alpha-Casozepine

Catalog No.
S518096
CAS No.
117592-45-7
M.F
C60H94N14O16
M. Wt
1267.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Casozepine

CAS Number

117592-45-7

Product Name

alpha-Casozepine

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C60H94N14O16

Molecular Weight

1267.5 g/mol

InChI

InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

SKGURMFKEAFAGD-CSYZDTNESA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

solubility

Soluble in DMSO

Synonyms

alpha-Casozepine; Lactium;

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

The exact mass of the compound alpha-Casozepine is 1266.6972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dairy Products - Milk - Milk Proteins - Caseins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alpha-Casozepine Mechanism of Action on GABA Receptors: Comprehensive Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Alpha-casozepine (α-CZP) is a bioactive decapeptide (YLGYLEQLLR) derived from enzymatic hydrolysis of bovine αs1-casein that exhibits significant anxiolytic properties without the typical side effects associated with conventional benzodiazepines. This comprehensive technical review examines the mechanism whereby α-CZP modulates GABAergic signaling, with particular focus on its interaction with GABAA receptor complexes. Extensive research indicates that α-CZP functions as a positive allosteric modulator at the benzodiazepine binding site of GABAA receptors, though with a binding affinity approximately 10,000 times lower than diazepam. Unlike classical benzodiazepines, α-CZP demonstrates remarkable specificity for anxiety reduction without producing sedation, memory impairment, tolerance, or dependence in animal models. This unique pharmacological profile, combined with its natural origin, makes α-Casozepine a compelling subject for neuroscientific research and therapeutic development for anxiety disorders.

The primary molecular target of α-CZP is the GABAA receptor, specifically the classical benzodiazepine binding site located at the interface between α and γ subunits. Recent research has further revealed that α-CZP's effects may involve complex interactions with neurosteroid systems and exhibit stress-dependent efficacy, suggesting a multifaceted mechanism of action that extends beyond simple receptor occupancy. This whitepaper synthesizes current scientific understanding of α-CZP's mechanism of action, drawing upon in vitro binding studies, in vivo behavioral pharmacology, and emerging clinical evidence to provide researchers and drug development professionals with a comprehensive technical resource.

GABA-A Receptor Structure and Benzodiazepine Site

GABA-A Receptor Fundamentals

The GABAA receptor represents the primary inhibitory neurotransmitter receptor in the central nervous system and belongs to the pentameric ligand-gated ion channel superfamily. When the endogenous ligand γ-aminobutyric acid (GABA) binds, the receptor undergoes a conformational change that opens an intrinsic chloride ion channel, resulting in neuronal hyperpolarization and reduced excitability. The GABAA receptor is a heteropentameric complex typically composed of two α, two β, and one γ subunit arranged around a central ion pore, with the most abundant synaptic isoform in the adult brain being α1β2γ2 [1] [2].

  • Subunit diversity: GABAA receptors comprise 19 possible subunits (6α, 3β, 3γ, 3ρ, plus δ, ε, π, and θ), creating tremendous receptor diversity with distinct pharmacological properties and brain distributions [1] [3]
  • Benzodiazepine sensitivity: Sensitivity to classical benzodiazepines requires the presence of both α (α1, α2, α3, or α5) and γ (typically γ2) subunits, whereas receptors containing α4 or α6 subunits are benzodiazepine-insensitive [1]
  • Regional specificity: Receptor subtype distribution varies significantly across brain regions, with α1-containing receptors abundant in cortex, α2-containing receptors in hippocampus and amygdala (key anxiety-regulation areas), and α3-containing receptors in monoaminergic neurons [3]
Benzodiazepine Binding Site Characteristics

The benzodiazepine binding site is located at the extracellular interface between the α and γ subunits, distinct from the GABA binding site situated between α and β subunits. When benzodiazepines bind, they enhance GABAergic neurotransmission by increasing the frequency of chloride channel opening in response to GABA, resulting in amplified inhibitory effects [1]. Structural studies using cryo-EM have revealed that this site accommodates diverse chemical classes including benzodiazepines, imidazopyridines (zolpidem), and β-carbolines (DMCM), which can produce positive, negative, or neutral modulation depending on their specific receptor interactions [2].

Table 1: GABAA Receptor Subunit Combinations and Their Pharmacological Properties

Subunit Composition Benzodiazepine Sensitivity Primary Brain Regions Functional Properties
α1β2γ2 High affinity for zolpidem Cerebral cortex, thalamus Sedation, amnesia
α2β3γ2 Classical benzodiazepine sensitive Hippocampus, amygdala Anxiolysis
α3βnγ2 Classical benzodiazepine sensitive Monoaminergic neurons Anxiolysis, muscle relaxation
α4βnγ2 Benzodiazepine insensitive Thalamus, outer cortex Tonic inhibition
α5β3γ2 Classical benzodiazepine sensitive Hippocampus Memory processes

This compound Mechanism of Action

Molecular Interactions with GABAA Receptors

This compound exerts its anxiolytic effects primarily through allosteric modulation of GABAA receptors at the benzodiazepine binding site. Research demonstrates that α-CZP binds specifically to the extracellular α/γ subunit interface, the same site targeted by classical benzodiazepines. However, its binding characteristics and subsequent receptor effects display notable differences from synthetic benzodiazepines:

  • Reduced binding affinity: In vitro studies show α-CZP has approximately 10,000-fold lower binding affinity for the benzodiazepine site compared to diazepam, yet paradoxically demonstrates significant in vivo efficacy at much lower relative doses than would be predicted by this affinity difference [4] [5]
  • Flumazenil sensitivity: The anxiolytic properties of α-CZP are completely blocked by flumazenil, a competitive benzodiazepine site antagonist, confirming the essential role of this specific binding site in its mechanism of action [4] [6]
  • Receptor subtype interactions: While the specific GABAA receptor subunit selectivity profile of α-CZP has not been fully elucidated, its behavioral effects suggest possible preferential activity at α2- and/or α3-containing receptors, which are preferentially involved in anxiolysis rather than sedation [1] [3]
Stress-Dependent Efficacy and Neurosteroid Interactions

A distinctive characteristic of α-CZP is its stress-dependent anxiolytic efficacy. Unlike conventional benzodiazepines that exert effects regardless of stress state, α-CZP demonstrates more pronounced anxiolytic properties in stressed animals compared to non-stressed controls. This observation has led researchers to hypothesize that α-CZP's mechanism may involve interactions with endogenous neurosteroid systems that are activated during stress responses [5].

The following diagram illustrates the proposed signaling pathway for this compound's anxiolytic effects:

G AlphaCasozepine This compound GABAA_Receptor GABAA Receptor (α/γ subunit interface) AlphaCasozepine->GABAA_Receptor Binds to BZD site ChlorideInflux Increased Chloride Ion Influx GABAA_Receptor->ChlorideInflux Potentiates GABA effect NeuronalInhibition Neuronal Hyperpolarization and Reduced Excitability ChlorideInflux->NeuronalInhibition Neurosteroids Neurosteroid System Neurosteroids->GABAA_Receptor Potentiates modulation AnxiolyticEffects Anxiolytic Effects NeuronalInhibition->AnxiolyticEffects Flumazenil Flumazenil (Blocks Effect) Flumazenil->GABAA_Receptor Antagonizes Stress Stress Condition (Enhances Effect) Stress->Neurosteroids Activates

Figure 1: Proposed signaling pathway for this compound's anxiolytic effects through GABAA receptor modulation

Experimental Evidence and Research Findings

In Vivo Behavioral Studies

Substantial evidence for α-CZP's anxiolytic properties comes from well-validated animal models of anxiety. The conditioned defensive burying test has been particularly informative, demonstrating that α-CZP significantly reduces anxiety-like behaviors in rats at doses that do not produce sedation or motor impairment [4] [6]. Importantly, these anxiolytic effects are observed across multiple species including rodents, cats, dogs, and horses, suggesting a conserved mechanism of action [6] [7].

A key study examining the role of the vagus nerve in α-CZP's effects revealed that subdiaphragmatic vagotomy does not attenuate its anxiolytic properties, indicating that α-CZP does not require peripheral vagal signaling to exert central nervous system effects. This finding differentiates α-CZP from some other peptide-based anxiolytics that act through gut-brain axis communication [4] [6].

Table 2: Key Experimental Findings on this compound Mechanism of Action

Experimental Approach Key Finding Research Significance
Flumazenil antagonism Flumazenil completely blocks α-CZP anxiolytic effects Confirms benzodiazepine site as primary molecular target
In vitro binding assays 10,000-fold lower BZD site affinity than diazepam Suggests novel binding characteristics or secondary mechanisms
Stress paradigm studies Enhanced efficacy in stressed vs. non-stressed animals Indicates possible neurosteroid system involvement
Vagotomy experiments No effect on anxiolytic efficacy after vagus nerve transection Excludes peripheral gut-brain axis as primary mechanism
Side effect profiling No observed tolerance, dependence, or memory impairment Differentiates from classical benzodiazepines
Comparative Pharmacological Profile

This compound exhibits a distinctly different side effect profile compared to classical benzodiazepines. In contrast to drugs like diazepam, α-CZP does not produce tolerance, dependence, cognitive impairment, or significant sedation at anxiolytic doses [6] [5]. This advantageous profile may result from several potential mechanisms:

  • Receptor subtype selectivity: Possible preferential activity at α2- and/or α3-containing GABAA receptors rather than α1-containing receptors that mediate sedative effects [1]
  • Partial agonist properties: Potential partial rather than full agonism at the benzodiazepine site, resulting in a ceiling effect that limits excessive potentiation of GABAergic signaling
  • Stress-dependent efficacy: Selective enhancement of GABAergic tone specifically during stress conditions when endogenous neurosteroid levels are altered [5]
  • Functional selectivity: Possible preferential enhancement of phasic versus tonic inhibition, or differential effects on synaptic versus extrasynaptic GABAA receptors

Neurosteroid Hypothesis of Action

Theoretical Framework

A compelling hypothesis proposes that α-CZP's anxiolytic effects may involve functional interactions with endogenous neurosteroids [3] [5]. Neurosteroids such as allopregnanolone are endogenous modulators of GABAA receptors that bind to distinct sites on the receptor complex and can profoundly influence GABAergic transmission. The neurosteroid hypothesis offers plausible explanations for several otherwise paradoxical observations about α-CZP:

  • Stress-dependent efficacy: Acute stress increases neurosteroid production (e.g., 3α5α-THDOC), which may synergize with α-CZP to enhance GABAergic inhibition specifically during stress states [5]
  • Affinity paradox: The discrepancy between α-CZP's low in vitro binding affinity and its potent in vivo effects could be explained by co-modulation with endogenous neurosteroids that are present in intact systems but absent in reductionist binding assays
  • Side effect advantages: Neurosteroid interactions might promote a more physiological pattern of GABAergic modulation that preserves normal cognitive function while selectively reducing anxiety
Molecular Basis of Neurosteroid Interactions

Neurosteroids modulate GABAA receptors through distinct binding sites located in the transmembrane domains, differently from the benzodiazepine site which is in the extracellular domain. Positive neurosteroid modulators like allopregnanolone enhance both synaptic (phasic) and extrasynaptic (tonic) inhibition, with particular potency at δ-subunit-containing extrasynaptic receptors [3]. The proposed interaction between α-CZP and neurosteroids could occur through several mechanisms:

  • Allosteric cooperativity: Binding of α-CZP to the benzodiazepine site may enhance the efficacy or binding of neurosteroids at their sites, and vice versa
  • Expression regulation: α-CZP might influence the synthesis or metabolism of endogenous neurosteroids, particularly under stress conditions
  • Receptor trafficking: Potential effects on the surface expression or subunit composition of GABAA receptors that alter their sensitivity to endogenous neurosteroids

Experimental Protocols and Methodologies

In Vivo Anxiolytic Activity Assessment

Conditioned defensive burying test in rats represents a well-validated and frequently employed protocol for evaluating α-CZP's anxiolytic properties [4] [6]. The standardized methodology includes:

  • Animals: Adult male Wistar rats (250-275 g at arrival), group-housed under controlled conditions (22 ± 1°C, 55 ± 20% humidity, reverse light-dark cycle) with ad libitum access to food and water
  • Apparatus: Test chamber (45 × 30 × 44 cm) with an electrified prod (diameter: 6.5 mm) extending from one wall 2 cm above floor level containing bedding material
  • Habituation: 2-minute habituation period in the test chamber without the prod present
  • Conditioning: Introduction of the prod delivering 0.3-0.5 mA scrambled shocks when touched; session continues until shock receipt or 5-minute maximum
  • Testing: 30-minute test session conducted 24 hours after conditioning; measures include burying behavior (duration, height), prod contacts, and global anxiety score
  • Drug administration: α-CZP (typically 15 mg/kg) or vehicle administered orally 60 minutes before testing via orogastric gavage
  • Control groups: Appropriate vehicle controls and positive controls (e.g., diazepam at 3 mg/kg)
Mechanism Elucidation Protocols

Flumazenil antagonism studies provide critical evidence regarding involvement of the benzodiazepine binding site [4] [6]:

  • Animals and housing: As described for conditioned defensive burying test
  • Experimental groups: Six experimental groups (n=16/group) including vehicle/vehicle, vehicle/flumazenil, α-CZP/vehicle, α-CZP/flumazenil, diazepam/vehicle, and diazepam/flumazenil
  • Dosing regimen: Flumazenil (10 mg/kg, i.p.) administered 80 minutes before behavioral testing; α-CZP (15 mg/kg, p.o.) or diazepam (3 mg/kg, p.o.) administered 60 minutes before testing
  • Statistical analysis: Data analyzed by two-way ANOVA followed by appropriate post-hoc tests with significance set at p<0.05

Vagotomy experiments assess peripheral versus central mechanisms of action [6]:

  • Surgical procedure: Complete subdiaphragmatic vagotomy or sham operation performed under anesthesia (acepromazine maleate 2 mg/kg, i.p. followed by ketamine 50 mg/kg, i.p.)
  • Recovery: Three-week postoperative recovery period before behavioral testing
  • Verification of vagotomy: Successful vagotomy confirmed by measuring food intake after CCK-8S injection (4 µg/kg, i.p.) three days after behavioral testing

Research Implications and Future Directions

Therapeutic Potential and Applications

The unique pharmacological profile of α-CZP suggests significant therapeutic potential for anxiety disorders and stress-related conditions. Current research indicates several promising applications:

  • Stand-alone anxiolytic: α-CZP has demonstrated efficacy in reducing anxiety in human clinical trials, particularly for stress-related symptoms [6] [7]
  • Adjunctive therapy: Potential combination with conventional anxiolytics to enhance efficacy while reducing side effects
  • Veterinary medicine: Already employed in commercial products (e.g., Royal Canin Feline Calm diet) for anxiety reduction in cats and other species [7]
  • Special populations: Potential utility in patient groups sensitive to benzodiazepine side effects, such as the elderly or individuals with cognitive impairments
Unresolved Research Questions and Methodological Considerations

Despite significant advances in understanding α-CZP's mechanism of action, several important research questions remain unresolved:

  • Receptor subtype specificity: Precise determination of which GABAA receptor subtypes are most sensitive to α-CZP modulation requires comprehensive electrophysiological characterization across recombinant receptor combinations
  • Structural basis of binding: High-resolution structural studies (cryo-EM or X-ray crystallography) of α-CZP bound to GABAA receptors would elucidate the molecular details of its interaction with the benzodiazepine site
  • Neurosteroid interactions: Direct experimental evidence for functional interactions between α-CZP and endogenous neurosteroids remains limited and requires systematic investigation
  • Bioavailability and metabolism: The pharmacokinetic profile and blood-brain barrier penetration of α-CZP and its active metabolites need comprehensive characterization

Future research should prioritize advanced experimental approaches including patch-clamp electrophysiology of defined recombinant receptors, structural biology techniques, in vivo microdialysis to measure neurotransmitter and neurosteroid levels, and targeted molecular interventions (e.g., CRISPR-based subunit-specific knockdowns) to establish causal relationships between receptor subtypes and behavioral effects.

Conclusion

This compound represents a novel and promising anxiolytic agent with a distinctive mechanism of action centered on allosteric modulation of GABAA receptors through the classical benzodiazepine binding site. Its favorable side effect profile, including absence of sedation, cognitive impairment, and dependence, differentiates it from conventional benzodiazepines and suggests potential therapeutic advantages. The emerging neurosteroid hypothesis provides a compelling framework for understanding α-CZP's stress-dependent efficacy and may explain the discrepancy between its low in vitro binding affinity and potent in vivo activity.

References

what is alpha-casozepine decapeptide structure

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Basic Properties

The following table summarizes the core structural and chemical identifier data for alpha-casozepine:

Property Description
Amino Acid Sequence Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg [1]
Sequence Shortening YLGYLEQLLR [1]
Molecular Formula C60H94N14O16 [1] [2]
Molecular Weight 1267.47 g/mol [1] [2]
CAS Registry Number 117592-45-7 [1] [2]
Appearance White to off-white solid [1]

Mechanism of Action and Anxiolytic Activity

This compound exhibits its anxiolytic effects primarily by interacting with the GABAA receptor in the brain [1] [3]. The proposed mechanism and key characteristics of its action are illustrated below:

G AlphaCasozepine α-Casozepine (YLGYLEQLLR) BZD_Site Benzodiazepine (BZD) Site AlphaCasozepine->BZD_Site Binds to GABAA_Receptor GABAA Receptor ChlorideInflux Enhanced Chloride Ion Influx GABAA_Receptor->ChlorideInflux Potentiates GABA GABA GABA->GABAA_Receptor Binds to NeuronalInhibition Neuronal Inhibition ChlorideInflux->NeuronalInhibition AnxiolyticEffect Anxiolytic Effect NeuronalInhibition->AnxiolyticEffect BZD_Site->GABAA_Receptor Part of Flumazenil Flumazenil Flumazenil->BZD_Site Blocks effect StressCondition Active primarily in stressed conditions StressCondition->AlphaCasozepine

Proposed anxiolytic mechanism of this compound via GABAA receptor.

Key features of its mechanism include:

  • Receptor Target: The peptide binds to the benzodiazepine site on GABAA receptors, acting as a positive modulator to enhance GABAergic neurotransmission [3] [4].
  • Stress-Dependent Activity: Anxiolytic effects are typically observed under stressed conditions, which may involve interaction with neurosteroids like allopregnanolone that are released during stress [5].
  • Distinct Pharmacology: Unlike classic benzodiazepines, this compound does not cause reported dependence, habituation, or significant sedation [3] [6]. Its affinity for the BZD site in vivo is notably higher than in vitro conditions, suggesting a role for physiological factors in its activity [5].

Digestive Stability and Bioactive Metabolites

The stability of this compound under gastrointestinal conditions is crucial for its oral bioavailability. Research indicates that while the decapeptide is degraded by proteases, it generates smaller, still-active fragments [7].

G Parent α-Casozepine (91-100) YLGYLEQLLR Proteases Gut Proteases (Pepsin, Chymotrypsin) Parent->Proteases Exposed to Fragment1 Primary Fragment (91-97) YLGYLEQ Proteases->Fragment1 Generates Fragment2 N-terminal Pentapeptide (91-95) YLGYL Proteases->Fragment2 Generates Bioactivity Anxiolytic Activity Fragment1->Bioactivity Retains Fragment2->Bioactivity Retains

Digestive stability and bioactive metabolites of this compound.

The sequence region 91-95 (YLGYL) is particularly resistant to hydrolysis by gastric and pancreatic proteases [7]. The pentapeptide YLGYL has demonstrated anxiolytic-like activity in mouse models and modulates brain activity in regions associated with anxiety regulation, though with a pattern distinct from diazepam [8].

Experimental Research and Assay Protocols

For researchers intending to study this compound, key experimental details and methodologies are outlined below.

In Vivo Behavioral Assays for Anxiolytic Activity

Several validated animal models are used to evaluate the anxiolytic-like properties of this compound and its hydrolysate, Lactium:

  • Conditioned Defensive Burying Test (in Rats): This test assesses the anxiolytic-like effects of a tryptic hydrolysate of bovine αs1-casein (CH) containing this compound. To investigate the mechanism, the GABAA receptor benzodiazepine site blocker flumazenil can be administered prior to the test compound. Antagonism of the anxiolytic effect by flumazenil confirms the involvement of the benzodiazepine binding site [4].
  • Light/Dark Box Test (in Mice): This model is used to evaluate the anxiolytic-like properties of this compound and its fragments, such as YLGYL. Compounds are often administered via intraperitoneal injection, and the time spent in the light and dark compartments is measured [8].
  • c-Fos Immunofluorescence Mapping: Following behavioral tests, brain tissue is collected and processed for c-Fos immunostaining. This technique helps map neuronal activation patterns in anxiety-related brain regions (e.g., prefrontal cortex, amygdala, raphe nuclei) and compare the effects of test compounds with reference drugs like diazepam [8].
In Vitro Models and Analytical Methods
  • In Vitro Digestion Models: These simulate gastrointestinal conditions using proteases like pepsin, chymotrypsin, trypsin, or a mixture (e.g., Corolase PP) to study the stability of this compound over time (e.g., 4-hour kinetics). The resulting peptide fragments are analyzed using techniques such as mass spectrometry to identify stable, bioactive sequences [7].
  • Receptor Binding Assays: These assess the affinity of this compound for the benzodiazepine site on GABAA receptors, though note that its measured affinity in vitro is significantly lower than its apparent activity in vivo [5].

Key Distinctions from Classical Benzodiazepines

While this compound shares a molecular target with benzodiazepines, its profile presents several advantages for research and development:

Feature This compound Classical Benzodiazepines (e.g., Diazepam)
Origin Natural bioactive peptide from milk [3] [6] Synthetic chemical compounds
Side Effects No reported sedation, dependency, or habituation [3] [6] Can cause sedation, dependence, and tolerance [5]
Activity Context Anxiolytic effects primarily observed in stressed subjects [5] Exerts effects regardless of stress state
Toxicity Profile No reported toxic effects, even at high doses [3] [6] Has known toxicological risks

References

Comprehensive Technical Guide to Alpha-Casozepine: Biochemistry, Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biochemical Properties

Alpha-casozepine (α-CZP) represents a significant bioactive peptide derived from bovine milk proteins with demonstrated anxiolytic and sleep-promoting properties without the typical side effects associated with pharmaceutical benzodiazepines. This decapeptide, with the amino acid sequence YLGYLEQLLR, corresponds to fragments 91-100 of the bovine αs1-casein molecule [1] [2]. The peptide is liberated from its parent protein through controlled tryptic hydrolysis of bovine αs1-casein, resulting in a hydrolysate containing α-CZP as the primary bioactive component [3]. This technical review comprehensively examines the biochemical properties, mechanism of action, experimental evidence, and research methodologies related to α-CZP and its source tryptic hydrolysate (commercially known as Lactium), providing researchers and pharmaceutical development professionals with essential information for further investigation and application.

The molecular characteristics of α-CZP facilitate its biological activity despite the challenges of oral administration. With a molecular weight of 1243.44 Da, this hydrophobic peptide demonstrates surprising stability in the gastrointestinal environment due to particular structural features. Research indicates that the N-terminal region (YLGYL) exhibits exceptional resistance to proteolytic degradation by gastric and pancreatic enzymes, particularly the peptide bonds between residues 91-95 [4]. This stability allows for the formation of active peptide fragments during digestion, including YLGYLEQ (αs1-CN f91-97) and YLGYL (αs1-CN f91-95), both of which have demonstrated anxiolytic activity in behavioral studies [4] [2]. The presence of these stable fragments suggests that multiple peptides may contribute to the overall biological effects observed after oral administration of the tryptic hydrolysate.

Mechanism of Action: Pharmacological Pathways

GABAergic Signaling Pathway

The primary mechanism through which this compound exerts its anxiolytic effects involves modulation of the GABAergic neurotransmitter system, specifically via interaction with GABAA receptors. This compound functions as a ligand for the benzodiazepine binding site on GABAA receptors, facilitating the opening of chloride ion channels and enhancing inhibitory neurotransmission [3] [5]. This mechanism was conclusively demonstrated through receptor binding studies and electrophysiological experiments showing that α-CZP increases chloride influx in neuroblastoma cells, an effect that is completely blocked by the competitive GABAA receptor antagonist bicuculline [6] [7].

Further evidence for this mechanism comes from antagonist studies using flumazenil, a specific benzodiazepine site antagonist. When flumazenil was administered prior to α-CZP or its parent tryptic hydrolysate, it completely antagonized the anxiolytic effects in the conditioned defensive burying test, confirming the essential role of the benzodiazepine binding site [3] [5]. Importantly, while α-CZP shares this molecular target with pharmaceutical benzodiazepines, its binding affinity is approximately 10,000 times lower than that of diazepam, which may explain its more favorable side effect profile [5]. Unlike traditional benzodiazepines, α-CZP does not produce significant sedation, memory impairment, tolerance, or dependence in animal models or human studies, making it a particularly interesting compound for development as a functional ingredient or therapeutic agent [5] [7].

Central Activity and Digestive Stability

A key consideration for orally administered peptides is whether they can reach their central targets in active form. Research has definitively established that α-CZP and its active fragments do not require the vagus nerve for their anxiolytic effects, indicating direct central activity rather than peripheral mediation. This was demonstrated through subdiaphragmatic vagotomy experiments in rats, where vagotomised animals showed equivalent anxiolytic responses to non-vagotomised controls following administration of the casein tryptic hydrolysate [3] [5].

The digestive stability of α-CZP has been thoroughly investigated using in vitro models simulating gastrointestinal conditions. When subjected to pepsin, chymotrypsin/trypsin, or Corolase PP (a pancreatic enzyme preparation), α-CZP demonstrated varying degradation patterns while maintaining bioactive fragments. Specifically, the peptide bonds in the region 91-95 (YLGYL) proved completely resistant to hydrolysis by all proteases tested, while the C-terminal portion was more susceptible to cleavage [4]. This resulted in the formation of stable, active fragments including YLGYLEQ (91-97) and YLGYL (91-95), both of which have demonstrated anxiolytic activity in behavioral tests [4] [2]. The stability of these N-terminal fragments ensures that bioactive components survive gastrointestinal transit to exert their effects on central nervous system targets.

Table 1: Bioactive Fragments Derived from this compound Digestion

Peptide Fragment Amino Acid Sequence Length Anxiolytic Activity Stability to Proteolysis
This compound (full) YLGYLEQLLR 10 aa Confirmed (rat/mouse) Moderate
αs1-CN f91-97 YLGYLEQ 7 aa Confirmed (rat) High
αs1-CN f91-95 YLGYL 5 aa Confirmed (mouse) Very high

Experimental Evidence of Efficacy

Animal Behavioral Studies

The anxiolytic properties of this compound and its parent tryptic hydrolysate have been extensively demonstrated in multiple animal species using well-validated behavioral models. In rodents, the tryptic hydrolysate of bovine αs1-casein (CH) containing α-CZP has shown consistent anxiolytic-like effects across various tests including the conditioned defensive burying test, light/dark box, and elevated plus maze [3] [2]. These effects were observed at oral doses ranging from 15-500 mg/kg, with optimal anxiolytic activity typically seen at 15 mg/kg in rats and 150 mg/kg in mice [3] [6]. The efficacy appears to be comparable to low-dose diazepam (1-3 mg/kg) but without the significant sedative effects or motor impairment associated with pharmaceutical benzodiazepines [6] [7].

Beyond rodent models, the anxiolytic effects have been replicated in several other species, demonstrating the cross-species activity of this peptide. Studies in cats, dogs, horses, and ponies have shown reduced anxiety-related behaviors and improved stress responses following administration of the casein hydrolysate [5]. For example, in horses, administration of the hydrolysate resulted in reduced alertness and increased relaxation behaviors without affecting performance parameters, suggesting potential applications for managing anxiety in performance animals [5]. The consistency of these effects across diverse species strengthens the evidence for fundamental physiological activity rather than species-specific effects.

Human Clinical Trials

The translation of preclinical findings to human applications has been investigated in several clinical trials, demonstrating significant effects on stress, anxiety, and sleep quality. In a randomized, double-blind, placebo-controlled study involving a general population with sleep disorders, a nutritional supplement containing alpha-s1-casein tryptic hydrolysate (150 mg) and L-theanine (50 mg) administered once daily for four weeks resulted in significant improvements in multiple sleep parameters [8]. Specifically, the treatment group demonstrated significantly lower scores for sleep latency, sleep disturbances, and daytime dysfunction compared to the placebo group receiving skimmed milk powder [8].

Perhaps more notably, the psychological benefits extended beyond sleep improvements to encompass broader mood dimensions. The intervention group showed significant reductions in anxiety and stress scores from week three onward, with significantly lower depression scores observed by week four [8]. These results suggest that the anxiolytic properties observed in animal models translate to meaningful psychological benefits in humans. Additional clinical studies have demonstrated that αs1-casein tryptic hydrolysate reduces stress-related symptoms in women and moderates hemodynamic responses to mental and physical stress in healthy volunteers, further supporting its potential as a natural alternative for stress management [5].

Table 2: Summary of Key Clinical Findings for Alpha-S1 Casein Tryptic Hydrolysate

Study Population Dose & Duration Primary Outcomes Secondary Outcomes Reference
Japanese population with sleep disorder Not specified Improved sleep quality Reduced stress [9]
Women with stress-related symptoms 30 days Decreased stress-related symptoms - [5]
Mixed population with sleep disorder 150mg CH + 50mg L-theanine, 4 weeks Improved sleep latency, disturbance, daytime dysfunction Reduced anxiety, stress, depression [8]
Healthy volunteers facing stress Single dose Modulated blood pressure and cortisol response - [5]

Research Methods and Experimental Protocols

Standardized Behavioral Assays

The anxiolytic activity of this compound and its related peptides has been systematically evaluated using well-validated animal models of anxiety. The conditioned defensive burying test in rats has been particularly useful for quantifying anxiolytic effects. In this paradigm, rats receive an electric shock from a protruding probe and subsequently bury the probe with bedding material. Anxiolytic compounds typically reduce the time spent burying without affecting general motor activity. Researchers have successfully employed this test by administering test compounds (e.g., α-CZP at 15 mg/kg orally) 60 minutes before testing and quantifying burying behavior over a 10-15 minute observation period [3] [5]. Antagonist studies can be incorporated by administering flumazenil (10 mg/kg intraperitoneally) 80 minutes before testing to confirm mechanism of action [5].

The light/dark box test in mice provides another well-characterized model for assessing anxiolytic activity. This test capitalizes on the natural conflict between exploratory drive and aversion to brightly lit spaces in mice. Test compounds are typically administered 30 minutes before placement in the apparatus, with behavior recorded for 5 minutes [2] [10]. Key parameters include time spent in the light compartment, number of transitions between compartments, and latency to first enter the light area. Anxiolytic compounds typically increase time in light areas and transitions between compartments. This model has been successfully used to demonstrate the activity of not only α-CZP itself but also its digestive fragments including YLGYL and YLGYLEQ [2]. For sleep-related studies, the pentobarbital-induced sleep test provides a sensitive measure, where test compounds are administered before a subhypnotic dose of pentobarbital, with sleep latency and duration recorded [6] [7].

Molecular and Neurobiological Techniques

Understanding the mechanism of action of this compound has required the application of diverse molecular and neurobiological techniques. Receptor binding studies have been essential for characterizing the interaction between α-CZP and the GABAA receptor. These assays typically use radiolabeled flunitrazepam as the benzodiazepine site ligand and rat cortical membranes as the receptor source, allowing determination of binding affinity (Ki values) and mechanism of competition [1]. For functional assessment of GABAA receptor activation, chloride influx assays in human neuroblastoma cells (SH-SY5Y) have proven valuable, measuring fluorescence quenching of chloride-sensitive dyes following receptor activation [6] [7].

To map the neuroanatomical sites of action, researchers have employed c-Fos immunostaining as a marker of neuronal activation. This technique involves administering test compounds followed by an anxiety-provoking stimulus (such as exposure to the light/dark box), then perfusing animals 90 minutes post-testing to capture peak c-Fos expression [2] [10]. Brain sections are then processed with anti-c-Fos antibodies and fluorescent secondary antibodies, allowing quantification of activated neurons in specific regions including the prefrontal cortex, amygdala, nucleus of the tractus solitarius, periaqueductal gray, and raphe nuclei [2] [10]. This approach has revealed distinct patterns of brain activation for α-CZP compared to diazepam, suggesting potentially different mechanisms despite shared molecular targets.

G AlphaCasozepine This compound (YLGYLEQLLR) Proteolysis Gastrointestinal Proteolysis AlphaCasozepine->Proteolysis Fragment1 YLGYLEQ (f91-97) Proteolysis->Fragment1 Fragment2 YLGYL (f91-95) Proteolysis->Fragment2 Absorption Intestinal Absorption Fragment1->Absorption Fragment2->Absorption GABAA_Receptor GABAA Receptor Absorption->GABAA_Receptor Binds Benzodiazepine Site ChlorideInflux Increased Chloride Ion Influx GABAA_Receptor->ChlorideInflux Activates NeuralInhibition Enhanced Neural Inhibition ChlorideInflux->NeuralInhibition BehavioralEffects Anxiolytic & Sleep Effects NeuralInhibition->BehavioralEffects Flumazenil Flumazenil (Antagonist) Flumazenil->GABAA_Receptor Blocks Bicuculline Bicuculline (Antagonist) Bicuculline->GABAA_Receptor Blocks

Mechanism of Action Pathway for this compound and Derived Peptides - illustrating the proteolytic processing, receptor binding, and pharmacological effects with key molecular intervention points.

Applications, Formulation, and Commercial Considerations

Product Development and Applications

The tryptic hydrolysate of alpha-S1 casein containing this compound (commercially developed as Lactium) represents a well-characterized functional ingredient with applications in stress relief, sleep improvement, and overall mood enhancement. Formulation strategies must account for the peptide's stability, bioavailability, and potential synergistic effects with other ingredients. Clinical evidence supports the combination of the casein hydrolysate (150 mg) with L-theanine (50 mg) for improved sleep quality and reduced anxiety [8], suggesting potential for multi-component formulations targeting specific health benefits. The favorable safety profile of the hydrolysate, with no reported side effects, tolerance, or dependence issues in clinical studies, positions it as an attractive alternative to pharmaceutical interventions for subclinical anxiety and stress-related sleep disturbances [5] [9].

Dosage considerations for the casein hydrolysate have been established through both animal and human studies. Effective doses in human trials typically range from 150-300 mg per day of the hydrolysate, which contains standardized amounts of this compound [8] [9]. The timing of administration appears flexible, with studies showing efficacy for both daytime stress reduction and evening sleep improvement. For sleep-specific applications, evening administration seems most appropriate, potentially leveraging the natural circadian increase in melatonin sensitivity. The hydrolysate form has demonstrated superior efficacy compared to isolated this compound, suggesting that the complete peptide profile resulting from tryptic hydrolysis may contribute to the overall biological effect, possibly through enhanced absorption or complementary mechanisms of action [5].

Analytical Methods and Quality Control

Standardized analytical methods are essential for ensuring consistent quality and biological activity of this compound-containing products. Chromatographic techniques, particularly reverse-phase HPLC and UPLC, provide reliable quantification of this compound and related bioactive peptides in hydrolysate preparations. These methods typically employ C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid, with detection at 214 nm for peptide bonds or 280 nm for aromatic residues [4]. Mass spectrometric analysis, including MALDI-TOF and LC-ESI-MS, enables precise identification and characterization of the peptide profile, ensuring batch-to-batch consistency and confirming the presence of key bioactive sequences [4] [2].

Functional quality control represents another critical aspect, with in vitro bioassays providing complementary data to chemical analysis. The chloride influx assay in neuroblastoma cells offers a physiologically relevant measure of GABAA receptor activation that correlates with in vivo activity [6] [7]. This assay measures fluorescence quenching of MQAE (a chloride-sensitive dye) following exposure to the hydrolysate, with demonstration of blockade by bicuculline confirming specificity for GABAA receptors. Additionally, digestion stability assays using sequential exposure to pepsin followed by Corolase PP provide important data on the resilience of bioactive peptides to gastrointestinal conditions and the generation of stable active fragments [4]. These functional assays collectively ensure that products contain not only the correct chemical composition but also the expected biological activity.

Conclusion and Future Research Directions

This compound and its parent tryptic hydrolysate represent a well-characterized example of biologically active food-derived peptides with demonstrated effects on the central nervous system. The extensive preclinical and clinical research conducted on this compound provides a robust scientific foundation for its use in stress reduction and sleep improvement applications. The dual advantage of demonstrated efficacy and favorable safety profile positions this natural ingredient as a valuable option for managing subclinical anxiety and stress-related sleep disturbances without the limitations of pharmaceutical interventions.

References

Lactium alpha-casozepine source and production

Author: Smolecule Technical Support Team. Date: February 2026

Source and Production Process

The development of Lactium was inspired by the calming effect milk has on infants. The process was developed to industrially replicate the conditions in a baby's digestive system where the enzyme trypsin breaks down casein into calming peptides [1] [2] [3].

The following diagram illustrates the production workflow and mechanism of action:

G Start Bovine Milk A Extract Alpha-S1 Casein Start->A B Enzymatic Hydrolysis (using Trypsin) A->B C Release of Bioactive Peptides B->C D This compound (Decapeptide f91-100) C->D E Binding to GABA_A Receptor D->E F Anxiolytic and Relaxing Effects E->F

Mechanism of Action and Experimental Evidence

The relaxing effect is mediated through the GABAergic system, the primary inhibitory signaling pathway in the central nervous system [3] [4].

  • Molecular Mimicry: this compound has a three-dimensional structure similar to natural benzodiazepines, allowing it to bind selectively to the benzodiazepine site on GABAA receptors [5] [3]. This binding increases the receptor's affinity for GABA, enhancing chloride ion influx into neurons and resulting in a calming effect [4].
  • Key Differentiator: Unlike pharmaceutical benzodiazepines, this compound is described as having no side effects, no sedation, and no addictive potential [5] [1].

The table below summarizes key experimental models used to validate its efficacy.

Experimental Model Protocol Summary Key Findings

| Conditioned Defensive Burying (Rodents) [2] | Rats exposed to an aversive stimulus; burying behavior is an anxiety indicator. this compound vs. diazepam (control). | Reduced anxiety-related burying similar to diazepam, but without observed aggression or memory loss. | | Human Stress Tests (Stroop/Trier) [5] | Volunteers subjected to psychological stress. Lactium (150-300 mg/day) vs. placebo over 30 days. Measured blood pressure, heart rate, and cortisol. | Significant reduction in physiological stress responses (e.g., lower blood pressure, improved cortisol response). | | Sleep Study (Human) [4] | Randomized, double-blind, crossover trial. Participants with poor sleep received ACH (300 mg/day) or placebo for 4 weeks. Assessed via sleep diaries and actigraphy. | Significantly increased total sleep time and sleep efficiency; decreased sleep latency and wakefulness after sleep onset. |

Disclaimer for Professionals

This information is compiled from publicly available sources, including scientific literature and the manufacturer's technical documentation. As a development professional, it is critical to conduct your own due diligence.

  • Verify Regulatory Status: The regulatory classification (e.g., Dietary Supplement, Food Ingredient, Veterinary Feed Additive) varies significantly by country. Always check with the relevant national authorities and the supplier, Ingredia [6].
  • Confirm Technical Specifications: For commercial use, directly contact the supplier to obtain the most current Certificates of Analysis (CoA), detailed safety data sheets (SDS), and specifications regarding the exact peptide profile and potency of the material you are sourcing.

References

Quantitative Data on Binding Affinity and Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings and comparisons from experimental studies.

Property α-Casozepine / Casein Hydrolysate (CH) Diazepam (Reference Benzodiazepine) Experimental Context
Receptor Binding Affinity "10,000 times lower" than diazepam for the benzodiazepine site [1] [2]. High affinity (reference) [1]. In vitro receptor screening [1].
Comparative In Vivo Potency Shows anxiolytic effects at doses with an affinity "10-fold increased when compared to diazepam" in a stressed state [2]. Effective at standard anxiolytic doses [1]. Behavioral studies in rodent models of anxiety [1] [2].
GABAₐ Chloride Influx Anxiolytic-like effect blocked by bicuculline (GABAₐ antagonist) [1]. Effect blocked by bicuculline [1]. Chloride ion flux in neuroblastoma cell culture [1].
Key Active Metabolites YLGYLEQ (αs1-CN f91-97) and YLGYL (αs1-CN f91-95) retain anxiolytic activity [3] [4]. Active metabolites (e.g., desmethyldiazepam) [5]. In vitro digestibility studies and subsequent in vivo validation [3] [4].

Detailed Experimental Protocols

To understand the foundational evidence for α-casozepine's mechanism of action, the following key experimental methodologies are critical.

Experiment 1: Assessing Vagus Nerve Involvement

This experiment was designed to determine if the anxiolytic effects of a casein hydrolysate (CH) containing α-casozepine are mediated via the gut-brain axis [1].

  • Animal Model: Male Wistar rats.
  • Surgical Procedure: Rats underwent either a complete subdiaphragmatic vagotomy or a sham operation under anesthesia. A 3-week recovery period was allowed [1].
  • Treatment: A single oral dose of CH (15 mg/kg) or vehicle was administered one hour before behavioral testing [1].
  • Anxiety Test: The conditioned defensive burying test was used. In this test, an animal receives a mild electric shock from a probe. The primary measure of anxiety is the time spent burying the probe (with bedding material) upon later being re-exposed to it. Anxiolytic compounds typically reduce this burying behavior [1].
  • Vagotomy Verification: Three days post-behavioral test, the success of the vagotomy was confirmed by measuring the suppression of food intake after an intraperitoneal injection of CCK-8S, a hormone whose satiety effect is vagus nerve-dependent [1].
  • Key Finding: Global anxiety scores in vagotomised rats were not significantly different from non-vagotomised rats, indicating the vagus nerve is not necessary for CH's anxiolytic effect [1].
Experiment 2: Assessing GABAₐ Receptor Involvement

This experiment used a benzodiazepine site antagonist to confirm the receptor target [1].

  • Animal Model: Male Wistar rats.
  • Drug Administration:
    • Test Compounds: CH (15 mg/kg, p.o.) or diazepam (3 mg/kg, p.o.) as a positive control.
    • Antagonist: Flumazenil (10 mg/kg, i.p.), a competitive antagonist at the benzodiazepine binding site of the GABAₐ receptor.
    • Timing: Flumazenil was administered 80 minutes before testing; test compounds were given 60 minutes before testing [1].
  • Anxiety Test: The conditioned defensive burying test was again used as the primary outcome measure [1].
  • Key Finding: The anxiolytic-like effect of CH was completely antagonized by flumazenil, demonstrating that its activity is dependent on binding to the benzodiazepine site of the GABAₐ receptor [1].

Mechanism of Action and Experimental Workflow

The following diagram synthesizes the mechanism of α-casozepine and the key experimental steps used to validate it.

G cluster_origin Origin & Digestion cluster_mechanism Mechanism of Action in CNS cluster_validation Experimental Validation O1 Bovine αs1-Casein O2 Tryptic Hydrolysis O1->O2 O3 Release of α-Casozepine (Decapeptide YLGYLEQLLR) O2->O3 O4 Gastrointestinal Digestion (Pepsin, Chymotrypsin) O3->O4 O5 Active Metabolites (YLGYLEQ, YLGYL) O4->O5 M1 Absorption into Bloodstream O5->M1 Oral Bioavailability M2 Crosses Blood-Brain Barrier (Proposed) M1->M2 M3 Binds Benzodiazepine Site on GABAₐ Receptor M2->M3 M4 Positive Allosteric Modulation Enhances GABA Effect M3->M4 M5 Increased Chloride Influx Neuronal Hyperpolarization M4->M5 M6 Anxiolytic Effect M5->M6 V1 Key Experiment 1: Vagus Nerve Role M6->V1 V4 Key Experiment 2: GABAₐ Receptor Role M6->V4 V2 Subdiaphragmatic Vagotomy in Rats V1->V2 V3 No Block of Anxiolytic Effect (Vagus Not Required) V2->V3 V5 Flumazenil Antagonism in Rats V4->V5 V6 Complete Block of Anxiolytic Effect (GABAₐ Site Required) V5->V6 Ant Flumazenil Ant->M3 Antagonizes

Diagram summarizing the origin, proposed mechanism, and key experimental validation of α-casozepine's anxiolytic action.

Distinctive Characteristics and Research Implications

Despite acting on the benzodiazepine site, α-casozepine and its hydrolysate exhibit a notably different profile from synthetic drugs, which is a key area of research interest.

  • The Affinity Paradox: A puzzling characteristic is that while α-casozepine's in vitro affinity for the benzodiazepine site is 10,000 times lower than diazepam, its in vivo efficacy is much higher than this affinity would suggest, with some studies noting a relative potency only 10 times less than diazepam under stress conditions [1] [2]. This suggests its action may be more complex than simple receptor occupancy.
  • Potential for Synergy with Neurosteroids: One hypothesis is that α-casozepine's effects are potentiated by or synergistic with endogenous neurosteroids like allopregnanolone, which are synthesized de novo in the brain during stress and also potentiate GABAₐ receptor function [2]. This interaction could explain the heightened in vivo efficacy and the fact that significant anxiolytic effects are often observed primarily in stressed subjects [2].
  • Absence of Typical Side Effects: Critically, unlike classical benzodiazepines, α-casozepine and its parent hydrolysate have been reported not to induce typical side effects such as sedation, memory impairment, tolerance, or dependence in animal models, even after long-term administration [1] [6]. This improved safety profile makes it a highly attractive template for new therapeutic agent development.

References

Mechanisms and Evidence of Alpha-Casozepine-Induced Cortisol Reduction: A Technical Review

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Alpha-casozepine (α-CZP), a bioactive decapeptide derived from the tryptic hydrolysis of bovine casein, represents a significant focus in nutritional neuroscience and stress physiology research due to its potential anxiolytic properties and modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This whitepaper synthesizes current scientific evidence regarding its mechanism of action, particularly its role in cortisol regulation. The primary mechanism is understood to be a GABAergic pathway: α-CZP acts as a positive allosteric modulator of the GABAA receptor, leading to downstream inhibition of the HPA axis and consequent reduction in cortisol secretion. However, evidence suggests this effect is context-dependent, primarily evident during stressed conditions rather than at baseline, and may involve complex interactions with neurosteroid systems [1]. This review provides a comprehensive analysis for researchers and drug development professionals, integrating molecular mechanisms, quantitative experimental data, and detailed methodological approaches.

Proposed Mechanism of Action: GABAergic Pathway Modulation

The central mechanism by which this compound is proposed to reduce cortisol is through the modulation of the primary inhibitory neurotransmitter system in the central nervous system.

  • GABAA Receptor Positive Modulation: this compound exhibits a structural similarity to benzodiazepines (BZDs), allowing it to bind to the BZD site on the GABAA receptor [1] [2]. This binding results in a positive allosteric modulation, enhancing the receptor's affinity for gamma-aminobutyric acid (GABA). The potentiated GABAergic signal increases neuronal inhibition [2].
  • HPA Axis Inhibition: The heightened inhibitory tone in key brain regions, such as the hypothalamus and amygdala, leads to a reduced release of corticotropin-releasing hormone (CRH). This initiates a downstream cascade, decreasing pituitary adrenocorticotropic hormone (ACTH) and ultimately leading to a diminished synthesis and release of cortisol from the adrenal cortex [3].
  • Anomalous Pharmacological Profile: Intriguingly, α-CZP demonstrates a significant discrepancy between in vitro and in vivo affinity for the GABAA receptor. Its in vitro affinity is 1000 times less than diazepam, yet it shows a 10-fold increased affinity in vivo when compared to diazepam in animal models [1]. This suggests its primary mechanism may not be a direct receptor binding but potentially an indirect pathway, possibly through the modulation of endogenous neurosteroids like allopregnanolone, which are potent GABAA receptor modulators synthesized de novo in the brain [1].

The following diagram illustrates this primary proposed signaling pathway and its key paradoxical characteristic:

G A This compound (α-CZP) B GABAA Receptor (Allosteric Site) A->B Binds C Enhanced GABAergic Neurotransmission B->C Potentiates D Inhibition of Hypothalamic CRH Release C->D Leads to E Reduced Pituitary ACTH Release D->E Reduces F Reduced Adrenal Cortisol Production E->F Lowers Paradox Pharmacological Paradox: Low in vitro affinity vs High in vivo efficacy Paradox->B Suggests indirect mechanisms

Figure 1: Proposed primary pathway for this compound-induced cortisol reduction, highlighting the key pharmacological paradox observed in the literature [1].

Quantitative Evidence Summary from Experimental Studies

Empirical evidence for the cortisol-lowering and anxiolytic effects of this compound is mixed and appears to be highly dependent on the physiological context and species. The following table synthesizes key quantitative findings from controlled studies.

Table 1: Summary of Quantitative Experimental Evidence on this compound

Subject Species Study Focus & Design Key Outcome Measures Results Related to Cortisol/Stress Source
Humans (Theoretical Basis) Mechanism of Action; In vitro & In vivo receptor affinity studies GABAA receptor binding affinity; Structural activity 1000x lower in vitro affinity for BZD site vs. diazepam; 10x higher in vivo affinity vs. diazepam; Effects only in stressed conditions [1]
Cats (n=24) RCT: Diet with α-CZP + L-Tryptophan vs. Control over 4 weeks Behavior in Open-Field Test (OFT) and Human Interaction Test (HIT) Reduced anxiety-related inactivity in OFT; No significant effect on fear in HIT; Urinary cortisol reduced in a related study [4] [5]
Foals (n=20) RCT: α-CZP supplementation around weaning stress Salivary cortisol levels; Average daily weight/height gain No statistically significant difference in cortisol levels between α-CZP and control groups before or after weaning [6]
Dogs (Review) Review of nutraceuticals for stress Behavioral signs of anxiety; Cortisol levels α-CZP noted for anxiolytic properties and contribution to lower cortisol levels (general statement) [3]
Commercial Profile Description of product mechanism and application Cortisol production; Behavioral signs Lactium (α-CZP) reported to reduce cortisol production and alleviate stress symptoms in pets [2]

Detailed Experimental Protocols for Key Studies

To facilitate replication and critical appraisal, the methodologies from two pivotal studies are detailed below.

Protocol: Anxiety and Stress in a Feline Model

This study assessed the anxiolytic effectiveness of a diet supplemented with this compound and L-tryptophan in cats, using a parallel group design [4] [5].

  • Subjects and Housing: 24 domestic shorthair cats (5 males, 19 females), aged 4–12 years, were selected from a larger colony based on being classified as mildly or markedly fearful. Cats were housed individually and fed twice daily in separate feeding cages with a measured amount of food calculated for their optimum weight [4].
  • Dietary Groups and Adaptation: After a 2-week adaptation period on a control diet (Purina Cat Chow), baseline testing was conducted. Subjects were then assigned to two groups balanced for equivalent fear and anxiety. The test group was switched to a diet (Royal Canin Feline Calm) supplemented with This compound and L-tryptophan, while the control group remained on the control diet for 4 weeks [4].
  • Behavioral Testing Protocols: All cats were tested at baseline, after 2 weeks (Test 1), and after 4 weeks (Test 2) using three protocols [4]:
    • Home Room Test: An unfamiliar person entered the cat's home room, and the cat's avoidance or threat response was evaluated.
    • Open-Field Test (OFT): The cat was placed in an unfamiliar, empty test room (2.74 m × 3.66 m) for 10 minutes. Behavior was recorded by three cameras, and inactivity duration and inactivity frequency were quantified as measures of anxiety.
    • Human Interaction Test (HIT): The cat's response to an unfamiliar person in the test room was analyzed.
  • Data Analysis: The effects of the diet were assessed by comparing changes in behavioral measures (e.g., inactivity duration/frequency in OFT) between the control and test diet groups across the testing periods using statistical analysis.

The workflow for this behavioral study is captured in the diagram below:

G A Subject Selection & Acclimation (n=24 cats) B Baseline Testing (Home Room, OFT, HIT) A->B C Stratified Randomization (Balanced for anxiety) B->C D Experimental Group (α-CZP + L-Tryptophan Diet) C->D E Control Group (Control Diet) C->E F Follow-Up Testing (Week 2 & Week 4) D->F E->F G Data Analysis: Inactivity Duration/Frequency (OFT as primary outcome) F->G

Figure 2: Experimental workflow for the feline behavioral study assessing this compound [4] [5].

Protocol: Weaning Stress in an Equine Model

This study investigated whether α-CZP supplementation could mitigate the stress of weaning in foals, using cortisol as a primary physiological biomarker [6].

  • Subjects and Study Timeline: 20 Thoroughbred foals were observed over a 10-week period, beginning 14 days prior to weaning and continuing through the weaning process [6].
  • Supplementation Protocol: Foals were randomly assigned to receive either a daily supplement of α-casozepine (Zylkene) or a placebo. The supplementation was administered with the same frequency in both groups throughout the 10-week study [6].
  • Outcome Measures:
    • Salivary Cortisol: Saliva samples were collected and analyzed to compare cortisol levels before versus after weaning.
    • Growth Metrics: Body weight and height were measured, and the average daily gain (ADG) for both was calculated to examine effects on growth.
  • Statistical Analysis: Differences in average daily height/weight gain and cortisol levels between the α-casozepine and control groups were analyzed for statistical significance before and after weaning [6].

Analysis of Context-Dependent Efficacy and Unexplained Phenomena

Research indicates that the biological effects of this compound are not universal but are contingent on specific physiological conditions.

  • Stress-Dependent Anxiolysis: A key characteristic of α-CZP is that its anxiolytic effects are predominantly observed only in stressed conditions [1]. This suggests it acts as a stabilizer of the stress response rather than a general sedative.
  • Absence of Dependence and Habituation: Unlike classical benzodiazepines such as diazepam, α-CZP has not been shown to cause dependence or habituation in animal models [1]. This presents a significant potential advantage for long-term use and is a critical area for further investigation into its unique mechanism.
  • Role of Neurosteroids: The anomalous receptor affinity data has led to the hypothesis that α-CZP's in vivo efficacy may be mediated through neurosteroids like allopregnanolone [1]. Neurosteroids, which are synthesized in the brain, have powerful nongenomic actions on GABAA receptors and their levels fluctuate with stress (acute stress increases them, chronic stress decreases them). It is hypothesized that α-CZP might potentiate the synthesis or action of these endogenous modulators, creating a synergistic effect that is not captured in simple receptor binding assays [1].

Conclusion and Research Implications

This compound presents a compelling case of a nutraceutical peptide with a complex mechanism that extends beyond direct receptor agonism. The current evidence, synthesized in this review, supports a primary model where it modulates the GABAergic system to dampen HPA axis hyperactivity under stress, leading to reduced cortisol levels. However, its context-dependent efficacy, divergent in vitro/in vivo affinity, and apparent lack of dependency highlight significant gaps in our understanding.

For researchers and drug development professionals, these findings point to several critical avenues for future work:

  • Elucidating Indirect Mechanisms: High priority should be given to studies designed to confirm or refute the neurosteroid-mediated pathway.
  • Biomarker Validation: Research should focus on identifying robust physiological and molecular biomarkers (beyond cortisol) that can predict and measure response to α-CZP.
  • Clinical Trial Rigor: Well-controlled human clinical trials are necessary to translate findings from animal models and establish definitive efficacy, optimal dosing, and safety profiles in target populations.

References

alpha-casozepine pharmacokinetics absorption metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Anxiolytic Pathway

Alpha-casozepine is a tryptic peptide derived from bovine α-s1-casein. Its primary proposed mechanism is a benzodiazepine-like activity, where it acts as a ligand for the GABA-A receptor, specifically at the benzodiazepine binding site [1]. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect.

The diagram below illustrates this signaling pathway and the general workflow used in experimental research on this compound.

G AlphaCasozepine This compound (Derived from bovine αs1-casein) Benzodiazepine_Site Benzodiazepine Binding Site AlphaCasozepine->Benzodiazepine_Site GABAA_Receptor GABAA Receptor (Chloride channel) ChlorideInflux Increased Chloride Ion Influx GABAA_Receptor->ChlorideInflux Benzodiazepine_Site->GABAA_Receptor Potentiates GABA GABA (Neurotransmitter) GABA->GABAA_Receptor ReducedFiring Reduced Neuronal Firing Rate ChlorideInflux->ReducedFiring AnxiolyticEffect Anxiolytic Effect (Reduced Anxiety) ReducedFiring->AnxiolyticEffect InVitro In Vitro Studies (e.g., Receptor Binding) AnimalModels Animal Models (Rodents, Dogs, Cats) InVitro->AnimalModels  Validates Mechanism StressParadigm Stress Paradigm (e.g., Car Travel, Open Field) AnimalModels->StressParadigm OutcomeMeasures Outcome Measures (Behavior, Cortisol) StressParadigm->OutcomeMeasures OutcomeMeasures->AnxiolyticEffect  Confirms Efficacy

This compound's proposed anxiolytic pathway and general research approach.

Summary of Quantitative and Experimental Data

The table below consolidates key findings and methodologies from pivotal studies on this compound.

Study Focus Species Dosage & Duration Key Outcome Measures Reported Findings
Mechanism Characterization [1] In vitro (Rat Brain) N/A Receptor binding affinity to GABAA receptor's benzodiazepine site. Showed affinity for the benzodiazepine binding site, explaining its anxiolytic potential.
Efficacy vs. Selegiline [2] Dog (n=38) 56 days (Dosage not specified in excerpt) Emotional Disorders Evaluation in Dogs (EDED) score; Owner assessment. Effectively reduced anxiety; equivalent success score to selegiline (a reference pharmaceutical).
Combination Diet (CALM) [3] Dog 7-week feeding period (Diet contained L-tryptophan & α-casozepine). Owner-reported anxiety-related behaviors (e.g., fear, touch sensitivity). Decrease in stranger-directed fear, non-social fear, and touch sensitivity.
Combination with CBD [3] [4] Dog (n=54) Single dose (2 mg/kg CBD + blend) before stress test. Serum cortisol change during car travel stress; behavioral measures. Significantly smaller increase in cortisol vs. placebo; no other significant effects observed.

Absorption and Metabolic Pathway Insights

While explicit pharmacokinetic data is scarce, some information about its stability and bioactive fragments can be inferred:

  • Bioactive Core: The anxiolytic activity is linked to its C-terminal sequence [1].
  • Metabolic Stability: In vitro digestion studies suggest this compound is broken down by digestive enzymes, but a specific proteolytic fragment (sequence 91-97, YLGYLQ) retains anxiolytic activity [1]. This indicates that the parent compound may act as a precursor, with this smaller peptide being a key active metabolite.
  • Site of Action: Its anxiolytic effect is blocked by flumazenil (a benzodiazepine antagonist) and does not require an intact vagus nerve, confirming a direct central action via GABAA receptors [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing work, here are detailed methodologies from key studies.

Protocol for Acute Stress Paradigm (Car Travel Test)

This blinded, cross-over study design is used for testing acute interventions like CBD and this compound blends [3] [4].

  • Subjects: 54 dogs.
  • Treatment Administration: A single dose of treatment (e.g., 2 mg/kg CBD + blend of L-tryptophan and this compound) or placebo is given 2 hours before the stress test, based on peak blood level timing for CBD.
  • Stress Paradigm: A 10-minute car travel session.
  • Data Collection:
    • Physiological: Blood serum cortisol (pre- and post-test), heart rate, heart rate variability, and surface temperature (during test).
    • Behavioral: Activity, posture, and stress-related behaviors (e.g., whining, lip-licking, yawning) recorded during the test. Qualitative behavioral ratings are also used.
Protocol for Long-Term Efficacy Trial

This model assesses the sustained effects of a supplemented diet [2].

  • Subjects: 38 dogs with diagnosed anxiety disorders.
  • Study Design: A 56-day trial comparing this compound against selegiline (an active control).
  • Primary Outcome Measure: The Emotional Disorders Evaluation in Dogs (EDED) scale, a validated tool for quantifying anxiety severity, typically administered at baseline and the end of the study.
  • Additional Measures: Owner global assessment of their dog's behavior.

Critical Research Gaps and Limitations

When evaluating this compound, the following limitations in the current evidence base should be considered [5]:

  • Pharmacokinetic Data: Fundamental parameters like oral bioavailability, half-life, C~max~, T~max~, volume of distribution, and clearance are not available in the public domain.
  • Variable Efficacy: Evidence for its efficacy, especially for short-term use, is mixed. A 2017 critical appraisal concluded there is no strong evidence for efficacy when administered shortly before a stressor, with limited and weak evidence for medium-to-long-term use [5].
  • Individual Variability: Studies on combination products note high variability in plasma levels of active components (like CBD) between individuals, which can significantly impact outcomes [3] [4].

References

alpha-casozepine safety profile toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile & Toxicity Findings

The table below summarizes the key safety findings from the available research:

Study Subject / Model Key Safety Findings Reported Adverse Effects Reference / Source
Cats (General) Classified as a nutraceutical (food), "absolutely safe to use", no concerns about addiction potential [1]. None specifically mentioned in the provided studies. [1] [1]
Cats (Clinical Trial) No significant adverse effects reported at low (15 mg/kg) or high (75 mg/kg) doses. [1] The only significant effect noted was the absence of sweaty paws in the high-dose group. [1] [1]
Dogs (General) Classified as Generally Recognized As Safe (GRAS) by the FDA; described as having a "compelling safety profile". [2] "Very few adverse effects, even at doses significantly higher than recommended." [2] [2]
Humans (as Lactium) Described as having "no side-effects", "not addictive", and "no toxic effect on the body, even at high doses". [3] None reported. [3] [3]

A notable finding from a veterinary clinical trial is that a high dose of alpha-casozepine (75 mg/kg for 3 days) in cats significantly inhibited the stress-induced symptom of sweaty paws during a vet visit [1].

Mechanism of Action and Experimental Protocols

Understanding how this compound works provides insight into its safety. It is a decapeptide (a chain of ten amino acids) derived from the enzymatic hydrolysis of bovine alpha-S1 casein [2] [3].

Mechanism of Action

The peptide's structure is similar to benzodiazepines and it binds to the GABAA receptor via the benzodiazepine site [2] [3]. This binding enhances the effect of the neurotransmitter GABA, the primary inhibitory chemical in the central nervous system, resulting in a calming, anxiolytic effect without the toxicity associated with pharmaceutical benzodiazepines [1] [3].

The following diagram illustrates this signaling pathway:

G This compound This compound GABA-A Receptor\n(Benzodiazepine site) GABA-A Receptor (Benzodiazepine site) This compound->GABA-A Receptor\n(Benzodiazepine site) Binds to Enhanced Chloride\nIon Influx Enhanced Chloride Ion Influx GABA-A Receptor\n(Benzodiazepine site)->Enhanced Chloride\nIon Influx Potentiates GABA\n(γ-aminobutyric acid) GABA (γ-aminobutyric acid) GABA\n(γ-aminobutyric acid)->GABA-A Receptor\n(Benzodiazepine site) Binds to Reduced Neuronal\nExcitability Reduced Neuronal Excitability Enhanced Chloride\nIon Influx->Reduced Neuronal\nExcitability Calming & Anxiolytic\nEffect Calming & Anxiolytic Effect Reduced Neuronal\nExcitability->Calming & Anxiolytic\nEffect

Detailed Experimental Protocol

For researchers, here is the methodology from a key study evaluating this compound's effect on stress in cats [1]:

  • Study Design: Randomized, partial double-blind, placebo-controlled trial.
  • Subjects: 60 adult indoor-housed cats. Exclusion criteria included recent glucocorticoid treatment, adrenal disease, or predictable household stressors.
  • Intervention Groups:
    • Low Dose (LD): 15 mg/kg q24h of this compound for 6 days (n=20).
    • High Dose (HD): 75 mg/kg q24h of this compound for 3 days (n=20).
    • Placebo (P): One fructose capsule per day for 3 days (n=20).
  • Outcome Measures:
    • Physiological: Fecal Cortisol Metabolites (FCMs) were measured non-invasively. Feces were collected immediately after defecation and stored frozen.
    • Behavioral & Autonomic: Veterinarians and owners completed questionnaires assessing respiratory rate, sweaty paws, pupils, panting, and vocalization at home, in the waiting area, and in the examination room.
  • Procedure: Each cat had a baseline checkup without supplementation, followed by a second checkup four weeks later where the supplement or placebo was administered 3-6 days prior.

Gaps in Current Data and Conclusion

The available information, while positive, is not a complete toxicological profile. Key data gaps for a research and development audience include:

  • Formal Toxicity Studies: A lack of classic LD50 studies, repeated-dose toxicity studies over extended periods, and carcinogenicity studies.
  • Absorption, Distribution, Metabolism, and Excretion (ADME): Detailed pharmacokinetic data is not provided in the available literature.
  • Reproductive Toxicology: Safety in pregnant or lactating animals has not been addressed.

References

alpha-casozepine milk-derived bioactive peptide

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Fundamentals and Mechanism of Action

Core Characteristics and Production Alpha-casozepine (α-CZP) is a decapeptide (10 amino acids) with the sequence Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg (YLGYLEQLLR), corresponding to residues 91–100 of bovine αs1-casein [1] [2] [3]. It is produced through the tryptic hydrolysis of this milk protein, which liberates the bioactive peptide [4] [5].

Molecular Mechanism of Action Its primary mechanism involves modulating the GABAergic system. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system. α-CZP has a structural similarity to benzodiazepines, allowing it to bind to the benzodiazepine site on GABA-A receptors [4] [6].

This binding potentiates the activity of GABA, enhancing the influx of chloride ions into neurons and resulting in neuronal hyperpolarization and a reduced stress response [4] [6] [5]. Crucially, studies indicate that its binding pattern and subsequent modulation of neuronal activity in brain regions like the amygdala and prefrontal cortex differ from those of diazepam, suggesting a potentially distinct and possibly safer mode of action [1] [7].

The diagram below illustrates this signaling pathway and the key brain regions involved.

G This compound acts on GABA-A receptors in key brain regions to reduce neuronal excitability. cluster_1 Key Brain Regions Amygdala Amygdala PrefrontalCortex PrefrontalCortex AlphaCasozepine This compound GABAaReceptor GABA-A Receptor AlphaCasozepine->GABAaReceptor Binds to BZ Site ChlorideInflux Increased Chloride Influx GABAaReceptor->ChlorideInflux Potentiates GABA GABA GABA->GABAaReceptor Binds ReducedAnxiety Reduced Neuronal Firing (Anxiolytic Effect) ChlorideInflux->ReducedAnxiety Causes

Experimental Data and Efficacy Profile

Summary of Key Preclinical and Clinical Studies The anxiolytic effects of this compound and its parent hydrolysate (sold under the trade name Lactium) have been validated in multiple animal models and human clinical studies.

The table below summarizes the core quantitative findings from pivotal studies.

Study Model/Type Dosage & Duration Key Efficacy Findings Biological Markers Measured
Human Clinical (CRSSA) [4] 150 mg/day (Lactium), 30 days Significant reduction in blood pressure response to stress (Stroop test) Blood pressure, Heart rate
Human Clinical (DAACRO) [4] 300 mg/day (Lactium), 30 days Improved stress anticipation before Trier Social Stress Test (TSST) Cortisol level
Mouse Study (Anxiolytic-like activity) [1] [7] 0.5 mg/kg (IP) of derivative YLGYL, single dose Anxiolytic-like properties in Light/Dark Box test, similar to diazepam Behavioral analysis (time in light area)
Mouse Study (Neuronal activation) [1] [7] 1 mg/kg (IP) of α-CZP, single dose Distinct c-Fos expression pattern vs. diazepam in anxiety-related brain regions c-Fos immunostaining in prefrontal cortex, amygdala

Safety and Tolerability Data A critical advantage of this compound is its favorable safety profile, confirmed by toxicological studies and clinical trials [4] [6].

  • No toxicity observed even at high doses [4] [6].
  • Absence of common benzodiazepine side effects: no sedation, memory impairment, habituation, or dependence [4] [6].
  • Hypoallergenic and presents low risks of intolerance due to minimal lactose content (<1%) [6].

Technical Research Protocols

For researchers aiming to replicate or build upon existing work, here are the methodologies from key studies.

In Vivo Anxiolytic Activity Assessment (Light/Dark Box Test) This is a standard, validated model for screening anxiolytic compounds [1] [7].

  • Animals: Male Swiss mice (9-week-old, single-housed) acclimated to a reversed light cycle.
  • Diet: Animals are fed a soy protein-based diet before and during the experiment to exclude confounding bioactive peptides from other protein sources.
  • Administration: Test compounds (α-CZP, its fragments, or diazepam as a positive control) are administered via intraperitoneal (IP) injection.
  • Behavioral Testing: 30 minutes post-injection, mice are placed in the light compartment of the LDB apparatus. Behavior is recorded for 5 minutes.
  • Data Collection: Primary outcomes include time spent in the light compartment and the number of transitions between compartments. Increased time in the light area indicates anxiolytic-like activity.

Evaluation of Neuronal Activation (c-Fos Immunofluorescence) This protocol maps brain region activation in response to the peptide [1] [7].

  • Treatment & Stimulation: Mice receive an IP injection of the compound. After 30 minutes, they are exposed to an anxiety-inducing situation (e.g., LDB test for 5 minutes) to stimulate neuronal activity.
  • Perfusion and Tissue Collection: 90 minutes after the behavioral test, mice are terminally anesthetized and transcardially perfused with fixative. Brains are post-fixed, cryoprotected, and frozen.
  • Sectioning and Staining: Coronal brain sections (20 µm thick) are cut using a cryostat. Sections are incubated with primary anti-c-Fos antibody, followed by a fluorescently labeled secondary antibody.
  • Imaging and Analysis: Stained sections are digitized using a fluorescence slide scanner or microscope. c-Fos-positive nuclei are quantified in pre-defined anxiety-related brain regions (prefrontal cortex, amygdala, periaqueductal grey, etc.).

Research Significance and Applications

The body of evidence positions this compound as a compelling candidate for further development and application.

  • A Natural Therapeutic Lead: Its efficacy and superior safety profile make it a strong candidate for nutraceuticals and functional foods aimed at managing sub-clinical stress and anxiety [4] [8]. It is approved as a food-grade ingredient in multiple regions, including the EU, US, and Australia [6].
  • Cross-Species Efficacy: Robust evidence from mice, rats, cats, dogs, and humans underscores a conserved mechanism of action, validating its broad relevance [4] [9] [5].
  • Insight into Bioactive Peptides: The finding that a smaller N-terminal fragment (YLGYL) also possesses anxiolytic activity provides a model for studying structure-activity relationships and the role of peptide fragments in vivo [1] [7].
  • Potential for Novel Drug Discovery: Its distinct brain activation pattern from diazepam suggests it may engage the GABAergic system differently, opening avenues for designing new anxiolytics with fewer side effects [1] [7].

References

Comprehensive Application Notes and Protocols for Alpha-Casozepine Administration in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Casozepine and Mechanism of Action

This compound is a bioactive decapeptide (YLGYLEQLLR) derived from the enzymatic hydrolysis of α-s1 casein, a milk protein fraction. This naturally occurring peptide exhibits potent anxiolytic properties without the sedative effects or dependency risks associated with conventional benzodiazepines. The molecular structure of this compound demonstrates homology with benzodiazepines, allowing it to bind specifically to the GABA-A receptor complex at the benzodiazepine binding site [1]. This mechanism potentiates GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system, resulting in downstream calming effects.

This compound is commercially available under the trademark Lactium as a dietary supplement ingredient for both human and animal applications [2] [1]. The peptide has undergone extensive clinical evaluation, with nine rigorous clinical studies conducted between 1999 and 2021 involving over 500 human volunteers, confirming its physiological benefits on stress response systems [1]. Its favorable safety profile, hypoallergenic nature, and natural origin make it an attractive candidate for pharmaceutical development and nutritional interventions targeting stress and anxiety disorders.

Dosing Protocols and Administration Guidelines

Species-Specific Dosing Recommendations

Table 1: this compound dosing protocols across species

Species Dosage Duration Administration Form Key Indications Efficacy Outcomes
Humans 150-300 mg/day 30 days [1] Oral dietary supplement Stress management, sleep quality enhancement Reduced blood pressure, improved cortisol response to stress [1]
Humans (with insomnia) 300-600 mg/day 4 weeks [3] Oral capsule Chronic insomnia Significant improvement in sleep onset latency, sleep efficiency, and questionnaire scores (ISI, PSQI, ESS) [3]
Dogs 15 mg/kg BW [4] 7+ weeks [4] Calm diet supplement Anxiety, fear-related behaviors Improved emotional disorder evaluation scores, reduced anxiety in unfamiliar environments [4]
Cats Combined with L-tryptophan [5] 4 weeks [5] Dietary formulation Fear and anxiety Reduced anxiety in open-field tests, decreased inactivity duration [5]
Horses 1000 mg/day (160-205 kg BW) [6] 2 weeks training period [6] Oral supplement Training acclimation, stress from novel environments Better compliance, calmer behavior during training sessions, retained skills at 6-week follow-up [6]
Administration Protocol Specifications

For human clinical applications, this compound administration typically follows a structured protocol with specific timing and formulation considerations. In a recent randomized, double-blind, placebo-controlled trial investigating chronic insomnia, participants received 600 mg daily for the first two weeks, followed by a reduction to 300 mg daily for the subsequent two weeks [3]. This dosing strategy demonstrated significant improvements in both subjective sleep questionnaires and objective polysomnography measures. Administration is recommended with water approximately 30-60 minutes before anticipated stressful events or before bedtime for sleep applications.

For veterinary applications, particularly in companion animals, this compound is frequently administered in combination with other active ingredients such as L-tryptophan (a serotonin precursor) to achieve synergistic effects on different neurological pathways [5] [4]. In canine studies, the combination of this compound with 2 mg/kg BW cannabidiol (CBD) and L-tryptophan resulted in a significantly smaller increase in cortisol in response to car travel stress compared to placebo [4] [7]. The administration in food animals requires consideration of withdrawal periods, though regulatory approvals vary by region.

Formulation Strategies and Delivery Technologies

Conventional Oral Formulations

This compound is most commonly formulated as oral capsules or dietary supplements for human use, and as functional treats or specialized diets for veterinary applications. These conventional formulations typically incorporate the active peptide with standard excipients such as maltodextrin, microcrystalline cellulose, or magnesium stearate. However, the bioavailability challenges associated with peptide delivery through the gastrointestinal tract have prompted investigation into more advanced delivery systems. Guar gum-based films have shown particular promise as buccal delivery platforms that can enhance absorption while providing protection from gastrointestinal degradation [8].

Advanced Nanoparticle Delivery Systems

Recent pharmaceutical development has focused on nanoparticle-based delivery systems to enhance the stability and permeability of this compound. Research demonstrates that film-nanoparticle composite systems utilizing poly(lactic-co-glycolic acid) (PLGA) nanoparticles incorporated into guar gum films significantly improve buccal and intestinal absorption of the peptide [8]. These innovative systems enhance permeability across both TR146 human buccal carcinoma cells and Caco-2/HT29-MTX intestinal co-cultures while maintaining cellular viability.

The composite system provides dual-phase release kinetics: initial rapid release through the buccal mucosa followed by sustained release in the gastrointestinal tract. This is achieved through differential erosion profiles of PLGA nanoparticles—slower erosion at neutral pH (oral cavity) and faster erosion in acidic conditions (stomach) [8]. The incorporation of nanoparticles into adhesive films also enhances tongue adhesion time, further improving buccal absorption. These advanced formulations demonstrate superior apparent permeability compared to free peptide solutions or single-component delivery systems.

Experimental Methodologies for Efficacy Assessment

Preclinical Models and Behavioral Assessment

Table 2: Standardized experimental protocols for this compound efficacy evaluation

Model Type Protocol Specifications Primary Outcome Measures Secondary Measures References
Canine Stress Model 54 dogs, blinded cross-over, treatment 2h pre-stress, 10min car travel Serum cortisol, heart rate, HRV, surface temperature Stress-related behaviors, activity, posture, qualitative ratings [4] [7]
Feline Anxiety Model 24 cats, control vs. test diet, baseline, 2wk, 4wk assessments Home room test, open-field test, human interaction test Inactivity duration, inactivity frequency, approach behavior [5]
Equine Training Model 6 semi-feral ponies (3 matched pairs), 1000mg/day, 5d pre-training + 2wk training Latency to complete tasks, avoidance responses, nervous defecation Calm, compliance, acclimation/skill progress rankings [6]
Human Insomnia Model 36 chronic insomnia patients, 4wk RCT, 600mg→300mg ACH vs. placebo PSG: sleep efficiency, sleep onset latency, stage distribution ISI, GSDS, PSQI, ESS, HADS questionnaire scores [3]
Human Stress Response 50 volunteers, 300mg/day Lactium, 30 days, Trier Social Stress Test Cortisol awakening response, blood pressure, heart rate Psychological stress assessment, anxiety scales [1]
Analytical Methods and Biomarker Quantification

The assessment of this compound efficacy incorporates both behavioral observations and physiological biomarkers. Polysomnography (PSG) represents the gold standard for objective sleep assessment in human studies, providing detailed metrics on sleep architecture, including sleep onset latency, sleep efficiency, and sleep stage distribution [3]. For stress response evaluation, cortisol quantification in serum or saliva serves as a primary endocrine marker, with samples typically collected at baseline, immediately post-stress, and at recovery timepoints.

In canine models, heart rate variability (HRV) has emerged as a valuable non-invasive measure of autonomic nervous system balance, with stress responses characterized by decreased HRV [4]. Behavioral coding frameworks systematically quantify species-specific stress behaviors, such as lip-licking, yawning, whining, and avoidance behaviors in dogs [4], or inactivity duration and frequency in cats [5]. Validated psychometric instruments including the Insomnia Severity Index (ISI), Pittsburgh Sleep Quality Index (PSQI), and Hospital Anxiety and Depression Scale (HADS) provide standardized assessment of subjective experiences in human trials [3].

Safety Profile and Toxicological Considerations

This compound demonstrates an exceptional safety profile across species with no reported adverse effects in any of the clinical studies reviewed. Unlike pharmaceutical benzodiazepines, this compound exhibits no evidence of dependency, withdrawal symptoms, or sedative effects at recommended dosages [1]. The peptide is classified as hypoallergenic despite its milk protein origin, making it suitable for individuals with typical dairy sensitivities, though caution is advised for those with severe milk protein allergies.

Toxicological assessments have confirmed no toxic effects on bodily systems even at high doses, which is attributed to its natural origin and specific mechanism of action limited to GABA-A receptor modulation [1]. The absence of significant drug interactions further enhances its safety profile, though formal interaction studies with central nervous system depressants remain limited. Long-term administration studies in dogs receiving daily doses for up to six months have demonstrated maintained safety with no hematological, biochemical, or behavioral abnormalities [4].

Pathway Visualization and Molecular Mechanisms

The molecular mechanism of this compound can be visualized through its interaction with the GABAergic signaling pathway. The following Graphviz diagram illustrates this mechanism and the experimental workflow for efficacy assessment:

G cluster_pathway Molecular Signaling Pathway of this compound cluster_workflow Experimental Efficacy Assessment Workflow ACH This compound (ACH) GABA_A GABA-A Receptor ACH->GABA_A Binds to Benzodiazepine Site Chloride Chloride Ion Influx GABA_A->Chloride Potentiates Neuron Neuronal Hyperpolarization Chloride->Neuron Enhances Effect Calming Effect Reduced Anxiety Neuron->Effect Results in Start Subject Recruitment & Screening Randomize Randomization & Group Assignment Start->Randomize Baseline Baseline Assessments (Behavioral & Physiological) Randomize->Baseline Intervention Intervention Period (2-8 weeks depending on model) Baseline->Intervention Administration according to dosing protocol PostTest Post-Intervention Assessments Intervention->PostTest Analysis Data Analysis & Statistical Evaluation PostTest->Analysis Results Efficacy Determination Analysis->Results

Diagram 1: this compound molecular signaling pathway and experimental workflow for efficacy assessment

The diagram above illustrates the dual components of this compound research: (1) the molecular mechanism whereby this compound binds to GABA-A receptors, potentiating chloride ion influx and resulting in neuronal hyperpolarization and calming effects; and (2) the standardized experimental workflow for evaluating efficacy in clinical and preclinical models. This visualization highlights the connection between molecular actions and measurable clinical outcomes.

Conclusion and Future Research Directions

This compound represents a promising natural alternative to conventional anxiolytics with demonstrated efficacy across multiple species and stress models. The application notes and protocols detailed in this document provide researchers with comprehensive guidelines for conducting rigorous preclinical and clinical evaluations. Future research should focus on long-term efficacy studies, population-specific formulations (including pediatric and geriatric applications), and combination therapies with other natural compounds such as CBD and L-tryptophan to potentially enhance therapeutic effects through multi-target approaches [4] [7].

The development of novel delivery systems, particularly buccal films and nanoparticle composites, shows significant promise for enhancing bioavailability and achieving rapid onset of action [8]. Further exploration of this compound's potential applications beyond anxiety and sleep management—such as in gastrointestinal disorders, cardiovascular health, and cognitive performance—represents an exciting frontier for this versatile bioactive peptide.

References

alpha-casozepine in veterinary behavior modification protocols

Author: Smolecule Technical Support Team. Date: February 2026

Signaling Pathway & Mechanism of Action

Alpha-casozepine's anxiolytic effect begins with oral administration and involves specific brain pathways. The diagram below outlines its journey and mechanism.

alpha_casozepine_pathway cluster_1 1. Ingestion & Digestion cluster_2 2. Central Action in the Brain cluster_3 3. Behavioral Outcome Start Oral Administration (Supplement/Diet) A This compound enters gastrointestinal tract Start->A B Enzymatic Digestion & Release of Metabolites (e.g., YLGYL) A->B C Bioactive Peptides cross blood-brain barrier B->C D Binding to GABAA Receptors C->D E Enhanced GABAergic Neurotransmission D->E F Reduced Neuronal Excitability E->F G Reduced Anxiety & Stress-Related Behaviors F->G Mod Modulates c-Fos expression in: - Prefrontal Cortex - Amygdala - Brainstem Nuclei F->Mod Mod->G

Clinical Evidence & Efficacy Data

Clinical studies show this compound is effective alone or in combination for various anxiety triggers. The table below summarizes key findings.

Study Model Dosage & Formulation Key Efficacy Findings Reported Outcome Measures
Dogs: Car Travel Stress [1] 2 mg/kg CBD combined with L-Tryptophan & this compound (single dose) Significantly smaller increase in cortisol in response to stress compared to placebo. Serum cortisol, stress-related behaviors.
Dogs: Veterinary Visits [2] Zylkene (this compound) A potential benefit was observed, though statistical significance was not reached due to low participant numbers. Fear and anxiety behaviors during physical examination.
Dogs: General Anxiety [3] 15 mg/kg/day (general recommendation) Suggested to potentially reduce anxiety and fear of strangers. May require several weeks for full effect. Owner-reported anxiety scores, behavioral observations.
Cats: Unfamiliar Location [4] Diet supplemented with L-Tryptophan & this compound Reduced anxiety response to placement in an unfamiliar location (open-field test). Duration and frequency of inactive posture.
Cats: Fear of People [4] Diet supplemented with L-Tryptophan & this compound Fear in the presence of an unfamiliar person was not counteracted by the diet. Approach behavior toward people.

Detailed Experimental Protocols

For researchers, here are detailed methodologies from key studies on this compound.

Protocol 1: Canine Acute Stress Paradigm (Car Travel)

This protocol evaluates the efficacy of a combination treat containing this compound in reducing acute stress induced by car travel in dogs [1].

  • Study Design: A single-dose, blinded, crossover study.
  • Subjects: 54 healthy pet dogs.
  • Treatments: A single treat containing two active doses of CBD (2 mg/kg BW and 4 mg/kg BW) and a blend treatment (2 mg/kg BW CBD combined with L-Tryptophan and this compound), compared against a placebo.
  • Procedure:
    • Dogs received a single dose of one treatment two hours prior to the test.
    • The stress paradigm involved a 10-minute car travel session.
    • A washout period of at least one week was implemented between tests for each dog.
  • Data Collection:
    • Physiological: Blood samples were taken pre- and post-test to analyze plasma CBD levels and serum cortisol. Heart rate (HR) and heart rate variability (HRV) were measured during the test. Surface temperature was also monitored.
    • Behavioral: The dogs' activity, posture, and specific stress-related behaviors (e.g., whining, lip-licking, yawning) were recorded and coded from video during the car travel. Qualitative behavioral assessments (e.g., "sad," "anxious") were also performed.
Protocol 2: Feline Anxiety Assessment

This protocol assesses the anxiolytic effectiveness of a diet supplemented with L-Tryptophan and this compound in cats classified as fearful [4].

  • Study Design: A controlled, parallel-group study over 4 weeks.
  • Subjects: 24 cats classified as mildly or markedly fearful.
  • Treatments: Cats were assigned to either a control diet group or a test diet group (Royal Canin Feline Calm diet), ensuring equivalent baseline fear and anxiety levels.
  • Behavioral Tests (Conducted at baseline, 2 weeks, and 4 weeks):
    • Home Room Test: Evaluation of the cat's response to a familiar or unfamiliar person entering the room where the cat is housed.
    • Open-Field Test: Analysis of the cat's response to being placed in a novel, empty test room. Key measures include inactivity duration and frequency, locomotion, and vocalization.
    • Human Interaction Test: Analysis of the cat's response to the approach and interaction attempts of an unfamiliar human.
  • Data Analysis: Comparison of behavioral measures between the control and test diet groups over time to identify significant reductions in anxiety-related behaviors.

The workflow for these testing protocols is summarized in the following diagram.

experimental_workflow A Subject Selection & Baseline Classification B Randomized Group Assignment A->B C Treatment Administration (Oral/Diet) B->C D Anxiety Induction (Stressor) C->D E Multi-Modal Data Collection D->E F Data Analysis & Outcome Assessment E->F E1 Physiological (Cortisol, HR, Temp) E2 Behavioral (Posture, Activity, Vocalization) E3 Qualitative (Expert/Owner Scores)

Conclusion and Key Considerations

Based on the available evidence, here are the key takeaways for researchers and developers:

  • Dosage: A standard recommended dosage for both dogs and cats is 15 mg/kg/day [5]. Veterinarians may adjust this based on the individual's stress level.
  • Safety Profile: this compound is generally considered safe, with no reported side effects, dependency, or rebound phenomena. It contains minimal lactose and can be given to pregnant, lactating, young, or old animals [5] [6].
  • Clinical Utility: It shows promise for situational anxieties (like travel or vet visits) and generalized anxiety, particularly when used as part of a combination therapy, as seen with L-Tryptophan and CBD [1] [2].
  • Areas for Further Research: More high-quality, large-scale studies are needed to firmly establish its efficacy across different breeds, species, and anxiety disorders. The optimal dosing for acute versus chronic management and long-term effects beyond several weeks also warrant further investigation [3] [2].

References

Alpha-Casozepine and the Open-Field Test: Application Notes for Assessing Feline Anxiety

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Alpha-casozepine is a bioactive decapeptide derived from the tryptic hydrolysate of bovine αS1-casein in milk. Its anxiolytic properties are primarily attributed to its affinity for the GABAA receptor's benzodiazepine binding site. By acting as a positive allosteric modulator, this compound enhances the effect of the inhibitory neurotransmitter GABA, thereby promoting relaxation and reducing neuronal excitability without the sedative side effects associated with pharmaceutical benzodiazepines [1] [2]. This mechanism provides the neurochemical basis for its use in managing stress and anxiety in felines.

The Open-Field Test (OFT) is a well-validated behavioral paradigm for assessing anxiety-like behavior in rodents and has been effectively adapted for use in cats. The test leverages the natural conflict between a subject's innate drive to explore a novel environment and its avoidance of bright, open spaces. In anxious subjects, this approach-avoidance conflict manifests as increased thigmotaxis (wall-hugging) and reduced exploration of the central area of the arena [3] [4]. The OFT provides quantifiable measures such as locomotor activity and zone-specific time allocation, making it ideal for evaluating the efficacy of potential anxiolytic compounds like this compound.

Evidence for this compound's Efficacy in Cats

Research on the effects of this compound in cats, while limited, provides promising evidence for its anxiolytic potential, particularly in specific stress contexts.

Summary of Key Feline Studies

The following table summarizes the design and key findings from pivotal studies investigating this compound in cats:

Study Focus Study Design & Subjects Treatment & Dosage Key Behavioral Findings (OFT/Related Tests) Physiological Findings

| Anxiety in an Unfamiliar Environment [5] | - 24 cats (fearful/mildly fearful)

  • Randomized, controlled parallel study
  • 4-week test diet period | - Diet supplemented with L-tryptophan & this compound
  • Exact dosage not specified | - Reduced anxiety response in OFT
  • Test diet group: Showed decreased inactivity duration vs. controls [5] | - Not reported in available summary | | Stress During Veterinary Visits [1] | - 60 client-owned cats
  • Randomized, placebo-controlled
  • Single checkup with treatment | - Low dose (15 mg/kg) and High dose (75 mg/kg) of this compound | - Reduced physical signs of anxiety (e.g., absence of sweaty paws in high-dose group) [1] | - Influenced autonomic nervous system, reducing stress indicators [1] | | General Anxiety Disorders [6] | - 34 cats with anxiety
  • 56-day trial | - this compound (Zylkene) | - Significantly reduced anxiety scores vs. placebo (10 vs. 4 successes)
  • Improved social interactions [6] | - No increased aggression, indicating a favorable safety profile [6] |
Synthesis of Findings

The collective evidence suggests that this compound is most effective in reducing anxiety related to novel or unfamiliar environments, a core component of the OFT paradigm. However, one study noted that a diet supplemented with this compound and L-tryptophan did not significantly counteract fear directed toward unfamiliar people, indicating that its efficacy may be context-dependent [5]. Furthermore, the combination of this compound with other active ingredients like L-tryptophan appears to have a mild synergistic effect, as observed in canine studies [7], a combination that warrants further investigation in felines.

Detailed Experimental Protocol: Open-Field Test for Cats

This protocol is adapted from standardized rodent OFT procedures [3] and feline behavioral research [5], providing a framework for evaluating this compound.

Pre-Test Preparations
  • Apparatus: Use a square or rectangular arena (e.g., 2.74 m x 3.66 m) with walls high enough to prevent escape. The floor should provide adequate traction [3].
  • Zoning: Divide the arena floor into a grid of smaller squares (e.g., 5x5). Virtually define two primary zones for analysis: the periphery (a corridor adjacent to the walls) and the center (the remaining area) [3].
  • Equipment Setup: Position a video camera directly above the arena to capture the entire field of view. Use video tracking software (e.g., SMART, EthoVision) to automatically record paths, track movement, and calculate time spent in each zone.
  • Habituation: To minimize stress from novel handling and environments, habituate the cats to the testing procedure and experimenter for several days prior to testing. This includes gentle handling and allowing the cat to acclimate to the testing room for at least 30-60 minutes before the test begins [4].
Testing Procedure
  • Room Preparation: Ensure the testing room is quiet, with consistent, dim lighting. Clean the arena thoroughly with 95% ethanol between subjects to eliminate olfactory cues and allow it to dry completely [3].
  • Subject Administration: Gently place the cat in the center of the arena and quickly exit the room, ensuring you are out of the animal's sight to avoid influencing its behavior.
  • Test Session: Allow a single, uninterrupted test session of 10 minutes [5]. The video tracking software should be activated as soon as the cat is released.
  • Post-Test Cleanup: After the session, return the cat to its home cage. Remove any fecal boli or urine, and clean the arena again with ethanol before introducing the next subject [3].
Data Collection and Analysis

The following workflow outlines the key stages of the OFT protocol, from preparation to data interpretation:

Start Start OFT Protocol Prep Pre-Test Preparation Start->Prep Apparatus Apparatus Setup: Arena, Camera, Software Prep->Apparatus Habituation Subject Habituation Prep->Habituation Testing Testing Procedure Apparatus->Testing Habituation->Testing Cleaning Arena Cleaning (95% Ethanol) Testing->Cleaning Placement Place Subject in Center Cleaning->Placement Recording Record 10-min Session Placement->Recording Analysis Data Analysis Recording->Analysis Primary Primary Measures: Center Time, Path Analysis->Primary Secondary Secondary Measures: Locomotion, Inactivity Analysis->Secondary Interpretation Data Interpretation Primary->Interpretation Secondary->Interpretation LessAnxious ↓ Anxiety: ↑ Center Time Interpretation->LessAnxious MoreAnxious ↑ Anxiety: ↑ Thigmotaxis Interpretation->MoreAnxious

  • Primary Outcome Measures:

    • Time spent in the center zone: A significant increase in time spent in the center is a primary indicator of reduced anxiety.
    • Path of movement: The tracking software should generate a trace of the subject's movement. An anxious cat will have a path tightly confined to the periphery.
  • Secondary Outcome Measures:

    • Total distance traveled: Can indicate general ambulatory activity. A significant increase may suggest reduced anxiety, but should be interpreted with caution as it can also reflect hyperactivity.
    • Latency to enter the center zone: The time taken before the first entry into the center.
    • Frequency of inactivity (freezing) and its duration: Often associated with fear and anxiety [5].
    • Fecal boli count: A classic, though non-specific, measure of emotionality [3].

Considerations for Research Applications

  • Dosage and Administration: In studies, this compound has been administered at various doses, including 15 mg/kg and 75 mg/kg [1]. For chronic studies, it should be mixed with food and administered daily for several weeks to ensure stable plasma levels and maximal effect [5] [1].
  • Context of Efficacy: Researchers should note that this compound may be more effective in reducing anxiety in response to environmental novelty (like the OFT) than in mitigating fear of specific, salient stimuli like unfamiliar humans [5].
  • Safety and Combination Therapy: this compound has a wide margin of safety, with rare and mild side effects (typically gastrointestinal). No known negative drug interactions have been reported, making it a good candidate for combination therapy with other anxiolytic agents or supplements like L-tryptophan [8].

Conclusion

This compound represents a well-tolerated, natural-origin compound with demonstrable anxiolytic effects in feline models. The Open-Field Test serves as a robust, quantitative behavioral paradigm to assess its efficacy. Future research should focus on elucidating optimal dosing regimens, long-term effects, and synergistic relationships with other calming ingredients to fully unlock its potential in managing feline anxiety disorders.

References

Alpha-Casozepine: Application Notes for Human Anxiety Research

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-casozepine (α-CZP) is an anxiolytic-like bioactive decapeptide derived from bovine milk protein (αs1-casein) [1]. Its primary proposed mechanism of action is through interaction with the GABAA receptor, similar to benzodiazepines but with a much lower affinity and a reportedly improved side-effect profile [2]. It has demonstrated anxiolytic effects in various animal species [1] [2], and studies in humans have shown promise for reducing stress and anxiety-related symptoms [3].

The table below summarizes key evidence on its mechanism and efficacy from pre-clinical and animal studies, which form the basis for designing human trials.

Study Focus Key Findings on this compound Relevance to Protocol Design
Mechanism of Action [2] Anxiolytic effect blocked by flumazenil, a benzodiazepine antagonist. Confirms action via the GABAA receptor's benzodiazepine site. Supports the investigation of a specific neurobiological pathway in humans.
Brain Activity Modulation [1] Modulates neuronal activity (c-Fos expression) in brain regions key to anxiety regulation (prefrontal cortex, amygdala). Differs from diazepam pattern. Suggests a unique mode of action; human studies could use neuroimaging to validate.
Efficacy in Dogs [4] Combined with L-tryptophan and CBD, led to a statistically significant smaller increase in cortisol in response to a stressor (car travel) vs. placebo. Validates the use of cortisol as a physiological stress biomarker and supports testing combination formulas.
Efficacy in Cats [5] Diet supplemented with α-CZP & L-tryptophan reduced anxiety in an "open-field test" but not in tests with an unfamiliar human. Highlights that efficacy may depend on the nature of the stressor; human tests require multiple validated paradigms.

Proposed Experimental Framework for Human Research

Given the absence of a standard HIT protocol, the following framework integrates elements from the search results to outline a potential clinical evaluation strategy.

Research Question & Objective

To evaluate the efficacy and safety of a single dose/oral course of this compound in reducing subjective and objective measures of acute stress and anxiety in healthy human volunteers exposed to a standardized psychosocial stressor.

Proposed Study Design
  • Design: Randomized, Double-Blind, Placebo-Controlled, Crossover or Parallel-Group Study.
  • Participants: Healthy adults with moderate, self-reported susceptibility to situational stress. Participants should be free from current anxiety disorders and not taking psychoactive medications.
  • Intervention:
    • Experimental Group: this compound. Dosing can be based on previous human studies, for example, a single oral dose ranging from 0.03 to 0.22 μmol/kg (as part of a hydrolysate) or higher for pure synthetic α-CZP (e.g., 3.5 μmol/kg) [1].
    • Control Group: Matched placebo.
Detailed Human Interaction & Stress Test Protocol

This protocol adapts the concept of an "anxiety-inducing situation" from animal studies [1] to a human context. The Trier Social Stress Test (TSST) is a well-validated paradigm that could serve as a model.

The following diagram illustrates the workflow of a proposed single-session human trial.

G start Screening & Consent (Health Check, Inclusion/Exclusion) baseline Baseline Assessments (State-Trait Anxiety, Salivary Cortisol) start->baseline randomize Randomization baseline->randomize group_a Group A: this compound randomize->group_a group_b Group B: Placebo randomize->group_b absorption Absorption Period (60-120 minutes) group_a->absorption group_b->absorption stress_test Stress Test Protocol (e.g., Public Speaking, Math Test) absorption->stress_test post_test Immediate Post-Test (Anxiety Scale, Cortisol) stress_test->post_test recovery Recovery Period (Cortisol at +10, +20, +30 min) post_test->recovery end Study Completion recovery->end

Key Outcome Measures
  • Primary Outcome:
    • Change in subjective anxiety from baseline to immediately post-stress test, measured by a validated visual analog scale (VAS) or the State-Trait Anxiety Inventory (STAI).
  • Secondary Outcomes:
    • Physiological Stress: Salivary cortisol levels at baseline, immediately post-test, and during recovery.
    • Behavioral Coding: Video recordings of the stress test can be coded by blinded raters for anxiety-related behaviors (e.g., fidgeting, self-touching, speech hesitation) using a standardized scale [6].
    • Vital Signs: Heart rate and heart rate variability (HRV) measured throughout the protocol.
Data Analysis
  • Compare changes in subjective anxiety and cortisol levels between the this compound and placebo groups using mixed-model ANOVA or similar statistical tests.
  • Report effect sizes and 95% confidence intervals.

Important Considerations for Protocol Development

  • Dosage and Formulation: The effective dose can vary significantly depending on whether this compound is administered as a pure compound or within a casein hydrolysate [1]. Preliminary dose-finding studies are recommended.
  • Timing: Peak plasma concentration is a key factor. Based on pharmacokinetic data from other species, the absorption period before testing should likely be 1.5 to 2 hours [4].
  • Biomarker Variability: Cortisol levels and other physiological measures are highly variable between individuals. A sufficiently large sample size and a controlled design are crucial to detect a significant effect [4].
  • Combination Formulas: Research suggests this compound is often combined with other active ingredients like L-tryptophan (a serotonin precursor) for potentially synergistic effects [4] [5]. Testing combination products is a relevant and promising research avenue.

References

Alpha-Casozepine and L-Tryptophan Calming Diets: Application Notes and Protocols for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The combination of alpha-casozepine and L-tryptophan targets two distinct neurochemical pathways to produce a synergistic calming effect, offering a multi-modal nutritional approach for managing anxiety and fear.

Table 1: Key Active Components and Their Proposed Mechanisms

Component Classification Proposed Primary Mechanism Biological Target
This compound Bioactive peptide (derived from bovine α-S1 casein) Binds to and activates GABAA receptors [1] [2]. GABAergic System
L-Tryptophan Essential Amino Acid Precursor for the synthesis of serotonin (5-HT) [3] [1]. Serotonergic System

The following diagram illustrates the synergistic relationship and primary mechanisms of action for this combination:

G This compound This compound GABA_A Receptor GABA_A Receptor This compound->GABA_A Receptor  Binds to & Activates L-Tryptophan L-Tryptophan Blood-Brain Barrier Blood-Brain Barrier L-Tryptophan->Blood-Brain Barrier  Competes with LNAs to Cross Calming Effect Calming Effect GABA_A Receptor->Calming Effect  Enhances Inhibitory  Neurotransmission Serotonin Synthesis Serotonin Synthesis Blood-Brain Barrier->Serotonin Synthesis  Increases Availability Serotonin Synthesis->Calming Effect  Improves Mood  & Emotional Regulation

A critical factor for the efficacy of L-tryptophan is its ratio to Large Neutral Amino Acids (LNAAs). As it competes with other LNAAs (e.g., tyrosine, valine, leucine) for a common transporter across the blood-brain barrier, an increased L-tryptophan/LNAA ratio is essential to ensure sufficient substrate is available for central serotonin synthesis [3] [1].

Summary of Key Experimental Evidence

Controlled studies in both cats and dogs have investigated the efficacy of this specific nutrient combination, with results highlighting a context-dependent effect.

Table 2: Summary of Key Preclinical Studies

Study Model Diet / Intervention Core Findings Behavioral Context of Efficacy
Cats (n=24) [3] [4] Royal Canin Feline Calm Diet (Test) vs. Control Diet Significant reduction in anxiety-related inactivity in an Open-Field Test (OFT). No significant difference in fear response during Human Interaction Test (HIT) or Home Room Test. Effective for non-social anxiety (novel environment). Not effective for social fear (unfamiliar person).
Dogs (Veterinary Visit) [5] Royal Canin CALM CANINE Diet (L-Tryptophan & this compound) Decrease in owner-reported anxiety-related behaviors (e.g., stranger-directed fear, non-social fear, touch sensitivity) after 7-week feeding period. Effective for general anxiety in a real-world setting.
Dogs (Car Travel Stress) [5] Treats with CBD + L-Tryptophan + this compound vs. Placebo Combination treatment resulted in a significantly smaller increase in cortisol in response to stress. Effective for acute situational stress.

Detailed Experimental Protocols

To evaluate the efficacy of this compound and L-tryptophan combinations, researchers have employed standardized behavioral tests and physiological measures. The following is a synthesis of validated protocols.

Feline Model: Parallel Group Design for Anxiety and Fear

This protocol is designed to dissect the specific contexts in which the diet is effective [3].

  • Subjects: Cats pre-classified as "mildly fearful" or "markedly fearful" based on a standardized home room test. Non-fearful cats are excluded.
  • Diet Adaptation & Baseline: A 2-week adaptation period where all subjects are fed a control diet. Following this, baseline behavioral assessments are conducted.
  • Group Assignment & Testing: Subjects are assigned to Test Diet or Control Diet groups, balanced for equivalent fear and anxiety scores from baseline. Groups are then tested on the following protocols after 2 weeks (Test 1) and 4 weeks (Test 2) [3].
  • Behavioral Testing Protocols:
    • Home Room Test: An unfamiliar person enters the cat's home room. The cat's response (approach, avoidance, threat displays) is evaluated [3].
    • Open-Field Test (OFT): The cat is placed alone in a novel, empty test room (e.g., 2.74m x 3.66m) for 10 minutes. Sessions are recorded. Primary Measures: Duration and frequency of inactivity (freezing behavior), locomotion, vocalization [3].
    • Human Interaction Test (HIT): The cat is placed in the test room with a silent, unfamiliar human who sits passively. The human's interaction is scripted if the cat approaches. Primary Measures: Latency to approach, duration of contact, and signs of fear [3].
  • Physiological Measures: Plasma can be collected to assess the L-tryptophan/LNAA ratio as a biomarker of target engagement [3].
  • Data Analysis: Inactivity duration and frequency in the OFT are key outcome measures. Statistical comparisons (e.g., repeated-measures ANOVA) are made within and between groups across timepoints (Baseline, Test 1, Test 2).

The workflow for this experimental design is outlined below:

G A Subject Selection & 2-Week Adaptation (Control Diet) B Baseline Behavioral Testing (All Subjects) A->B C Balanced Group Assignment B->C D Test Diet Group C->D E Control Diet Group C->E F Week 2 & 4: Behavioral Re-Testing D->F E->F G Data Analysis: Inactivity, Approach, etc. F->G

Canine Model: Efficacy for Acute Situational Stress

This protocol uses a blinded, crossover design to test the combination, often with additional active ingredients, against a placebo for acute stress [5].

  • Subjects: Healthy adult dogs of various breeds.
  • Design: A blinded, crossover study where each dog receives all treatments (e.g., Placebo, CBD alone, CBD + L-Tryptophan + this compound) in a randomized order with a sufficient washout period between exposures.
  • Stress Paradigm: A 10-minute car travel session has been validated to elevate stress biomarkers [5].
  • Dosing & Timing: A single dose of the test article is administered 2 hours prior to the stress paradigm to align with peak plasma concentrations of active components.
  • Outcome Measures:
    • Physiological: Serum cortisol (pre- and post-stress), heart rate (HR), heart rate variability (HRV) during travel.
    • Behavioral: Video-coded behaviors (whining, lip-licking, yawning, pacing), activity levels, and qualitative behavioral assessments by blinded observers.
    • Pharmacokinetic: Plasma CBD levels (if applicable) to confirm absorption and correlate with effects [5].

Formulation, Safety, and Development Considerations

  • Dosage Information: While exact commercial dosages are proprietary, a study on this compound alone in dogs used a dose of 15 mg/kg body weight [5]. Formulations must be designed to ensure an elevated L-tryptophan to LNAA ratio to be effective [3] [1].
  • Onset and Duration of Effects: Behavioral effects in cats may be observed within 2 weeks for environmental anxiety [3]. In dogs, full effects for chronic anxiety may require 4-6 weeks of daily feeding, while acute effects have been measured 2 hours post-administration [5] [6].
  • Safety Profile: this compound is reported to have a benzodiazepine-like effect without the associated side effects, such as incoordination, disinhibition, or dependence [1]. L-Tryptophan is generally safe, but it is crucial to use high-purity, pharmaceutical-grade material to avoid contaminants historically linked to Eosinophilia-Myalgia Syndrome (EMS) [7].

Conclusion and Research Gaps

The combination of this compound and L-tryptophan presents a scientifically supported nutritional strategy for managing anxiety, with a distinct profile of reducing non-social anxiety and responses to novel environments. Its efficacy for social fears appears more limited.

Key research gaps remain, including the determination of optimal dosage ratios, a deeper understanding of individual animal variability in response, and further exploration of synergistic effects with other nutraceuticals like CBD [5]. Future research should focus on standardized protocols to validate efficacy across different breeds, life stages, and anxiety disorders.

References

alpha-casozepine stress reduction protocols laboratory animals

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Alpha-casozepine exerts its primary anxiolytic effect through interaction with the gamma-aminobutyric acid (GABA) system, the major inhibitory neurotransmitter pathway in the central nervous system [1].

The diagram below illustrates the proposed signaling pathway.

G Alpha_Casozepine Alpha_Casozepine GABA_A_Receptor GABA_A_Receptor Alpha_Casozepine->GABA_A_Receptor Binds to Benzodiazepine Site Chloride_Channel Chloride_Channel GABA_A_Receptor->Chloride_Channel Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Inhibition Neuronal_Inhibition Chloride_Channel->Neuronal_Inhibition Increased Cl- Influx Reduced_Stress_Response Reduced_Stress_Response Neuronal_Inhibition->Reduced_Stress_Response Results in

As shown, its structure is homologous to benzodiazepines, allowing it to bind to the benzodiazepine site on the GABA-A receptor [2] [1]. This binding acts as a positive allosteric modulator, enhancing the receptor's affinity for GABA. When GABA subsequently binds, the frequency of opening of the receptor's embedded chloride channel increases, leading to a greater influx of chloride ions into the postsynaptic neuron, resulting in neuronal hyperpolarization and reduced firing [1]. This widespread enhancement of inhibitory signaling in brain regions associated with anxiety regulation, such as the amygdala and prefrontal cortex, produces a calming effect [2].

Efficacy and Dosing Data

The following table summarizes key efficacy findings and effective doses of this compound across different laboratory species, as established in controlled studies.

Species Effective Dose (mg/kg) Administration Route Key Efficacy Findings Citation
Mouse (Swiss) 1.0 mg/kg Intraperitoneal (IP) Anxiolytic-like properties in Light/Dark Box test, similar to diazepam; modulated c-Fos expression in anxiety-related brain regions. [2] [2]
Dog (Beagle) 15 mg/kg Oral (Diet) Significant decrease in serum cortisol levels and improvement in reactivity scores in anxious dogs. [1] [1]
Dog (Private) Not Specified Oral (with L-Tryptophan) Lower stress responses during veterinary visits; owner-reported improvements in fear and touch sensitivity. [1] [1]
Cat 15 mg/kg Oral (Diet) Reduced anxiety in open-field test; improved reactions to strangers and fear-related aggression. [3] [4] [3] [4]
Rat 0.8 µmol/kg (~0.9 mg/kg) Intraperitoneal (IP) Demonstrated anxiolytic-like effects in multiple behavioural tests. [2] [2]

Detailed Experimental Protocols

Here, you will find detailed methodologies for administering this compound and assessing its efficacy in standard laboratory anxiety models.

Protocol 1: Oral Administration for Chronic Stress Reduction in Rodents

This protocol is designed for studies investigating long-term stress mitigation, such as during chronic models or housing conditions.

  • 1. Test Compound Preparation: this compound is typically incorporated into a standard laboratory diet. Alternatively, it can be dissolved in a vehicle (e.g., 0.2% methylcellulose with 1% glycerol) and administered via oral gavage. Fresh drinking water supplemented with the compound is another viable method. [2]
  • 2. Dosing Regimen: A common effective dose for oral administration in rodents is approximately 3.5 µmol/kg, administered once daily. The treatment duration depends on the model but often ranges from 7 to 65 days to observe significant behavioral and physiological changes. [2] [3]
  • 3. Acclimation: Prior to any procedure, newly received animals must undergo a minimum 72-hour acclimation period to recover from shipping stress and adjust to the new environment. [5]
Protocol 2: Acute Anxiety Testing in Mice (Light/Dark Box)

This protocol evaluates the acute anxiolytic effects of this compound, adapted from established methods. [2]

  • 1. Animal Preparation: Use 9-week-old male Swiss mice, single-housed under a reversed 12-hour light/dark cycle. The workflow is as follows:

G Acclimation Acclimation IP_Injection IP_Injection Acclimation->IP_Injection 1 Week Wait_30min Wait_30min IP_Injection->Wait_30min this compound 1 mg/kg LDB_Test LDB_Test Wait_30min->LDB_Test Behavioral Test Data_Analysis Data_Analysis LDB_Test->Data_Analysis 5 min

  • 2. Administration: Administer this compound (e.g., 1 mg/kg, IP) or vehicle control 30 minutes before behavioral testing to align with peak activity. [2]
  • 3. Behavioral Testing: Place the mouse in the dark compartment of the Light/Dark Box (LDB) and allow it to explore freely for 5 minutes. Record the session. [2]
  • 4. Data Collection: Primary outcome measures include:
    • Time spent in the light compartment
    • Number of transitions between compartments
    • Latency to first enter the light compartment
Protocol 3: Stress Paradigm in Dogs (Car Travel Model)

This protocol uses a standardized stressor to evaluate the efficacy of this compound, often in combination with other active ingredients like L-tryptophan. [6]

  • 1. Pre-Test Administration: Administer the test diet or treat containing this compound (e.g., 15 mg/kg) as a single dose approximately 2 hours before exposure to the stressor (car travel). This allows for absorption and peak plasma levels. [6] [1]
  • 2. Stress Paradigm: Expose the dog to a 10-minute car travel session. This model has been validated to elevate stress markers. [6]
  • 3. Data Collection:
    • Physiological: Collect blood samples pre- and post-test to measure serum cortisol levels. Heart rate (HR) and heart rate variability (HRV) should be monitored during travel. [6]
    • Behavioral: Record and analyze stress-related behaviors during travel (e.g., whining, lip-licking, yawning, panting, posture). Qualitative behavioral assessments (QBA) by blinded observers are also recommended. [6]

Practical Implementation Notes

  • Onset of Action: The anxiolytic effects are typically observed after several days of administration, with owner-reported improvements in cats seen from the eighth day onward. [4]
  • Combination Therapy: this compound is often combined with L-tryptophan, a serotonin precursor, for potential synergistic effects. This combination has shown efficacy in reducing anxiety in both dogs and cats. [6] [3] [4]
  • Safety Profile: As a naturally occurring peptide, this compound has an excellent safety profile. It is generally recognized as safe (GRAS), with few adverse effects reported even at doses higher than recommended. It does not cause habituation, dependence, or rebound anxiety. [1]

References

Mechanism of Action & Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-casozepine is a bioactive peptide derived from bovine milk protein. Its structure is homologous to benzodiazepines, and it is thought to exert an anxiolytic effect by binding to the GABAA receptor in the brain, a key inhibitory neurotransmitter pathway [1] [2].

L-tryptophan is an essential amino acid and a metabolic precursor to serotonin, a neurotransmitter crucial in regulating mood and behavior [1] [3]. Supplementation aims to increase serotonin synthesis in the brain.

Combining these ingredients targets two distinct neurological pathways for a potential synergistic effect in managing stress and anxiety [1] [2]. The following diagram illustrates this proposed mechanism.

G Intervention Dietary Supplement AlphaCasozepine α-casozepine Intervention->AlphaCasozepine LTryptophan L-tryptophan Intervention->LTryptophan GABA GABAergic System Outcome Reduced Stress & Anxiety Behaviors GABA->Outcome Serotonin Serotonergic System Serotonin->Outcome AlphaCasozepine->GABA  Binds GABAA Receptor LTryptophan->Serotonin  Precursor to Serotonin

Evidence Summary from Previous Clinical Trials

The table below summarizes key quantitative findings from recent studies investigating this compound and L-tryptophan in pets.

Subject; Study Design Intervention & Dosage Key Efficacy Findings Primary Outcome Measures

| Dogs (n=54); Blinded, randomized crossover [1] [2] | Treat with 2 mg/kg CBD + L-Tryptophan + α-casozepine vs. CBD alone (2 & 4 mg/kg) vs. Placebo. Single dose 2 hrs pre-test. | Significantly smaller increase in serum cortisol in response to stress vs. placebo (p=0.016) [1] [2]. | Physiological: Serum cortisol, heart rate, heart rate variability. Behavioral: Activity, posture, stress-related behaviors (whining, lip-licking, yawning). | | Cats (n=24); Parallel group, controlled diet [4] [3] | Diet with α-casozepine + L-Tryptophan (Royal Canin Feline Calm) vs. Control diet. Fed for 4 weeks. | Reduced anxiety in an unfamiliar location (open-field test): significant changes in inactivity duration and frequency. No significant effect on fear of unfamiliar people [4] [3]. | Behavioral: Inactivity duration/frequency in Open-Field Test (OFT) and Human Interaction Test (HIT). |

Detailed Experimental Protocol for Canine Trials

This protocol is adapted from a recent blinded cross-over study that demonstrated a significant effect on cortisol levels [1] [2].

Study Design and Subjects
  • Design: A randomized, blinded, placebo-controlled crossover design is recommended. Each subject receives all treatments in a randomized sequence, with a sufficient washout period (e.g., 1 week) between treatments to avoid carryover effects.
  • Subjects: A minimum of 48 dogs is required to achieve 80% power for detecting changes in cortisol, based on powering by simulation [1] [2]. Include healthy client-owned or research colony dogs with a history of stress during car travel.
Treatment Groups

Dogs receive a single dose of each of the following treatments in a randomized order:

  • Treatment A (Blend): 2 mg/kg BW CBD combined with L-Tryptophan and α-casozepine.
  • Treatment B (CBD alone): 2 mg/kg BW CBD.
  • Treatment C (CBD alone): 4 mg/kg BW CBD.
  • Treatment D (Control): Placebo.
Stress Paradigm and Timeline

The stress paradigm is a 10-minute car travel. The workflow for a single trial is as follows:

G Baseline Baseline Data Collection (Physiological & Behavioral) Administer Administer Treatment Baseline->Administer Peak 2-Hour Wait (Peak Plasma Concentration) Administer->Peak Stress 10-Min Car Travel (Stress Paradigm) Peak->Stress PostTest Post-Test Data Collection Stress->PostTest

Data Collection
  • Physiological Pre/Post-Test:
    • Blood Samples: Collect for plasma CBD analysis and serum cortisol levels [1] [2].
  • Physiological During Stress:
    • Cardiac Metrics: Heart rate (HR) and heart rate variability (HRV) [1] [2].
    • Surface Temperature: Measured via thermal imaging.
  • Behavioral During Stress:
    • Video Recording: Code for stress-related behaviors like whining, lip-licking, yawning, panting, and trembling [1] [2].
    • Posture and Activity: Time spent sitting, standing, lying down, and moving; overall activity level.
    • Qualitative Ratings: Expert or owner assessments using defined scales (e.g., "sad" to "happy") [1] [2].

Key Considerations for Researchers

  • Individual Variability: CBD plasma levels can be highly variable between individual dogs, which may impact the consistency of results and should be accounted for in the analysis [1] [2].
  • Habituation: Repeated exposure to the same stressor (e.g., weekly car travel) can lead to habituation in the control group, potentially masking treatment effects over time. Consider this in longitudinal studies [1] [2].
  • Dietary Formulation: The ratio of L-tryptophan to other Large Neutral Amino Acids (LNAA) is critical. A favorable ratio is necessary for L-tryptophan to effectively cross the blood-brain barrier and increase serotonin synthesis [3].

References

Comprehensive Application Notes and Protocols: Alpha-Casozepine GRAS Status and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Casozepine and GRAS Status

This compound is a naturally occurring decapeptide (a chain of ten amino acids) derived from the alpha-S1 casein fraction of bovine milk through enzymatic hydrolysis using trypsin. This milk-derived peptide has received Generally Recognized As Safe (GRAS) status designation from the U.S. Food and Drug Administration (FDA), classifying it as a safe substance for specific intended uses. The GRAS designation is particularly significant for researchers and drug development professionals as it provides a regulatory foundation for the development of naturally-derived therapeutics with favorable safety profiles. This compound represents a compelling alternative to synthetic anxiolytics, particularly due to its milk protein origin and benzodiazepine-like activity without the associated side effects commonly observed with pharmaceutical benzodiazepines. [1] [2]

The GRAS status of this compound is based on its natural occurrence in milk and extensive safety studies demonstrating minimal adverse effects even at doses significantly exceeding recommended levels. This designation facilitates its use not only in veterinary applications but also provides a foundation for potential human therapeutic development. For researchers exploring natural peptides with psychotropic activity, this compound offers a promising template for novel drug design and a compelling case study in the development of bioactive protein hydrolysates. The peptide's safety profile positions it as an attractive candidate for long-term therapeutic interventions where conventional anxiolytics might pose unacceptable risks. [1]

Mechanism of Action and Molecular Characteristics

Structural Properties and GABAergic Activity

This compound exerts its primary anxiolytic effects through interaction with the GABA-A receptor complex in the central nervous system. Structural analysis reveals that this compound shares significant conformational similarity with benzodiazepines, allowing it to bind to the benzodiazepine binding site on GABA-A receptors. This interaction enhances the effect of the GABA neurotransmitter, the principal inhibitory neurotransmitter in the mammalian central nervous system. Unlike pharmaceutical benzodiazepines, however, this compound demonstrates a more selective binding profile that may contribute to its reduced side effect potential. Research indicates that the peptide facilitates GABAergic transmission by increasing the frequency of chloride channel opening events, resulting in neuronal hyperpolarization and reduced excitability. [1] [2]

The molecular characterization of this compound reveals it to be a tryptic hydrolysate of alpha-S1 casein, with the specific bioactive sequence being released during enzymatic digestion. Studies investigating the stability and metabolism of this compound have identified that the peptide can withstand gastrointestinal degradation to some extent, with research demonstrating that certain proteolytic fragments, particularly the sequence 91-97, retain anxiolytic activity. This suggests that even partial digestion may not completely abolish the biological effects of the parent compound. Transport studies across Caco-2 cell monolayers (a model of intestinal absorption) indicate that bile salts significantly modulate the peptidase activities involved in this compound hydrolysis, influencing the formation of active fragments and potentially enhancing bioavailability. [2]

Neurobiological Pathways and Signaling Mechanisms

Table: this compound Molecular Characteristics and Mechanisms

Characteristic Description Research Evidence
Molecular Origin Tryptic hydrolysis of bovine αS1-casein In vitro enzymatic studies [1]
Primary Mechanism Binds benzodiazepine site on GABA-A receptors Receptor binding assays, behavioral studies [1] [2]
Key Active Fragment Sequence 91-97 (YLGYLEQ) In vitro digestibility studies [2]
Bioavailability Factors Bile salt-modulated transport and hydrolysis Caco-2 cell monolayer studies [2]
Systemic Effects Reduces HPA axis activation, decreases cortisol Canine and rodent studies [1]

The neurobiological activity of this compound extends beyond direct GABA receptor modulation. Preclinical research indicates that the peptide influences the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that regulates stress responses. Administration of this compound has been shown to significantly reduce serum cortisol levels in stressed subjects, demonstrating its ability to modulate the physiological stress response. Additionally, research has identified potential interactions with serotonergic and dopaminergic systems, suggesting a multimodal mechanism of action that differs from pharmaceutical anxiolytics. This multifaceted activity profile may explain the efficacy of this compound across multiple species and stress paradigms. [1] [3]

G AlphaCasozepine This compound GABAA_Receptor GABA-A Receptor AlphaCasozepine->GABAA_Receptor Binds to ChlorideChannel Chloride Channel GABAA_Receptor->ChlorideChannel Enhances NeuronalInhibition Neuronal Inhibition ChlorideChannel->NeuronalInhibition Increases GABA GABA Neurotransmitter GABA->GABAA_Receptor Activates HPA_Axis Reduced HPA Axis Activity NeuronalInhibition->HPA_Axis Reduces Cortisol Decreased Cortisol HPA_Axis->Cortisol Lowers

Figure 1: this compound Mechanism of Action Signaling Pathway. This diagram illustrates the molecular and physiological pathway through which this compound exerts its anxiolytic effects, from GABA receptor binding to reduced cortisol production.

Efficacy Data and Research Evidence

Comparative Clinical Studies in Veterinary Models

Substantial evidence from controlled clinical trials supports the efficacy of this compound in managing anxiety and stress-related behaviors across multiple species. In a landmark 56-day comparative study involving 38 dogs diagnosed with anxiety disorders, researchers directly compared this compound against selegiline hydrochloride, a conventional veterinary antidepressant/anxiolytic medication. The study utilized the Emotional Disorders Evaluation in Dogs (EDED) scale, a validated assessment tool that quantifies anxiety severity through behavioral and physical parameters, with scores ranging from 9 to 45. The results demonstrated that both treatments significantly reduced anxiety scores, with no statistically significant difference in efficacy between the natural peptide and the pharmaceutical intervention. Owner assessments further corroborated these findings, reporting equivalent improvements in anxiety-related behaviors. This head-to-head comparison provides compelling evidence that this compound can achieve similar therapeutic outcomes to conventional anxiolytics in canine models. [1] [4]

Feline studies have similarly demonstrated the efficacy of this compound in managing anxiety-related behaviors. A controlled trial involving 24 cats classified as mildly or markedly fearful assessed the anxiolytic effectiveness of a diet supplemented with this compound and L-tryptophan. The study employed three behavioral protocols: home room testing (response to a human in familiar environment), open-field testing (response to unfamiliar location), and human interaction testing (response to unfamiliar person). The results revealed that cats receiving the supplemented diet showed significant behavioral changes in the open-field test, particularly in reduced inactivity duration, suggesting decreased anxiety in novel environments. However, fear responses to unfamiliar people were not significantly different between groups, indicating context-dependent efficacy. This study highlights the importance of condition-specific applications for this compound and the potential benefits of combination approaches with complementary anxiolytic compounds like L-tryptophan. [5]

Quantitative Efficacy Metrics Across Experimental Models

Table: this compound Efficacy Data Across Species and Study Models

Species/Model Study Design Key Efficacy Parameters Results Citation
Dogs (n=38) 56-day trial vs. selegiline EDED anxiety scale (9-45 points) Significant reduction in scores, equivalent to selegiline [1] [4]
Cats (n=24) 4-week diet trial with L-tryptophan Open-field test inactivity duration Significant decrease in inactivity (p<0.05) [5]
Stressed Dogs Veterinary visit stress model Urine cortisol-to-creatinine ratio Significant reduction in stress response [1]
Anxious Beagles Caseinate hydrolysate diet Serum cortisol, Reactivity Evaluation Form Significant decrease in cortisol, improved scores [1]
Laboratory Rats Behavioral models Conditioned defensive burying, elevated plus maze Anxiolytic-like activity in multiple tests [1] [2]

Translational research extends beyond companion animals to include rodent models and human applications. In laboratory rat models, this compound has demonstrated dose-dependent anxiolytic effects in standardized behavioral tests including the conditioned defensive burying paradigm and elevated plus maze. These preclinical models provide important insights into the fundamental mechanisms of action and dose-response relationships. Additionally, emerging research explores the potential application of this compound for stress management in human populations. One particularly innovative area of investigation involves the use of this compound for ameliorating stress levels in infertile couples, where psychological stress can negatively impact treatment outcomes. This research direction leverages the compound's favorable safety profile for potential use in sensitive populations where conventional anxiolytics might be contraindicated. [3] [2]

Safety Profile and GRAS Designation

Preclinical and Clinical Safety Data

The GRAS designation of this compound is supported by extensive safety data demonstrating minimal adverse effects across multiple species. Toxicological studies have reported very few adverse effects even at doses significantly exceeding recommended levels, which is a cornerstone of its safety profile. In clinical veterinary trials, researchers have observed an absence of the side effects typically associated with conventional anxiolytics, such as sedation, ataxia, cognitive impairment, or changes in appetite. This favorable safety profile is particularly valuable for vulnerable populations including elderly animals, those with comorbid medical conditions, and patients requiring long-term anxiety management. The natural origin of this compound as a milk-derived peptide contributes to its excellent tolerability and low potential for toxicity. [1]

Unlike pharmaceutical benzodiazepines, this compound demonstrates no evidence of dependency or withdrawal phenomena following discontinuation, even after extended administration periods. This characteristic significantly expands its potential applications for chronic anxiety management where traditional benzodiazepines would be contraindicated. Additionally, the peptide does not appear to produce tolerance to its therapeutic effects, maintaining efficacy over prolonged treatment durations without dose escalation. The safety profile of this compound presents a compelling advantage for drug development professionals seeking to develop anxiolytic agents with improved risk-benefit ratios, particularly for conditions requiring sustained intervention. [1] [2]

Regulatory Status and Quality Considerations

This compound holds regulatory approval for veterinary use in multiple jurisdictions and is commercially available as Zylkene (Ingredia, Arras, France). The GRAS designation by the FDA specifically applies to its use in intended applications, providing a regulatory foundation for its inclusion in therapeutic products. Manufacturing follows strict quality control standards to ensure batch-to-batch consistency in peptide content and bioactivity. The production process involves controlled enzymatic hydrolysis of milk-derived alpha-S1 casein, followed by purification and standardization. For research and development purposes, it is essential to source pharmaceutical-grade this compound to ensure experimental reproducibility and reliable results. The compound's stability in various formulations has been established, allowing flexible administration protocols including direct dosing, dietary incorporation, and liquid formulations. [1] [6]

Experimental Protocols and Methodologies

Behavioral Assessment Protocols for Anxiety Models

Standardized behavioral testing provides critical data on the efficacy of this compound in anxiety models. For canine anxiety assessment, the Emotional Disorders Evaluation in Dogs (EDED) scale represents a validated methodology comprising multiple behavioral and physiological parameters scored on a standardized scale ranging from 9 to 45 points. The protocol implementation involves:

  • Baseline assessment: Before initiating treatment, comprehensive behavioral evaluation should be conducted, including observation of the subject in both familiar and novel environments, response to mild stressors (e.g., door knocking, umbrella opening), and social interactions with familiar and unfamiliar humans.
  • Parameter quantification: Specific behaviors including destructive actions, excessive vocalization, hiding, pacing, restlessness, stereotyped behaviors, and fear-based aggression should be scored according to frequency and intensity.
  • Follow-up evaluations: Repeat assessments should be conducted at standardized intervals (typically 2, 4, and 8 weeks) following treatment initiation using identical methodology to baseline evaluation.
  • Owner questionnaires: Subjective owner assessments of anxiety-related behaviors should be collected using standardized forms to complement objective behavioral scoring.

This comprehensive approach to behavioral quantification has demonstrated sensitivity in detecting treatment effects in clinical trials of this compound, making it a valuable protocol for researchers evaluating anxiolytic efficacy. [1] [4]

For feline anxiety models, a tripartite testing protocol has been successfully employed in this compound research:

  • Home room test: Evaluation of the cat's response to a familiar person entering their home environment, scoring proximity, interaction behaviors, and signs of fear.
  • Open-field test: Analysis of exploratory behavior, inactivity duration, and stress responses when placed in an unfamiliar empty room.
  • Human interaction test: Assessment of response to an unfamiliar person, measuring approach latency, physical contact acceptance, and fearful behaviors.

This multi-context assessment strategy allows researchers to identify context-dependent anxiolytic effects and provides a comprehensive profile of the compound's behavioral impacts. [5]

Biochemical and Molecular Assessment Methods

Objective biochemical measures complement behavioral observations in validating the efficacy of this compound. Several methodologies have been successfully employed in previous research:

  • Cortisol quantification: Serum cortisol measurement via ELISA or radioimmunoassay provides a physiological stress indicator. Protocol: Blood collection at consistent times of day to control for diurnal variation, rapid processing to prevent steroid degradation, and analysis using validated assays. Urine cortisol-to-creatinine ratio represents a non-invasive alternative that integrates cortisol production over time.
  • Receptor binding studies: In vitro characterization of this compound interaction with GABA-A receptors using radioligand binding assays. Protocol: Preparation of synaptic membrane fractions from brain tissue, incubation with titrated this compound in presence of radioactive benzodiazepine ligands (e.g., ^3H-flunitrazepam), separation of bound and free ligand, and quantification of competitive displacement.
  • Bioavailability assessment: Using Caco-2 cell monolayers as an intestinal absorption model. Protocol: Culture of differentiated Caco-2 cells on permeable supports, application of this compound to apical compartment, sampling from basolateral compartment at timed intervals, and quantification of transported peptide using HPLC-MS/MS.

These methodological approaches provide robust, quantifiable data on both the mechanistic activity and physiological effects of this compound in experimental models. [1] [2]

G StudyDesign Study Design (56-day trial) BehavioralAssess Behavioral Assessment StudyDesign->BehavioralAssess BiochemicalAssess Biochemical Analysis StudyDesign->BiochemicalAssess EDED EDED Scale (9-45 points) BehavioralAssess->EDED OpenField Open-Field Test BehavioralAssess->OpenField Cortisol Cortisol Measurement BiochemicalAssess->Cortisol ReceptorBinding Receptor Binding Assays BiochemicalAssess->ReceptorBinding DataAnalysis Data Analysis EDED->DataAnalysis OpenField->DataAnalysis Cortisol->DataAnalysis ReceptorBinding->DataAnalysis

Figure 2: Experimental Workflow for this compound Efficacy Assessment. This diagram outlines the comprehensive methodological approach for evaluating this compound in preclinical and clinical studies, incorporating both behavioral and biochemical analyses.

Research Applications and Development Opportunities

Translational Potential and Clinical Applications

The favorable safety profile and demonstrated efficacy of this compound across species suggests significant translational potential for human applications. Emerging research has begun exploring its use in human stress models, particularly in populations where conventional anxiolytics may be problematic. One promising application involves ameliorating stress in infertile couples, where psychological stress can negatively impact treatment outcomes and where traditional anxiolytics may be contraindicated. The GRAS status of this compound facilitates its investigation in such sensitive populations, offering a potentially valuable therapeutic option for conditions where stress exacerbates pathophysiology. Additional potential applications include geriatric anxiety, neurodevelopmental disorders, and situational anxiety where benzodiazepine side effects present significant clinical concerns. [3]

For drug development professionals, this compound represents both a therapeutic agent in its own right and a template molecule for designing novel peptide-based anxiolytics. Structure-activity relationship studies have identified key fragments, particularly the sequence 91-97 (YLGYLEQ), that retain anxiolytic properties. This fragment demonstrates stability during digestion and may contribute to systemic effects following oral administration. Researchers can leverage this information to develop optimized peptide analogs with enhanced bioavailability, receptor specificity, or metabolic stability. The continued investigation of this compound and its active fragments offers promising avenues for developing a new class of anxiolytic agents derived from natural sources. [2]

Formulation Considerations and Administration Protocols

Effective formulation strategies are essential for maximizing the therapeutic potential of this compound in both research and clinical applications. The compound is commercially available in palatable capsules or liquids that can be administered directly or mixed with food. For research purposes, several formulation approaches have proven successful:

  • Dietary incorporation: this compound can be incorporated into specialized diets at standardized concentrations (typically 15 mg/kg for canine applications). Protocol: Homogeneous mixing of the peptide with diet components followed by verification of concentration stability through processing and storage.
  • Direct administration: Capsules containing purified this compound at precise dosages (common doses range from 15-75 mg depending on subject weight) allow accurate dosing in clinical trials.
  • Liquid formulations: Solutions or suspensions enable flexible dosing in research settings and administration to subjects with swallowing difficulties.

Dosing protocols derived from successful clinical trials typically involve once-daily administration, with optimal effects observed after approximately 2 weeks of continuous treatment. Study durations of 4-8 weeks have effectively demonstrated efficacy, with some applications requiring longer-term administration for sustained benefits. The lack of tolerance development supports extended use, while the absence of withdrawal symptoms facilitates straightforward treatment discontinuation or tapering in research settings. [1]

Conclusion

This compound represents a promising bioactive peptide with validated anxiolytic properties and an exemplary safety profile supported by its GRAS designation. The compound's mechanism of action through GABA receptor modulation, coupled with its natural origin and minimal side effects, positions it as a valuable tool for researchers exploring novel anxiety treatments. The comprehensive experimental protocols and efficacy data summarized in these application notes provide a foundation for further investigation and development. Future research directions should include expanded human clinical trials, exploration of synergistic combinations with complementary anxiolytic agents, and structural optimization to enhance bioavailability and receptor specificity. For drug development professionals, this compound offers both immediate applications and a template for the development of next-generation peptide-based therapeutics for anxiety and stress-related conditions.

References

Troubleshooting Guide: Variable Individual Response to Alpha-Casozepine

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary evidence for variable individual response to alpha-casozepine? Variable individual response is often observed indirectly when a treatment shows a statistically significant effect at the group level, but not all subjects respond to the same degree. Key evidence comes from studies where a formulation containing this compound showed a significant overall effect, yet the researchers highlighted individual differences in the absorption and metabolism of other active ingredients in the blend as a major factor impacting results [1] [2].

The table below summarizes the core findings from a key study that investigated this compound in a blend:

Study Parameter Description
Study Type Blinded, cross-over study [1] [2]
Subjects 54 dogs [1] [2]
Treatment A blend containing 2 mg/kg CBD, L-tryptophan, and this compound [1] [2]
Stress Paradigm 10-minute car travel [1] [2]
Key Significant Finding The blend resulted in a significantly smaller increase in serum cortisol after stress compared to a placebo [1] [2]
Evidence of Variability Plasma levels of CBD from the same treatment were "highly variable between individual dogs" [1] [2]

Q2: What are the potential mechanisms behind this variability? The variability in response can stem from two main areas: the unique mechanism of this compound itself and subject-specific factors.

The following diagram illustrates the hypothesized mechanism of action for this compound and the points where variability can be introduced.

mechanism_variability cluster_central Anxiolytic Mechanism of this compound cluster_variability Sources of Individual Variability CZP This compound (α-CZP) GABA_Receptor GABAA Receptor CZP->GABA_Receptor Positive Modulation NeuralInhibition Neural Inhibition GABA_Receptor->NeuralInhibition Neurosteroids Neurosteroid Synthesis Neurosteroids->GABA_Receptor Potentiation AnxiolyticEffect Anxiolytic Effect NeuralInhibition->AnxiolyticEffect Stress Stressor Stress->Neurosteroids MetabolicFactors Metabolic & Absorption Factors MetabolicFactors->CZP StressContext Stress Context of the Subject StressContext->Neurosteroids SubjectBiology Subject's Neurobiology (e.g., GABAA subunits) SubjectBiology->GABA_Receptor

Diagram: Mechanism and Variability in this compound Response

The mechanism involves:

  • Anomalous Binding: this compound has a structure similar to benzodiazepines and acts as a positive modulator of the GABAA receptor. Intriguingly, it shows about 1000 times less affinity for the BZD site in vitro than in vivo, suggesting its action is more complex than direct binding [3].
  • Role of Neurosteroids: The anxiolytic effect may be mediated by endogenous neurosteroids, whose synthesis changes with stress (rising during acute stress and decreasing during chronic stress), subsequently altering the sensitivity of GABAA receptor subunits [3].
  • Stress-Dependent Efficacy: Anxiolytic effects are typically observed only in stressed subjects, not in calm ones. Unlike diazepam, this compound does not seem to cause dependence or habituation [3].

Q3: What experimental protocols can help manage or account for this variability? To ensure robust results, your experimental design should incorporate strategies to identify, measure, and control for the sources of variability.

experimental_workflow cluster_pre Phase 1: Pre-Experimental Planning cluster_during Phase 2: Experimental Execution cluster_post Phase 3: Data Analysis & Interpretation step1 Define Subject Inclusion/Exclusion Criteria step2 Select Validated Stress Model (e.g., car travel, open field) step1->step2 step3 Power Analysis (Ensure adequate sample size) step2->step3 step4 Choose Bio-Markers (e.g., Serum Cortisol, HR, HRV) step3->step4 step5 Use Crossover Study Design (Subjects act as their own controls) step4->step5 step6 Blinded Administration of Treatment step5->step6 step7 Monitor Compound Absorption (e.g., plasma levels if possible) step6->step7 step8 Collect Multi-Modal Data (Physiological & Behavioral) step7->step8 step9 Analyze Group-Level Effects (e.g., change in cortisol) step8->step9 step10 Analyze Individual Response Data (Identify high/low responders) step9->step10 step11 Correlate Response with Biomarkers and Absorption Data step10->step11 step12 Report on Variability as a Key Finding step11->step12

Diagram: Experimental Workflow to Manage Variability

Key methodological considerations include:

  • Study Power and Design: Conduct an a priori power analysis to determine the minimum sample size required to detect a meaningful effect. Use a blinded, crossover design where feasible, as this allows each subject to be its own control, reducing variance caused by individual biological differences [1] [2].
  • Validated Stress Model: Use a consistent and validated stress paradigm (e.g., 10-minute car travel, open-field test, or interaction with an unfamiliar human) that is known to reliably induce a measurable stress response in your model species [1] [4].
  • Multi-Modal Data Collection: Do not rely on a single measure. Collect a range of data points, as done in foundational studies. The table below outlines the types of measures you should consider.
Data Category Specific Measures Timing of Collection
Physiological (Biomarkers) Serum/Plasma Cortisol, Heart Rate (HR), Heart Rate Variability (HRV), Surface Temperature Pre-test (baseline) and Post-test [1] [2]
Behavioral Activity levels, Posture, Frequency of stress-related behaviors (e.g., whining, lip-licking, yawning), Qualitative behavioral ratings (e.g., "sad") During the stress test [1] [2]
Pharmacokinetic Plasma levels of the active compound(s) (e.g., CBD) Post-test [1] [2]

Key Takeaways for Researchers

  • Variability is Inherent and Informative: Individual variation in response to this compound and related compounds is a real phenomenon. Your experimental design should plan for it, rather than treat it as noise.
  • Mechanism Guides Measurement: The stress-dependent and neurosteroid-mediated mechanism suggests that baseline stress levels and neurobiological differences between subjects are crucial variables to consider [3].
  • Robust Protocols are Multimodal: The most convincing evidence comes from studies that use a combination of physiological, behavioral, and pharmacokinetic data to paint a complete picture of the treatment effect and its variability [1] [4] [2].

References

alpha-casozepine caffeine interaction decreased efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Why Caffeine Might Reduce Alpha-Casozepine Efficacy

The table below summarizes the core mechanisms that underlie their potential interaction.

Compound Primary Mechanism of Action Primary Effect on CNS Net Result when Combined
This compound Positive allosteric modulator of the GABAA receptor [1] [2] Calming, anxiolytic [3] [4] [2] Theoretical Antagonism: Caffeine's stimulant effects may directly counteract the calming, GABA-ergic effects of this compound.
Caffeine Antagonist of adenosine receptors; also a negative modulator of the GABAA receptor at the benzodiazepine site [5] Stimulating, alerting [5]

Proposed Experimental Protocol for Investigation

To empirically confirm this interaction in a research setting, you could consider the following in vivo experimental design.

Animal Stress Model\n(e.g., Open Field Test) Animal Stress Model (e.g., Open Field Test) Administer Treatments Administer Treatments Animal Stress Model\n(e.g., Open Field Test)->Administer Treatments Group 1: this compound only Group 1: this compound only Administer Treatments->Group 1: this compound only Group 2: this compound + Caffeine Group 2: this compound + Caffeine Administer Treatments->Group 2: this compound + Caffeine Group 3: Caffeine only Group 3: Caffeine only Administer Treatments->Group 3: Caffeine only Group 4: Vehicle (Control) Group 4: Vehicle (Control) Administer Treatments->Group 4: Vehicle (Control) Behavioral Analysis Behavioral Analysis Group 1: this compound only->Behavioral Analysis Group 2: this compound + Caffeine->Behavioral Analysis Group 3: Caffeine only->Behavioral Analysis Group 4: Vehicle (Control)->Behavioral Analysis Primary Outcome:\nAnxiolytic Behaviors Primary Outcome: Anxiolytic Behaviors Behavioral Analysis->Primary Outcome:\nAnxiolytic Behaviors Secondary Outcome:\nLocomotor Activity Secondary Outcome: Locomotor Activity Behavioral Analysis->Secondary Outcome:\nLocomotor Activity

1. Experimental Model Selection

  • Recommended Model: Rodent elevated plus maze or open field test [3] [4].
  • Subjects: Group-housed male/female rats or mice (e.g., C57BL/6J strain).
  • Justification: These are well-validated, high-throughput models for screening anxiolytic (anxiety-reducing) compounds and their interactions.

2. Treatment Groups & Dosing

  • Group 1 (Test): this compound (e.g., 15-30 mg/kg, p.o.) [6] [4] + Caffeine (e.g., 10-30 mg/kg, p.o.) [5].
  • Group 2 (Active Control): this compound (same dose) + Vehicle.
  • Group 3 (Stimulant Control): Vehicle + Caffeine (same dose).
  • Group 4 (Negative Control): Vehicle + Vehicle.
  • Administration: Pre-treat animals with caffeine (or its vehicle) 15 minutes before this compound administration. Conduct behavioral testing 60 minutes after the final compound administration [6].

3. Data Collection & Analysis

  • Primary Outcome: Quantify anxiolytic behaviors (e.g., time in open arms of the maze, number of central zone entries in the open field).
  • Secondary Outcome: Measure general locomotor activity (total distance traveled) to control for caffeine's stimulant effects.
  • Statistical Analysis: Use a two-way ANOVA with factors for this compound and caffeine. A significant interaction term would support the hypothesis that caffeine reduces this compound's efficacy.

Troubleshooting Guide & FAQs

Q1: A researcher reports that their this compound treatment is ineffective in a new rodent model. What is the first factor to check?

  • A: Immediately audit the animals' diet, water, and any substance administered. Caffeine is sometimes added to standard rodent chow. Ensure that the animals are receiving only controlled, caffeine-free food and water throughout the study duration.

Q2: In an experiment, the co-administration of caffeine did not produce a statistically significant reduction in this compound's effect. What could be the reason?

  • A: Several factors could be at play:
    • Dosing: The dose of caffeine may be insufficient to produce a robust antagonistic effect, or the dose of this compound may be too high to be overcome.
    • Timing: The pharmacokinetic profiles may not be fully overlapping. Adjust the timing between caffeine and this compound administration.
    • Model Sensitivity: The behavioral model might not be sensitive enough to detect the interaction. Consider using a more robust stress paradigm.

Q3: Are there any other common substances that could interfere with this compound in a laboratory setting?

  • A: Yes. Besides caffeine, other central nervous system stimulants (e.g., modafinil, amphetamines) would be predicted to have a similar counteracting effect. Furthermore, any compound that negatively modulates the GABAA receptor could potentially reduce efficacy.

References

alpha-casozepine with food versus empty stomach absorption

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Administration

Understanding how alpha-casozepine works and how it is typically delivered is key to troubleshooting absorption-related questions.

  • Mechanism of Action: this compound is a decapeptide derived from bovine αs1-casein. Its anxiolytic effects are attributed to its benzodiazepine-like structure, which allows it to bind to the GABAA receptor in the brain, acting as a positive allosteric modulator to enhance the inhibitory effects of GABA [1] [2].
  • Common Route of Administration: In both research and commercial products, this compound is almost exclusively administered orally with food. It is typically incorporated into the diet as a coated component of dry food [3] [4] or given as a treat [5]. This standard practice suggests that its efficacy has been demonstrated and optimized in the fed state.

Experimental Protocol & Food Effect Guidance

The table below summarizes the key physiological factors that differ between fasted and fed states, which can influence the absorption of an oral compound like this compound.

Physiological Factor Fasted State Fed State Potential Impact on this compound
Gastric pH Low (acidic) [6] Higher (less acidic due to food buffering) [6] Fed state may reduce peptide degradation, enhancing stability.
Gastric Emptying Time Short (~30 min) [6] Prolonged (~2 hours) [6] Fed state allows more time for dissolution and initial absorption.
GI Transit & Motility Governed by MMC; variable [6] Slower, more consistent [6] Fed state may provide a more predictable absorption environment.
Bile Secretion Low Stimulated by food [6] Bile salts may influence the stability and hydrolysis of the peptide [1].

Based on these factors and its documented use, here is a recommended experimental approach.

Recommended Protocol: Fed State Administration

  • Methodology: For efficacy and bioavailability studies, co-administer this compound with a small meal or as part of a dietary matrix. This mimics the conditions under which its anxiolytic effects have been successfully demonstrated in multiple species [3] [5] [2].
  • Rationale: Food can protect peptide structures from the harsh acidic environment of the fasted stomach. A prolonged gastric emptying time in the fed state may also increase the time available for the compound to be released and absorbed.

Considerations for Fasted State Studies

  • Methodology: If administration in a fasted state is scientifically necessary, be aware that this represents an off-label and experimentally unverified condition.
  • Troubleshooting: A null result in a fasted state study should not be interpreted as a compound failure without follow-up studies under fed conditions. The lack of effect could be due to reduced bioavailability rather than a lack of intrinsic pharmacological activity.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for designing and troubleshooting experiments involving this compound administration.

G Start Define Study Objective A1 Is the goal to replicate established efficacy? Start->A1 A2 Administer with food A1->A2 Yes B1 Is the goal to test fasted absorption? A1->B1 No A3 Efficacy observed? A2->A3 A4 Protocol Successful A3->A4 Yes B4 Follow up with fed state study A3->B4 No B2 Administer fasted B1->B2 Yes B3 No efficacy observed B2->B3 B3->B4 B5 Result: Fasted state may reduce bioavailability B4->B5

Frequently Asked Questions

Q: Why are there no direct bioavailability studies on this compound in a fasted vs. fed state? A: As a natural bioactive peptide used primarily in nutritional and nutraceutical applications, it has not been subject to the same rigorous pharmacokinetic studies required for synthetic pharmaceutical drugs. The existing research focuses on demonstrating efficacy in real-world (fed) scenarios [3] [5] [4].

Q: Can the "food effect" be predicted for a peptide like this compound? A: While not certain, general principles suggest a potential positive food effect. Food can increase the stability of peptides in the GI tract and prolong absorption time. The documented efficacy when given with food supports this [6].

Q: What is the most critical factor to control in our experiments? A: Consistency. Once you choose an administration method (fed or fasted), maintain it consistently across all subjects and experimental groups to ensure reliable and comparable results.

References

alpha-casozepine treatment duration chronic versus acute stress

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Treatment Duration

The primary clinical evidence for alpha-casozepine comes from a veterinary study in cats, which provides the most concrete data on treatment duration.

Species/Condition Intervention Treatment Duration Assessment Timepoints Key Findings on Anxiety
Cats (Fearful) [1] Diet supplemented with this compound & L-tryptophan 4 weeks Baseline, 2 weeks (Test 1), 4 weeks (Test 2) Reduced anxiety in unfamiliar environments; no significant reduction in fear of unfamiliar people.

Research in other models suggests broader applications. One review discusses the potential of this compound and L-theanine for managing stress in infertile couples, which often involves chronic stress [2]. However, this review does not specify treatment durations, highlighting a gap in the current literature regarding long-term use.

Experimental Protocol Summary

For designing your own experiments, here is a summary of the methodology from the feline study:

Protocol Element Description
Subjects 24 cats classified as mildly or markedly fearful [1].
Study Design Controlled trial; subjects assigned to control or test diet groups with equivalent baseline anxiety [1].
Intervention Test diet (Royal Canin Feline Calm Diet) supplemented with L-tryptophan and this compound [1].

| Behavioral Tests | 1. Home Room Test: Response to a person in the cat's home room. 2. Open-Field Test: Response to placement in an empty, unfamiliar room. 3. Human Interaction Test: Response to an unfamiliar human [1]. | | Outcome Measures | Quantitative behavioral measures (e.g., inactivity duration and frequency in the open-field test) [1]. |

Research Workflow and Signaling Pathway

For research on this compound's effects on stress, the following workflow and pathway diagram can guide your experimental planning. The diagram illustrates the hypothesized mechanism and general research approach for both acute and chronic stress.

cluster_stressors Stressor Input cluster_effects Physiological & Reproductive Effects cluster_research Experimental Research Workflow title This compound Research: Stress Pathways & Workflow AcuteStressor Acute Stress HPA_Activation HPA Axis Activation AcuteStressor->HPA_Activation ChronicStressor Chronic Stress ChronicStressor->HPA_Activation GC_Release Glucocorticoid (GC) Release HPA_Activation->GC_Release NegativeFeedback Impaired Negative Feedback (Chronic) GC_Release->NegativeFeedback ImpairedRepro Impaired Reproductive Hormone Secretion GC_Release->ImpairedRepro AlteredEnv Altered Metabolic & Uterine Environment GC_Release->AlteredEnv NegativeFeedback->GC_Release PoorOutcomes Poor Reproductive Outcomes ImpairedRepro->PoorOutcomes AlteredEnv->PoorOutcomes Intervention This compound Supplementation Intervention->HPA_Activation Proposed Mitigation AnimalModel 1. Animal Model (Chronic vs Acute Stress) Administer 2. Administer This compound AnimalModel->Administer AssessHPA 3. Assess HPA Axis (GC Levels) Administer->AssessHPA AssessRepro 4. Assess Reproductive Function & Outcomes AssessHPA->AssessRepro

This compound Research: Stress Pathways & Workflow

Frequently Asked Questions

Q1: What is the recommended treatment duration for chronic stress with this compound?

  • A: There is currently no firmly established duration for treating chronic stress. The existing animal study demonstrated efficacy over a 4-week period [1]. For chronic conditions, treatment may need to be extended, but this requires further clinical investigation.

Q2: Are there different dosing protocols for acute vs. chronic stress?

  • A: The available literature does not provide specific guidance on differentiating doses for acute versus chronic stress. Dosing and formulation (e.g., diet vs. pill) are likely dependent on the species and condition being treated.

Q3: How do I measure the efficacy of this compound in a research setting?

  • A: Efficacy can be measured through:
    • Behavioral Tests: As used in the feline study (open-field test, response to unfamiliar stimuli) [1].
    • Physiological Biomarkers: For stress-related studies, measuring blood cortisol (or corticosterone in rodents) and reproductive hormones (LH, FSH, GnRH) is relevant, as stress alters the HPA axis [2].

Troubleshooting Guide

Problem Possible Cause Solution / Action
No significant effect in anxiety tests. The type of fear/anxiety may not be responsive (e.g., fear of unfamiliar people). Differentiate anxiety types; ensure the behavioral test matches the anxiety being targeted [1].
Inconsistent results across subjects. High baseline variability in stress responses. Use a larger sample size and pre-classify subjects based on the severity of fear at baseline [1].
Unclear mechanism of action in your model. The compound's impact on the HPA axis is not directly measured. Incorporate direct measurements of HPA axis hormones (e.g., CRH, ACTH, glucocorticoids) to track the biological pathway [2].

Conclusion and Key Takeaways

To summarize the key points for your research:

  • Evidence is Limited: Most robust evidence comes from a 4-week veterinary study. Direct evidence for long-term treatment of chronic stress in humans is lacking and represents a significant research opportunity [1] [2].
  • Focus on Mechanism: When designing experiments, incorporate measures of HPA axis function and specific behavioral paradigms to build a convincing efficacy profile [1] [2].
  • Consider the Model: The choice of animal model (e.g., chronic mild stress model) and the methods for inducing and measuring stress are critical for generating meaningful data.

References

high dose versus low dose alpha-casozepine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented Dosing and Efficacy of Alpha-Casozepine

The tables below summarize quantitative findings from studies that have investigated this compound.

Table 1: Efficacy Outcomes in Veterinary Studies

Species Condition Studied Dose / Formulation Duration Key Efficacy Findings Source / Citation
Cats Anxiety in unfamiliar environment Diet supplemented w/ this compound & L-tryptophan 4 weeks Reduced anxiety-related inactivity in open-field tests; no significant effect on fear of unfamiliar people. [1] [2]
Dogs Anxiety disorders Daily capsule of this compound (Zylkene) 56 days Effectively reduced anxiety scores, with efficacy equivalent to selegiline. [3]
Dogs Anxiety in kenneled Beagles Diet coated with caseinate hydrolysate 68 days Showed a reduction in anxiety scores over time. [4]

Table 2: Dosing and Physiological Effects in Human Clinical Studies

Study Focus Dose Duration Key Physiological Findings Source / Citation
Stress response in healthy volunteers 150 mg/day 30 days Significant reduction in blood pressure in response to the Stroop test compared to placebo. [5]
Stress anticipation in healthy volunteers 300 mg/day 30 days Improved anticipation of stress before the Trier Social Stress Test (TSST), measured via cortisol. [5]

Experimental Protocols for Anxiety Research

For researchers aiming to replicate or build upon existing work, here are detailed methodologies from key studies.

1. Feline Fear and Anxiety Model This protocol uses a parallel group design to evaluate anxiolytic effectiveness over time [1] [2].

  • Subjects: Cats pre-classified as "mildly fearful" or "markedly fearful" based on their response to a human in their home room.
  • Diet Adaptation: All subjects are fed a control diet for two weeks.
  • Baseline Testing (Pre-treatment): Over three consecutive days, all cats undergo three behavioral tests:
    • Home Room Test: Response to an unfamiliar person entering their living space is evaluated.
    • Open-Field Test (OFT): The cat is placed in a novel, empty room for 10 minutes; behaviors like inactivity duration and frequency are tracked.
    • Human Interaction Test (HIT): The cat's response to an unfamiliar person in the test room is analyzed.
  • Group Assignment & Feeding Phase: Based on baseline results, cats are assigned to two balanced groups:
    • Control Group: Maintained on control diet.
    • Test Group: Switched to a diet supplemented with this compound and L-tryptophan.
    • This phase lasts for 4 weeks.
  • Post-Treatment Testing: The behavioral test battery (Home Room, OFT, HIT) is repeated after 2 weeks and again after 4 weeks on the test diet.

2. Canine Anxiety Clinical Trial This model tests efficacy against an active control in a clinical setting [3].

  • Design: A 56-day trial comparing this compound against selegiline hydrochloride (an approved anxiolytic).
  • Population: Dogs diagnosed with anxiety disorders, recruited through veterinary practices.
  • Outcome Measures: Anxiety is quantified using a validated scale, such as the Emotional Disorders Evaluation in Dogs (EDED) scale, and through owner assessments.

Mechanism of Action and Signaling Pathway

Understanding this compound's mechanism is crucial for troubleshooting experiments. The diagram below illustrates its proposed anxiolytic pathway.

G StressfulCondition Stressful Condition GABA Endogenous GABA StressfulCondition->GABA AlphaCasozepine This compound Ingestion GABAA_Receptor GABAA Receptor AlphaCasozepine->GABAA_Receptor  Binds to BZD site ChlorideInflux Increased Chloride Ion Influx GABAA_Receptor->ChlorideInflux  Positive allosteric  modulation GABA->GABAA_Receptor  Binds to its site NeuronalInhibition Neuronal Inhibition ChlorideInflux->NeuronalInhibition AnxiolyticEffect Anxiolytic Effect NeuronalInhibition->AnxiolyticEffect

Key mechanistic insights from current research include:

  • GABAergic Action: this compound is a decapeptide derived from bovine milk αs1-casein. Its primary proposed mechanism is the positive allosteric modulation of the GABAA receptor via the benzodiazepine (BZD) binding site, leading to neuronal inhibition [6] [5].
  • Anomalous Pharmacology: Notably, its affinity for the BZD site in vitro is about 1000 times less than diazepam, yet it shows significant efficacy in vivo. This suggests its effects may involve complex intermediary mechanisms, potentially related to neurosteroid synthesis, which are activated under stressed conditions [6].
  • Improved Safety Profile: A critical feature is that, unlike classic benzodiazepines, this compound has not been shown to cause sedation, disinhibition of aggression, dependence, or habituation in studies [5].

FAQs for Researchers

Is this compound more effective for certain types of anxiety? Evidence suggests its efficacy may be context-dependent. In cats, it reduced anxiety in response to a novel environment (open-field test) but did not significantly reduce fear directed specifically at unfamiliar people [1]. This indicates it may be more effective for generalized anxiety than for specific social phobias.

Why might my in vitro binding assays show weak activity? This is an expected finding. The affinity of this compound for the BZD site in vitro is reportedly very low [6]. Its anxiolytic effects in vivo are likely mediated by more complex mechanisms, such as the involvement of neurosteroids that potentiate GABAergic signaling. Your experimental focus should shift to in vivo models or assays that capture these downstream effects.

What are critical factors for designing a dose-comparison study?

  • Stressed Subjects: Anxiolytic effects have been observed primarily in stressed individuals, not in normal subjects [6]. Ensure your model adequately induces stress or uses predisposed animals.
  • Administration Vehicle: The compound is a peptide. For non-diet studies, use a suitable vehicle like 0.5% carboxymethylcellulose sodium for oral administration in animals [7].
  • Outcome Measures: Combine behavioral metrics (e.g., open-field tests, validated anxiety scales) with physiological biomarkers (e.g., cortisol levels, heart rate) to comprehensively capture effects [1] [5].

References

Does alpha-casozepine reduce fear of unfamiliar people?

Author: Smolecule Technical Support Team. Date: February 2026

The evidence indicates a key limitation in this specific context.

  • In Cats: A 2017 study investigated a diet supplemented with alpha-casozepine and L-tryptophan on fearful cats. While the diet reduced anxiety when cats were placed in an unfamiliar location (an open-field test), it did not counteract fear in the presence of an unfamiliar person during human interaction tests [1]. This suggests its anxiolytic effects may not extend to all fear stimuli, particularly social fear involving unfamiliar humans.

  • In Dogs: The evidence for canine use is mixed and of variable quality. A 2017 knowledge summary concluded there is no evidence for short-term efficacy (e.g., minutes to days before a stressor) and only limited, weak evidence for medium-to-long term use [2]. One study noted it potentially reduces fear of strangers [3], but the overall clinical bottom line is that more robust research is needed.

Evidence Summary: Efficacy Across Anxiety Contexts

The table below summarizes findings on this compound's efficacy across different contexts to help guide experimental design and hypothesis testing.

Species Context of Anxiety/Fear Reported Efficacy Key Citations & Notes
Cat Unfamiliar environment (Open-field test) Reduced anxiety (decreased inactivity duration) [1]
Cat Unfamiliar person (Human interaction test) No significant effect [1] Primary documented limitation.
Cat General anxiety in socially stressful conditions Improved (sought contact, reduced fearful behaviors) [4] [5]
Dog Short-term/pre-situational anxiety (e.g., fireworks, vet visits) No evidence of efficacy [2] Based on a knowledge summary of available studies.
Dog Medium-to-long term anxiety disorders Limited and weak evidence for efficacy [2] Confounding variables in studies affect interpretation.
Dog Anxiety & fear of strangers Potential reduction [3] Noted as a potential benefit, but requires more scientific validation.

Proposed Mechanism & Experimental Workflows

This compound is a decapeptide derived from the tryptic hydrolysis of bovine αs1-casein [4] [6]. Preclinical studies suggest its anxiolytic properties involve binding to the GABA-A receptor's benzodiazepine site, which modulates the receptor's activity to produce a calming effect without the side effects associated with classic benzodiazepines [4].

The following diagram illustrates the hypothesized molecular mechanism and the general workflow for validating efficacy in animal models, which aligns with the studies cited.

G cluster_mechanism Proposed Molecular Mechanism cluster_workflow General Efficacy Validation Workflow AlphaCasozepine This compound GABA_A_Receptor GABA-A Receptor AlphaCasozepine->GABA_A_Receptor Binds to Benzodiazepine Site ChlorideInflux Increased Chloride Ion Influx GABA_A_Receptor->ChlorideInflux Potentiates AnxiolyticEffect Anxiolytic Effect ChlorideInflux->AnxiolyticEffect Results in SubjectSelection Subject Selection & Grouping (Anxious vs. Non-anxious, randomized) BaselinePeriod Baseline Evaluation (T1) Behavioral scoring & physiological measures SubjectSelection->BaselinePeriod Intervention Intervention Period (Test diet/supplement vs. Control) BaselinePeriod->Intervention EvaluationPhases Post-Intervention Evaluations (T2, T3, etc.) Intervention->EvaluationPhases DataAnalysis Data Analysis (Compare changes between groups) EvaluationPhases->DataAnalysis

Troubleshooting Guide & FAQs for Researchers

Q: Our in vivo model shows no significant effect of this compound on fear of unfamiliar humans. Is this expected? A: Yes, this aligns with published findings [1]. Consider these factors:

  • Stimulus Specificity: The anxiolytic effect may be context-dependent. Validate your model with a positive control for non-social anxiety (e.g., open-field test) to confirm the compound's bioavailability and activity.
  • Dosage and Formulation: Ensure the dosage and administration route are consistent with effective protocols from other studies. The compound's stability and absorption should be verified.
  • Endpoint Measurements: Use multiple, validated behavioral endpoints (e.g., duration of proximity, latency to approach, specific fearful behaviors) and, if possible, correlate them with physiological measures like cortisol.

Q: The evidence for this compound in dogs seems contradictory. How should we interpret this? A: The contradiction stems from the low quality and high risk of bias in existing studies [2]. When designing your experiments:

  • Control for Confounders: Implement rigorous blinding, randomization, and use a placebo control. Account for concurrent interventions like behavior modification.
  • Define Temporal Scope: Clearly distinguish between short-term "as-needed" use and long-term daily supplementation, as efficacy appears to differ significantly [3] [2].
  • Standardize Assessment: Use objective, validated scoring systems for anxiety to reduce subjectivity.
  • Primary Limitation: Clearly state that this compound may not reliably reduce fear of unfamiliar people in cats.
  • Context Matters: Emphasize that efficacy is highly dependent on the type of anxiety and the species.
  • Evidence Quality: Note that the evidence base, particularly in dogs, requires strengthening through more rigorous research.

References

alpha-casozepine behavioral measures inactivity duration frequency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Alpha-Casozepine's Effects

The table below summarizes the key behavioral findings from a study on cats fed a diet supplemented with this compound and L-tryptophan, assessed in an open-field test (response to an unfamiliar room) [1].

Behavioral Measure Control Diet Group (Change from Baseline) Test Diet Group (this compound) (Change from Baseline) Statistical Significance Between Groups
Inactivity Duration Significant increase at 2 weeks and 4 weeks Slight decrease (not statistically significant) Yes
Inactivity Frequency Slight decrease (marginally not significant) at 2 weeks Significant increase at 2 weeks Yes

Detailed Experimental Protocol

The following methodology was used in the study that produced the data above [1]:

  • Subjects: 24 cats classified as mildly or markedly fearful.
  • Dietary Groups: After baseline testing, cats were assigned to either a control diet group or a test diet group (supplemented with this compound and L-tryptophan) that showed equivalent levels of fear and anxiety.
  • Behavioral Assessment Protocols:
    • Home Room Test: Evaluation of the cat's response to a person entering its home room.
    • Open-Field Test: Analysis of the cat's response to being placed in an empty, unfamiliar test room. The measures of inactivity duration and inactivity frequency were recorded in this test.
    • Human Interaction Test: Analysis of the cat's response to an unfamiliar human.
  • Timeline: All three protocols were run at baseline, then repeated after 2 weeks (Test 1) and after 4 weeks (Test 2) on the assigned diets.

Proposed Mechanism of Action

The anxiolytic effect of this compound is believed to be linked to the GABAergic signaling pathway. The diagram below illustrates this proposed mechanism.

G This compound Proposed Anxiolytic Mechanism AlphaCZP This compound (α-CZP) BZD_Site BZD Site (Positive Allosteric Modulator) AlphaCZP->BZD_Site Binds with lower affinity in vitro, enhanced in vivo GABAA_Rec GABAA Receptor ChlorideInflux Chloride Influx GABAA_Rec->ChlorideInflux BZD_Site->GABAA_Rec Positive Modulation Neurosteroids Neurosteroids Neurosteroids->GABAA_Rec Potentiate GABA response GABA GABA GABA->GABAA_Rec NeuronalInhibition Neuronal Inhibition ChlorideInflux->NeuronalInhibition AnxiolyticEffect Anxiolytic Effect NeuronalInhibition->AnxiolyticEffect Stress Stress Condition Stress->Neurosteroids Alters levels

The mechanism involves several key concepts [2]:

  • GABA Receptor Modulation: this compound acts as a positive allosteric modulator of the GABAA receptor, similar to benzodiazepines but with a much lower affinity in laboratory settings.
  • Role of Neurosteroids: The anxiolytic effects appear more pronounced under stress. Stress alters neurosteroid levels, which can potentiate the GABA response. The interaction with neurosteroids may explain this compound's enhanced effect in vivo and its action primarily in stressed conditions.
  • Key Difference from Benzodiazepines: Unlike classic benzodiazepines, this compound does not seem to cause dependence, habituation, or tolerance.

FAQs & Troubleshooting for Researchers

Q1: Why might my experiment with this compound show no significant effect on anxiety measures?

  • Subject Baseline State: Evidence suggests the anxiolytic effects of this compound are most apparent in stressed or anxious subjects. If your animal models are not in a stressed state, the effect may be negligible [2].
  • Behavioral Paradigm: The compound may not affect all types of fear. The primary study found it reduced anxiety in an unfamiliar environment (open-field test) but did not affect fear directed towards an unfamiliar person. Ensure your behavioral tests are appropriate for the anxiety type you are studying [1].
  • Dosage and Administration: Verify the dosage and route of administration. The positive study used a specific diet supplemented with this compound and L-tryptophan over several weeks [1].

Q2: How do the behavioral measures "inactivity duration" and "inactivity frequency" relate to anxiety?

  • In the context of an open-field test (a novel and potentially stressful environment), increased inactivity (freezing) is often interpreted as a measure of anxiety or fear. The study found that the control group's inactivity duration increased over time, while the this compound group's did not, suggesting the diet prevented an increase in anxiety upon repeated exposure to the novel environment [1].

References

alpha-casozepine L-tryptophan large neutral amino acid competition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & LNAA Competition

Q: What is the proposed mechanism of action for the alpha-casozepine and L-tryptophan combination, and how does LNAA competition affect my experiments?

A: The combination targets two distinct neurological pathways to exert a calming effect. A primary challenge in experimentation is the competition for transport across the blood-brain barrier (BBB) between L-tryptophan and other LNAAs.

The diagram below illustrates the mechanisms and the key experimental challenge.

cluster_mech Combination Mechanisms cluster_issue Primary Experimental Challenge L-Tryptophan\n(Dietary Supplement) L-Tryptophan (Dietary Supplement) Bloodstream Bloodstream L-Tryptophan\n(Dietary Supplement)->Bloodstream Crosses BBB? Crosses BBB? Bloodstream->Crosses BBB? Brain Serotonin Synthesis Brain Serotonin Synthesis Crosses BBB?->Brain Serotonin Synthesis Precursor Modulated Mood & Anxiety Modulated Mood & Anxiety Brain Serotonin Synthesis->Modulated Mood & Anxiety This compound\n(Milk Peptide) This compound (Milk Peptide) GABAA Receptor GABAA Receptor This compound\n(Milk Peptide)->GABAA Receptor Binds GABAergic Neurotransmission GABAergic Neurotransmission GABAA Receptor->GABAergic Neurotransmission Potentiates Anxiolytic Effect Anxiolytic Effect GABAergic Neurotransmission->Anxiolytic Effect Other LNAAs\n(Phenylalanine, etc.) Other LNAAs (Phenylalanine, etc.) BBB Transporters BBB Transporters Other LNAAs\n(Phenylalanine, etc.)->BBB Transporters LNAA Competition\n(Key Experimental Variable) LNAA Competition (Key Experimental Variable) BBB Transporters->LNAA Competition\n(Key Experimental Variable) L-Tryptophan L-Tryptophan L-Tryptophan->BBB Transporters L-Tryptophan Brain Uptake\n(Efficacy) L-Tryptophan Brain Uptake (Efficacy) LNAA Competition\n(Key Experimental Variable)->L-Tryptophan Brain Uptake\n(Efficacy)

Key experimental factors to consider from this mechanism include:

  • L-Tryptophan Pathway: L-tryptophan is a direct precursor for the synthesis of serotonin, a key neurotransmitter in mood regulation [1].
  • This compound Pathway: this compound, a peptide derived from milk casein, is believed to bind to GABA-A receptors, similar to benzodiazepines, promoting GABAergic neurotransmission for an anxiolytic effect [1].
  • LNAA Competition Challenge: Tryptophan and other LNAAs (e.g., leucine, isoleucine, valine, phenylalanine, tyrosine) compete for the same L-type amino acid transporters to cross the BBB. High plasma levels of other LNAAs can significantly reduce tryptophan uptake into the brain, potentially diminishing the efficacy of your L-tryptophan supplementation [1].

Experimental Protocol & Dosing Guidance

Q: What is a robust experimental protocol for testing the anxiolytic effects of this combination in a rodent model?

A: The following workflow provides a template for a standardized in vivo study. Specific parameters like dose and model should be optimized for your research objectives.

S1 1. Subject Acclimatization & Diet Control S2 2. Baseline Behavioral Screening (Open Field Test, etc.) S1->S2 S3 3. Group Randomization & Assignment S2->S3 S4 4. Treatment Administration (Oral Gavage/Diet) S3->S4 S5 5. Post-Treatment Behavioral Testing (2 & 4 weeks post-dose) S4->S5 S6 6. Sample Collection & Analysis (Plasma, Brain Tissue) S5->S6 S7 7. Data Interpretation (Account for LNAA levels) S6->S7 Control Diet\n(Low LNAA) Control Diet (Low LNAA) Control Diet\n(Low LNAA)->S4 High LNAA Diet High LNAA Diet High LNAA Diet->S4 Define L-Tryptophan Dose Define L-Tryptophan Dose Define L-Tryptophan Dose->S4 Define this compound Dose Define this compound Dose Define this compound Dose->S4

Detailed Methodology:

  • Subjects & Diet (Step 1 & 4): Use an appropriate animal model (e.g., C57BL/6 mice). Importantly, use a defined diet where you can control and document the LNAA composition. You may include experimental groups on a high-LNAA diet to directly test the competition hypothesis.
  • Baseline Behavioral Screening (Step 2): Before treatment, screen all subjects using standardized tests like the Open Field Test or Elevated Plus Maze to establish a baseline for anxiety-like behaviors.
  • Group Randomization (Step 3): Randomly assign subjects to groups after baseline screening to ensure equivalent levels of fear/anxiety across groups, mimicking a successful clinical study design [2]. Standard groups include:
    • Control (vehicle)
    • L-tryptophan only
    • This compound only
    • Combination (L-tryptophan + this compound)
  • Dosing & Administration (Step 4): Administer compounds via oral gavage or mixed in a controlled diet. Dosing can be informed by prior studies, though species-specific adjustment is needed. The table below summarizes effective doses from published research.
  • Post-Treatment Testing (Step 5): Re-run the behavioral test battery at multiple time points (e.g., 2 and 4 weeks post-treatment) to assess the development and persistence of effects [2].
  • Endpoint Analysis (Step 6): Collect plasma and brain tissue. Critical analyses include:
    • HPLC/MS: Quantify plasma and brain levels of L-tryptophan and other major LNAAs to calculate the Tryptophan/LNAA ratio.
    • ELISA: Measure serum cortisol as a physiological stress marker [1].
    • Neurotransmitter Analysis: Measure brain regional levels of serotonin and its metabolite.

Summary of Dosing Data from Literature:

Species L-Tryptophan Dose This compound Dose Key Outcomes & Notes Source
Cat In diet supplement In diet supplement Reduced anxiety in unfamiliar environment; no effect on fear of unfamiliar people. [2]
Dog In combination treat (with CBD) In combination treat (with CBD) Significantly smaller increase in cortisol in response to stress vs. placebo. [1]
Dog (Other study) 1.45 g/kg of diet 15 mg/kg BW Decrease in owner-reported anxiety-related behaviors after 7-week feeding period. [1]

Troubleshooting Common Experimental Issues

Q: My experiment shows high variability in the response to L-tryptophan supplementation. What could be the cause?

A: High variability is often linked to the LNAA competition. Here are common issues and solutions:

Problem Possible Root Cause Suggested Solution
No significant behavioral effect L-tryptophan outcompeted at BBB due to high dietary LNAAs. Standardize and document dietary LNAA content; fast subjects before behavioral testing if appropriate.
High within-group variability Individual differences in baseline metabolism or gut absorption. Increase sample size; measure plasma Tryptophan/LNAA ratio as a covariate in your analysis.
Effect diminishes over time Potential habituation to the stressor or metabolic adaptation. Include a stress-naive control group; consider testing at multiple time points.
Unable to detect changes in brain serotonin Dose too low, or sample timing/region is incorrect. Conduct a pilot dose-response study; optimize timing for peak brain uptake; use microdissection of specific brain regions.

Q: How can I stabilize L-tryptophan in my formulated diets or during sample preparation?

A: L-tryptophan is susceptible to oxidation, which can generate impurities like 4,5-tryptophan-dione. To ensure experimental consistency:

  • Handling: When processing or concentrating tryptophan, use an oxygen-free environment (e.g., by purging with nitrogen gas) and maintain low temperatures [3].
  • Storage: Store prepared diets and stock solutions in airtight containers under inert gas or at very low temperatures to prevent degradation.

References

alpha-casozepine Zylkene clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Results for Alpha-Casozepine

Species Study Model / Condition Key Findings & Quantitative Data Comparison Agent Citation
Dogs 38 dogs with anxiety disorders; 56-day trial [1]. Effective in decreasing the EDED (Emotional Disorders Evaluation in Dogs) score; success score was statistically equivalent to selegiline [1] [2]. Selegiline (reference drug) [1] [2]
Cats 24 fearful cats; test diet with this compound & L-tryptophan over 4 weeks [3]. Reduced anxiety in an Open-Field Test: significant changes in inactivity duration and frequency; no significant effect on fear of unfamiliar people in the Human Interaction Test [3]. Control diet [3]
Mice Evaluation of anxiolytic-like properties using a Light/Dark Box (LDB) test [4] [5]. YLGYL peptide (derived from this compound) and this compound showed anxiolytic activity similar to diazepam; different brain activity modulation pattern (c-Fos expression) vs. diazepam [4] [5]. Diazepam [4] [5]
Foals 20 Thoroughbred foals; supplementation around weaning over 10 weeks [6]. No statistically significant difference in average daily height/weight gain or salivary cortisol levels between this compound and control groups [6]. Placebo [6]

Detailed Experimental Protocols

For researchers, the methodologies of the key controlled trials are detailed below.

  • Canine Study (Dogs) [1] [2]:

    • Design: A 56-day clinical trial against the active control selegiline, conducted in veterinary practices.
    • Subjects: 38 dogs with anxiety disorders, recruited by certified behaviorists.
    • Outcome Measures: The primary efficacy was measured using the EDED scale, which quantifies anxiety severity. Owner assessments were also collected.
  • Feline Study (Cats) [3]:

    • Design: A parallel-group study where one group was fed a test diet (supplemented with this compound and L-tryptophan) and the other a control diet for 4 weeks.
    • Subjects: 24 domestic shorthair cats classified as fearful or mildly fearful.
    • Behavioral Tests: Responses were evaluated in three scenarios:
      • Home Room Test: Response to an unfamiliar person in their home room.
      • Open-Field Test (OFT): Response to placement in an unfamiliar, empty room.
      • Human Interaction Test (HIT): Response to an unfamiliar person in a test room.
    • Key Measures: Duration and frequency of inactivity in the OFT.
  • Murine Study (Mice) [4] [5]:

    • Design: Evaluation of the pentapeptide YLGYL, a digestive derivative of this compound.
    • Subjects: Swiss mice (9-week-old males).
    • Anxiety Model: The Light/Dark Box (LDB) test, an established model for anxiolytic activity.
    • Intervention: Intraperitoneal injection of YLGYL (0.5 mg/kg), this compound (1 mg/kg), or diazepam (1 mg/kg).
    • Neural Activation: c-Fos immunofluorescence was used to map neuronal activity in brain regions associated with anxiety (e.g., prefrontal cortex, amygdala) 90 minutes after the LDB test.

Proposed Mechanism of Action

The anxiolytic action of this compound is proposed to involve the GABAergic system, but with a distinct and not fully understood pattern compared to classical benzodiazepines [7].

G AlphaCasozepine This compound OralIngestion Oral Ingestion Proteolysis Proteolytic Digestion OralIngestion->Proteolysis ActiveFragments Active Fragments (e.g., YLGYL) Proteolysis->ActiveFragments GABAA_Receptor GABAA Receptor ActiveFragments->GABAA_Receptor Positive Allosteric Modulation? Neurosteroids Potential Neurosteroid Synthesis Modulation ActiveFragments->Neurosteroids Possible Role BrainActivity Altered Brain Activity Pattern GABAA_Receptor->BrainActivity KeyObservations Key Observations: • Stress-dependent efficacy • No tolerance or dependence • Different neural activation vs. diazepam GABAA_Receptor->KeyObservations Neurosteroids->BrainActivity Enhanced Inhibition Neurosteroids->KeyObservations AnxiolyticEffect Anxiolytic Effect BrainActivity->AnxiolyticEffect

This proposed pathway highlights several key characteristics of this compound's mechanism, which may explain its clinical profile:

  • Stress-Dependent Efficacy: Anxiolytic effects are more pronounced in stressed subjects, potentially linked to neurosteroid dynamics [7].
  • Favorable Safety Profile: Unlike benzodiazepines, it does not appear to cause sedation, tolerance, or dependence [4] [7].
  • Distinct Neural Signature: It modulates brain activity (c-Fos expression) in anxiety-related regions differently from diazepam, suggesting a unique pathway to reducing anxiety [4] [5].

Conclusion for Researchers

  • Promising Anxiolytic: It shows efficacy in multiple species (dogs, cats, mice) with a mechanism distinct from benzodiazepines and a favorable safety profile.
  • Context-Dependent Efficacy: Its effectiveness may be more evident in specific anxiety-provoking situations (e.g., unfamiliar environments for cats) rather than generalized fear.
  • Areas for Further Research: The mixed results, such as the lack of effect in foals and the potential role of neurosteroids, indicate the need for more studies to fully elucidate its mechanism and optimal application [6] [7].

References

alpha-casozepine placebo-controlled study behavioral measures

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Placebo-Controlled Studies on Alpha-Casozepine

The table below consolidates key findings from clinical studies on this compound in cats and dogs.

Subject Study Duration & Design Dosage Key Behavioral & Physiological Measures Outcomes vs. Placebo

| Cats [1] [2] | 4 weeks (tests at 2w & 4w); Parallel-group, controlled diet trial | Diet supplemented with this compound & L-tryptophan | Open-Field Test (OFT): Inactivity duration, inactivity frequency. Human Interaction Test (HIT): Approach behavior. Home Room Test: Response to unfamiliar person. | Significant reduction in anxiety-related behaviors in OFT (inactivity duration). No significant difference in fear response during HIT or Home Room Test [1] [2]. | | Cats [3] | 3-6 days; Randomized, placebo-controlled, partially double-blind | Low dose (15 mg/kg) & High dose (75 mg/kg) | Fecal Cortisol Metabolites (FCMs): Stress hormone levels. Physiological reactions: Sweaty paws, respiratory rate, pupils, panting, vocalization (assessed by owners/vets). | Significant inhibition of sweaty paws with high dose. Small, non-significant reduction in FCM levels [3]. | | Dogs [4] [5] | 56 days; Controlled trial vs. active control (selegiline) | 15 mg/kg (as part of Zylkene) | Emotional Disorders Evaluation in Dogs (EDED) Scale: Owner-assessed anxiety score. | Equivalent efficacy to selegiline in reducing EDED scores; no statistical difference between treatments [4] [5]. | | Dogs [6] | Single dose, cross-over; Blend with other active ingredients | Combined with 2 mg/kg CBD & L-Tryptophan | Serum Cortisol: Change in response to stressor (car travel). Heart rate, activity, posture, other stress-related behaviors. | Blend resulted in a significantly smaller increase in cortisol post-stress compared to placebo. No other significant effects on other measures were observed [6]. |

Detailed Experimental Protocols

For researchers, the methodologies from key studies are detailed below:

  • Cats - Landsberg et al. (2017) [1] [2]

    • Subjects: 24 cats pre-classified as mildly or markedly fearful.
    • Design: After a 2-week adaptation on a control diet, cats were divided into two groups with equivalent anxiety levels. The test group received a diet supplemented with this compound and L-tryptophan (Royal Canin Feline Calm), while the control group remained on the standard diet for 4 weeks.
    • Behavioral Tests:
      • Open-Field Test (OFT): The cat was placed in an unfamiliar, empty room (2.74m x 3.66m) for 10 minutes. Behavior was recorded by three cameras, and inactivity duration and frequency were measured as indicators of anxiety.
      • Human Interaction Test (HIT): The cat's response to an unfamiliar person in the test room was analyzed.
      • Home Room Test: A person entered the cat's home room to evaluate its response.
  • Cats - "Cats at the Vet" (2020) [3]

    • Subjects: 60 adult client-owned cats.
    • Design: A randomized, partial double-blind, placebo-controlled study. Cats received either a low dose, high dose, or a placebo (fructose capsule) for 3-6 days before a veterinary checkup.
    • Measures:
      • Physiological: Fecal cortisol metabolites (FCMs) were measured non-invasively to assess adrenocortical activity.
      • Behavioral: Owners and veterinarians assessed physiological reactions (sweaty paws, respiratory rate, pupils, panting, vocalization) at home, in the waiting area, and in the examination room.
  • Dogs - Beata et al. (2007) [4] [5]

    • Subjects: 38 dogs with anxiety disorders, recruited by certified behaviorists.
    • Design: A 56-day trial comparing this compound (Zylkene) against selegiline hydrochloride (Selgian, Anipryl), a reference anxiolytic molecule.
    • Measures: The primary outcome was the change in the Emotional Disorders Evaluation in Dogs (EDED) score, a scale used to quantify anxiety severity. Owner assessments were also collected.

Proposed Mechanism of Action

The following diagram illustrates the hypothesized anxiolytic pathway of this compound based on the research.

G AlphaCasozepine This compound Ingestion GABAA_Receptor GABAA Receptor AlphaCasozepine->GABAA_Receptor Binds to BZD site StressCondition Stress Condition (e.g., unfamiliar location) NeurosteroidRelease Neurosteroid Release (e.g., Allopregnanolone) StressCondition->NeurosteroidRelease  Alters levels GABA_Potentiation Potentiation of GABA Neurotransmission GABAA_Receptor->GABA_Potentiation NeurosteroidRelease->GABAA_Receptor Potentiates AnxiolyticEffect Anxiolytic Effect GABA_Potentiation->AnxiolyticEffect KeyObservations Key Observations from Research Obs1 • Efficacy primarily in stressed subjects Obs2 • No dependence or habituation Obs3 • Anomalous high in vivo affinity

The proposed mechanism suggests that this compound's anxiolytic effects are context-dependent and may involve complex interactions with neurosteroids, which could explain its favorable safety profile compared to classical benzodiazepines [7].

Key Insights for Researchers

  • Context-Dependent Efficacy: this compound appears most effective in reducing non-specific anxiety (e.g., in novel environments like an open-field test) rather than fear triggered by specific, potent stimuli like unfamiliar people [1] [2]. This aligns with its proposed stress-dependent mechanism.
  • Synergistic Potential: Research indicates potential for use in combination therapies. One study found that a blend of this compound with L-tryptophan and CBD produced a significant reduction in cortisol response in dogs, suggesting possible synergistic effects [6].
  • Safety Profile: A consistent finding across studies is the absence of reported side effects, dependence, or habituation, which is a significant advantage over traditional anxiolytics like diazepam [7] [8].

References

alpha-casozepine validation cortisol reduction stress marker

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence on Alpha-Casozepine & Cortisol

Subject Experimental Protocol Key Outcome on Cortisol Citation
Thoroughbred Foals (n=20) Supplementation (α-casozepine vs. placebo) for 10 weeks around weaning. Salivary cortisol measured before and after weaning [1]. No statistically significant difference in salivary cortisol levels between treatment and control groups [1]. [1]
Dogs (n=54) Single dose of a blend (CBD 2 mg/kg + L-Tryptophan + α-casozepine) 2 hrs before car travel stress. Serum cortisol measured pre/post stressor in a blinded, cross-over study [2]. Significantly smaller increase in cortisol from baseline post-stress compared to placebo. No other significant physiological effects observed [2]. [2]
Horses (n=10) Single dose of α-casozepine vs. placebo before loading onto a transport lorry. Salivary cortisol measured during the procedure in a balanced, blind study [3]. No significant differences in salivary cortisol (or other physiological measures) between treatment and control [3]. [3]

Detailed Experimental Protocols

For researchers to critically evaluate these studies, here are the detailed methodologies.

  • Study in Foals [1]: This study investigated the potential of α-casozepine to mitigate weaning stress. Twenty Thoroughbred foals were randomly assigned to receive either a daily oral supplement of α-casozepine or a placebo. The supplementation began 14 days prior to weaning and continued for 10 weeks. Saliva samples were collected to measure cortisol levels at time points before and after the weaning event. The primary goal was to determine if the supplement decreased the risk of disease and stress as measured by cortisol.
  • Study in Dogs [2]: This research explored the efficacy of a combination treat on stress induced by car travel. Fifty-four dogs received a single dose of four different treatments in a crossover design: a placebo, two doses of CBD alone (2 mg/kg BW and 4 mg/kg BW), and a blend containing 2 mg/kg BW of CBD combined with L-Tryptophan and α-casozepine. Treatments were administered two hours before a 10-minute car journey. Blood was drawn to measure serum cortisol levels both at baseline and after the stress test. A range of other behavioral and physiological measures (heart rate, heart rate variability, etc.) were also recorded.
  • Study in Horses [3]: This experiment assessed the impact of α-casozepine on the stress of loading and confinement in a horse lorry. Ten horses were used, with each subject acting as its own control. They were loaded once after receiving a commercially available α-casozepine supplement and once without it, in a random order, with the handler unaware of the treatment. Salivary cortisol was measured, along with heart rate, heart rate variability, and infrared thermography, as indicators of physiological arousal during the procedure.

Mechanism of Action & Stress Pathways

This compound is a bioactive peptide derived from bovine milk casein. Its proposed mechanism of action involves binding to the GABAA receptor in the brain, which is a primary target for anxiolytic drugs, thereby promoting a calming effect [2]. To understand how a stressor triggers the physiological response that this compound aims to modulate, the following diagram outlines the key pathway.

HPA_Axis stressor Stressor (Physical/Psychological) hypothalamus Hypothalamus stressor->hypothalamus crh Releases CRH hypothalamus->crh pituitary Pituitary Gland crh->pituitary acth Releases ACTH pituitary->acth adrenals Adrenal Glands acth->adrenals cortisol Releases Cortisol adrenals->cortisol cortisol->hypothalamus Inhibits cortisol->pituitary Inhibits effects Systemic Effects (Mobilizes Energy, Suppresses Non-Essential Functions) cortisol->effects neg_feedback (-) Negative Feedback

Diagram 1: The HPA Axis Stress Pathway. This diagram illustrates the hypothalamic-pituitary-adrenal (HPA) axis, the primary neuroendocrine system activated in response to stressors. The release of cortisol is a key end-point, and its primary role is to mobilize energy and adapt the body to challenge. The system is regulated by a negative feedback loop, where elevated cortisol levels suppress further activity of the HPA axis [4] [5].

The experimental workflow used to test interventions like this compound typically follows a structured path, as visualized below.

Experimental_Flow subject Subject Recruitment & Group Allocation baseline Baseline Measurement (Cortisol Sampling) subject->baseline intervention Administration of Intervention or Placebo baseline->intervention stressor_node Controlled Stress Paradigm Applied intervention->stressor_node post_test Post-Stress Measurement (Cortisol Sampling) stressor_node->post_test analysis Data Analysis (Compare Cortisol Change) post_test->analysis

Diagram 2: General Workflow for Stress Intervention Studies. This diagram outlines a common experimental design, such as the cross-over or parallel-group studies cited, used to evaluate the efficacy of a potential stress-reducing compound [1] [2] [3].

Interpretation for Research & Development

The conflicting evidence suggests several critical considerations for drug development professionals:

  • Combination vs. Monotherapy: The positive result was observed when this compound was part of a blend with CBD and L-tryptophan [2]. Its efficacy as a stand-alone treatment is not robustly supported by the available data in animals.
  • Context-Dependent Efficacy: The nature of the stressor (e.g., acute car travel vs. prolonged weaning) and the subject species may be crucial variables. What works in one context may not translate to another.
  • Dosage and Timing: Further research is needed to determine if different dosages or administration schedules could yield more consistent results, as one study suggested exploring a maximum dosage [3].

References

alpha-casozepine comparative safety benzodiazepines side effects

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Comparison at a Glance

The table below consolidates key comparative findings from pre-clinical and clinical studies.

Feature Alpha-Casozepine (& related hydrolysates) Benzodiazepines (e.g., Diazepam)
Primary Molecular Target GABA-A receptor (Benzodiazepine site) [1] [2] [3] GABA-A receptor (Benzodiazepine site) [4]
Affinity for GABA-A Receptor Much lower (1,000 to 10,000 times less) in vitro affinity [1] [2]. High affinity [1].
Key Safety Profile No reported dependence, habituation (tolerance), sedation, or rebound anxiety [1] [5] [3]. Does not impair memory [1]. Risk of dependence, tolerance, and withdrawal symptoms [4]. Can cause sedation, memory impairment, and rebound anxiety [1] [6] [4].
Context of Efficacy Anxiolytic effects often observed specifically in stressed or anxiety-inducing situations [7] [2]. General anxiolytic and sedative effects, regardless of stress context [7].
Brain Activity Modulation Differentially modulates neuronal activity (c-Fos expression) in anxiety-related brain regions (e.g., prefrontal cortex, amygdala) compared to diazepam [7]. Distinct pattern of brain activation in anxiety-related circuits [7].

Experimental Evidence and Protocols

Confirmation of GABA-A Receptor Involvement
  • Experimental Protocol: Researchers used the conditioned defensive burying test in rats to assess anxiolytic-like activity. The benzodiazepine binding site antagonist, flumazenil, was administered intraperitoneally (10 mg/kg) 80 minutes before testing to block the site. The alpha-casein hydrolysate (CH, containing this compound) was given orally (15 mg/kg) 60 minutes before the test [1].
  • Key Findings: Flumazenil successfully antagonized the anxiolytic-like effects of the casein hydrolysate. This demonstrates that its activity is dependent on binding to the benzodiazepine site on the GABA-A receptor, similar to classical benzodiazepines [1].
Differential Brain Activity Patterns
  • Experimental Protocol: In a mouse model, the effects of this compound (α-CZP), its digestant YLGYL, and diazepam were evaluated. Animals received an intraperitoneal injection of one of the substances and were placed in a light/dark box (LDB) to induce anxiety. c-Fos immunofluorescence (a marker of neuronal activation) was later measured in various brain regions [7].
  • Key Findings: While all substances showed anxiolytic properties, this compound and YLGYL displayed strong differences in c-Fos expression compared to diazepam in brain areas like the prefrontal cortex and amygdala. This suggests a different neural mechanism of action, which may underlie the improved safety profile [7].
Clinical Safety and Efficacy in Insomnia
  • Experimental Protocol: A 4-week randomized, double-blind, placebo-controlled trial was conducted in human patients with chronic insomnia. Participants received either 300-600 mg of Alpha-s1 casein hydrolysate (ACH) or a placebo (maltodextrin) daily. Outcomes were measured using both subjective sleep questionnaires and objective polysomnography (PSG) [8].
  • Key Findings: The ACH group showed a significant improvement in sleep quality, including a reduction in the time taken to fall asleep (sleep onset latency). The study reported these benefits without any mention of side effects, such as next-day drowsiness or dependence, which are common with benzodiazepines and Z-drugs [8].

Proposed Mechanism of Action and Hypothesis

The search results indicate that while both this compound and benzodiazepines interact with the GABA-A receptor, the nature of this interaction is fundamentally different, leading to distinct safety outcomes. The following diagram illustrates the key hypothesis that explains these differences.

This "Context-Dependent, Synergistic Action" hypothesis provides a plausible explanation for the favorable safety profile of this compound. Its activity is functionally selective, meaning it modulates the GABA system in a more subtle and natural way, primarily when the system is under stress, thereby avoiding the widespread over-inhibition that leads to benzodiazepine-related side effects [2].

Conclusion

  • Absence of dependence, habituation, and sedation
  • Context-dependent efficacy that may reduce off-target effects
  • A potentially different mechanism of action at the neural circuit and receptor levels

This favorable safety and side-effect profile makes this compound a compelling candidate for further research and development in the field of anxiolytic and sleep-promoting nutraceuticals.

References

alpha-casozepine CBD cannabidiol combination stress reduction

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Comparative Efficacy

The table below summarizes the key findings from a 2025 blinded crossover study that directly investigated the combination of CBD and alpha-casozepine.

Treatment Group Dosage Key Physiological Outcome (Cortisol) Key Behavioral & Other Outcomes Plasma CBD Levels
Placebo N/A Significant increase from baseline post-stress [1] [2] [3] No significant effects reported [1] [3] Baseline levels [1]
CBD Only (Low Dose) 2 mg/kg BW No significant difference vs. placebo [1] [3] No other significant effects observed [1] [3] Elevated post-test (p<0.001 vs. placebo) [1]
CBD Only (High Dose) 4 mg/kg BW No significant difference vs. placebo [1] [3] No other significant effects observed [1] [3] Elevated post-test; higher than 2 mg/kg CBD (p=0.002) [1]
CBD + Blend (this compound & L-Tryptophan) 2 mg/kg CBD + blend Significantly smaller increase in cortisol vs. placebo (p=0.016) [1] [2] [3] No other significant effects observed [1] [3] Elevated post-test (p<0.001 vs. placebo) [1]

Detailed Experimental Protocol

For independent verification and replication, here are the methodological details from the cited canine study [1] [3]:

  • Study Design: A blinded, cross-over study.
  • Subjects: 54 dogs.
  • Stress Paradigm: A 10-minute car travel session, previously validated to induce stress.
  • Treatment Administration: Each dog received a single dose of each treatment (placebo, 2 mg/kg CBD, 4 mg/kg CBD, and 2 mg/kg CBD with blend) with a washout period between treatments. Treatments were administered two hours prior to the stress test, timed to coincide with peak plasma CBD levels.
  • Data Collection:
    • Physiological: Serum cortisol (pre- and post-test), heart rate, heart rate variability, and surface temperature (during test).
    • Behavioral: Activity, posture, and frequency of stress-related behaviors (e.g., whining, lip-licking, yawning) during the test.
    • Pharmacokinetic: Plasma CBD levels post-test.
    • Subjective: Qualitative behavioral assessments by researchers.

Mechanisms of Action & Signaling Pathways

The combination's effect likely arises from the distinct but complementary mechanisms of its components, potentially converging on shared physiological systems.

G Stressor Stressor (e.g., Car Travel) HPA_Axis HPA Axis Activation Stressor->HPA_Axis Cortisol_Release Cortisol Release HPA_Axis->Cortisol_Release Subgraph_Alpha_CZP This compound (α-CZP) GABA_Receptor GABAA Receptor Subgraph_Alpha_CZP->GABA_Receptor GABA_Effect Enhanced GABAergic Inhibition (Calming) GABA_Receptor->GABA_Effect HPA_Modulation Modulation of HPA Axis & Stress Response GABA_Effect->HPA_Modulation Combined_Effect Combined Effect: Mild Stress Reduction (Blunted Cortisol Response) GABA_Effect->Combined_Effect Subgraph_CBD Cannabidiol (CBD) ECS Endocannabinoid System (CB1/CB2 Receptors) Subgraph_CBD->ECS Serotonin 5-HT1A Serotonin Receptor Subgraph_CBD->Serotonin CBD_Effect1 Modulation of Neurotransmitter Release & Neural Excitability ECS->CBD_Effect1 Serotonin->CBD_Effect1 CBD_Effect1->HPA_Modulation HPA_Modulation->Cortisol_Release Attenuates HPA_Modulation->Combined_Effect Subgraph_Tryptophan L-Tryptophan Serotonin_Synthesis Precursor for Serotonin Synthesis Subgraph_Tryptophan->Serotonin_Synthesis Serotonin_Synthesis->Serotonin Serotonin_Synthesis->Combined_Effect

Diagram: Proposed Complementary Pathways for Stress Reduction. The diagram illustrates the hypothesized mechanisms by which this compound, CBD, and L-Tryptophan may act on different biological targets (GABAA receptors, the endocannabinoid/serotonin systems, and serotonin synthesis, respectively) to collectively modulate the HPA axis and attenuate the stress-induced cortisol response [1] [4] [5].

  • This compound: A decapeptide derived from bovine milk casein. Its structure is homologous to benzodiazepines, and it is believed to exert anxiolytic effects by binding to the GABAA receptor, enhancing the action of the inhibitory neurotransmitter GABA. This mechanism is similar to benzodiazepines but reportedly without associated side effects like sedation or habituation [1] [4].
  • Cannabidiol (CBD): A phytocannabinoid with a complex pharmacology. It interacts with multiple targets, including:
    • Endocannabinoid System (ECS): It has low affinity for CB1 and CB2 receptors but modulates endocannabinoid tone [6] [5].
    • 5-HT1A Serotonin Receptor: CBD is a potent agonist at the 5-HT1A receptor, which is strongly implicated in anxiety regulation [5].
    • CBD's stress-reducing effects are also linked to its ability to promote fear extinction and enhance neurogenesis, hallmarks for treating conditions like PTSD [5].
  • L-Tryptophan: An essential amino acid and a direct precursor to serotonin (5-HT). By increasing the availability of tryptophan, the body can synthesize more serotonin, which plays a critical role in regulating mood and behavior [1] [3].

Research Gaps & Future Directions

The current evidence, while promising, highlights several areas requiring further investigation:

  • Human Clinical Trials: The available direct evidence is from a canine model. Robust clinical trials in humans are necessary to confirm efficacy and determine optimal dosing [1].
  • Individual Variability: The canine study noted high variability in plasma CBD levels between individuals, which likely impacts efficacy and warrants research into sources of this variation (e.g., metabolism, absorption) [1] [3].
  • Synergistic Mechanisms: While mechanisms are proposed, the precise pharmacodynamic interaction between CBD and this compound at a molecular level remains to be fully elucidated [1].
  • Long-Term Effects: Most studies, including the one cited, investigated single doses. The long-term safety and efficacy of this combination require further study [1].

References

alpha-casozepine efficacy different animal species models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Alpha-Casozepine Across Species

Species Experimental Model / Context Key Efficacy Findings Reported Dosage
Cat Open-Field Test (response to unfamiliar location) [1] [2]: Reduced anxiety-related inactivity duration and frequency vs. control diet. Reduced anxiety: Prevented significant increase in inactivity seen in control group [1] [2]. Supplemented diet (Royal Canin Feline Calm) [1] [2].
Human Interaction Test [1] [2]: No significant difference in approach behavior vs. control diet. No significant effect on fear of unfamiliar people [1] [2].
Dog Anxiety Disorders (vs. Selegiline) [3]: 56-day trial; improved owner-assessed emotional disorder (EDED) scores. Equivalent efficacy to selegiline (a reference anxiolytic) in reducing anxiety disorders [3]. Not specified in available excerpt [3].
Car Travel Stress [4]: Single dose combined with CBD and L-Tryptophan. Mild stress-reducing effect: Significantly smaller increase in cortisol vs. placebo [4]. 2 mg/kg BW CBD combined with blend [4].
Horse Transition to Domestic Management [5]: 2-week introduction to stabling, handling, and training for semi-feral ponies. Improved performance: Treated ponies showed better ranks for calmness, compliance, and skill progress vs. controls [5]. 1000 mg orally once daily (for ponies 160-205 kg) [5].

Detailed Experimental Protocols

The following outlines the methodologies used in the key studies cited above.

  • Cat Study (Open-Field & Human Interaction Tests) [1] [2]

    • Subjects: 24 cats pre-classified as fearful or mildly fearful.
    • Design: Parallel group study. After a baseline period, cats were divided into a group fed a test diet (supplemented with this compound and L-tryptophan) and a control group.
    • Protocols: Behavioral tests were conducted at baseline, 2 weeks, and 4 weeks.
      • Open-Field Test (OFT): Cat was placed alone in an unfamiliar, empty room for 10 minutes. Measures: Duration and frequency of inactivity (anxiety-related behavior).
      • Human Interaction Test (HIT): An unfamiliar person was present in the test room. Measures: The cat's approach behavior toward the person.
  • Dog Study (Car Travel Stress) [4]

    • Subjects: 54 dogs.
    • Design: Blinded, cross-over study. Each dog received several treatments (including a placebo and a blend containing this compound) in a randomized order.
    • Protocol: A single dose of the treatment was administered two hours before a 10-minute car travel event.
    • Measures: Serum cortisol levels were measured before and after the stressor. Behavior, heart rate, and heart rate variability were also monitored during the test.
  • Horse Study (Training & Acclimation) [5]

    • Subjects: Six semi-feral ponies.
    • Design: Matched pairs, blind study. Ponies received either this compound or a control supplement.
    • Protocol: Treatment began 5 days before and continued during a 2-week intensive training period introducing stabling, haltering, leading, and other domestic skills.
    • Measures: Video recordings of handling sessions were blindly analyzed for quantitative measures like latency to complete tasks, avoidance responses, and overall rankings for calmness and compliance.

Mechanism of Action

The anxiolytic properties of this compound are linked to the gamma-aminobutyric acid (GABA) pathway, which is the primary inhibitory system in the central nervous system [6] [7].

The diagram below illustrates the proposed mechanism of this compound and its functional outcomes.

G Alpha_Casozepine This compound GABA_A_Receptor GABA-A Receptor Alpha_Casozepine->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Reduced Neuronal Excitation GABA_A_Receptor->Neuronal_Inhibition Potentiates GABA GABA Neurotransmitter GABA->GABA_A_Receptor Binds to Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Leads to Invisible

This mechanism is functionally distinct from classic benzodiazepines. While both act on the GABA-A receptor, this compound has a much lower affinity and appears to be most effective in stressed conditions without causing the sedative side effects or dependence associated with benzodiazepines [7].

Key Insights for Researchers

  • Context-Dependent Efficacy: The animal model data indicates that this compound is more effective for generalized anxiety and stress from novel situations (e.g., open fields, new environments, travel) than for specific, deeply rooted fears (e.g., fear of strangers) [1] [2] [5].
  • Synergistic Potential: Research shows its use in combination with other active ingredients like L-Tryptophan (a serotonin precursor) and CBD, with some evidence suggesting these blends can produce a mild, synergistic stress-reducing effect [1] [4].
  • Safety Profile: A noted advantage in the literature is its favorable safety profile, with studies reporting an absence of side effects like incoordination or disinhibition of aggression that are common with benzodiazepines [2] [7].

References

alpha-casozepine versus other nutraceuticals anxiety disorders

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Data on a Combined Nutraceutical

This table details the design and primary outcome of a recent study evaluating treats containing Cannabidiol (CBD), L-tryptophan, and alpha-casozepine [1] [2].

Study Characteristic Description
Study Type Blinded, cross-over study [1] [2]
Subjects 54 dogs [1] [2]

| Treatments | 1. Placebo 2. CBD (2 mg/kg BW) 3. CBD (4 mg/kg BW) 4. CBD (2 mg/kg BW) + L-tryptophan + this compound (Blend) [1] [2] | | Stress Paradigm | 10-minute car travel, initiated 2 hours after treat administration [1] [2] | | Key Measured Variables | Serum cortisol levels, plasma CBD levels, heart rate, heart rate variability, activity, and stress-related behaviors [1] [2] | | Primary Significant Finding | The blend (CBD + L-tryptophan + this compound) resulted in a significantly smaller increase in cortisol in response to stress compared to the placebo (p=0.016). No other significant effects were observed across other measures [1] [2] | | Conclusion | The combination of CBD, L-tryptophan, and this compound had a mild, specific stress-reducing effect in dogs, as measured by cortisol response [1] [2] |

Detailed Experimental Protocol

For researchers looking to replicate or build upon this work, the methodology is outlined below.

  • Experimental Workflow: The sequence of the study is visualized in the following diagram.

G Start Start Study Treat Administer Single Treatment Dose Start->Treat Wait 2-Hour Wait Treat->Wait Stress Induce Stress (10-min Car Travel) Wait->Stress Collect Collect Data Stress->Collect Analyze Analyze Data Collect->Analyze End Cross-Over & Repeat Analyze->End

  • Blinded Cross-Over Design: Each of the 54 dogs received a single dose of every treatment (placebo and the three active treatments) in a randomized sequence, with washout periods between tests. This design controls for individual animal variation [1] [2].
  • Stress Induction and Timing: The stressor was a 10-minute car ride. Treatments were administered 2 hours before the test because prior research indicates peak blood levels of CBD are reached between 1.5 and 2 hours after dosing, ensuring the test occurs during the expected peak efficacy window [1] [2].
  • Data Collection Methods:
    • Physiological: Blood was collected to measure serum cortisol levels (pre- and post-test) and plasma CBD levels (post-test) [1] [2].
    • Behavioral: During the car ride, heart rate, heart rate variability, and activity were measured. In addition, the frequency of stress-related behaviors (e.g., whining, lip-licking, yawning) was recorded, and qualitative behavioral assessments were made [1] [2].

Mechanism of Action: this compound

The following diagram illustrates the proposed neurological mechanism of this compound, which distinguishes it from other compounds.

G Stimulus Stressful Stimulus CZP This compound (α-CZP) Stimulus->CZP GABA GABAA Receptor CZP->GABA Positive Allosteric Modulation Effect Anxiolytic Effect (Neuronal Inhibition) GABA->Effect Neurosteroid Possible Neurosteroid Modulation Neurosteroid->GABA Potentiates Response

The mechanism is characterized by two key features [3]:

  • GABAergic Action: this compound is a decapeptide derived from milk casein. Its structure is homologous to benzodiazepines, allowing it to act as a positive allosteric modulator of the GABAA receptor, the primary inhibitory receptor in the brain [3].
  • Anomalous Profile: Despite its mechanism, its binding affinity in vitro is 1000 times less than diazepam, yet it shows a 10-fold increased affinity in vivo. Its anxiolytic effects are typically observed only in stressed subjects, and it does not produce the dependence, tolerance, or habituation associated with classic benzodiazepines. This has led to the hypothesis that its activity may be mediated through the modulation of endogenous neurosteroids, which are themselves altered by stress [3].

Insights for Researchers

  • Combination vs. Monotherapy: The 2025 study found that a lower dose of CBD (2 mg/kg) combined with L-tryptophan and this compound was effective in reducing cortisol, whereas the higher dose of CBD (4 mg/kg) alone was not. This suggests that the combination of active ingredients with complementary mechanisms may be more effective than single-ingredient nutraceuticals [1] [2].
  • Regulatory Context: It is critical to distinguish between pharmaceutical and nutraceutical active ingredients. Nutraceutical APIs, like this compound, are generally aimed at wellness and prevention and are subject to less stringent regulatory requirements for proving efficacy and safety compared to pharmaceutical APIs. This often results in a smaller and less conclusive evidence base [4].
  • Individual Variability: The study reported highly variable plasma levels of CBD between individual dogs receiving the same dose, which likely impacted the results. This highlights a significant challenge in nutraceutical research and points to individual differences in absorption and metabolism as an important area for future study [1].

References

alpha-casozepine autonomic nervous system effects validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Efficacy Data

The following table consolidates key findings from pre-clinical and clinical studies on alpha-casozepine.

Study Model / Subject Key Findings on Efficacy & Autonomic Effects Citation
Cats (Clinical) Reduced anxiety in open-field test (decreased inactivity). No significant reduction in fear during human interaction tests. [1]
Cats (Clinical) Significant improvement in seeking human contact (familiar/unfamiliar). Reduction in fearful behaviors and associated autonomic signs. [2] [3]
Mice (Pre-Clinical) Anxiolytic-like properties in light/dark box test. Altered neuronal activity (c-Fos) in anxiety-related brain regions (amygdala, prefrontal cortex). [4] [5]
Rats (Pre-Clinical) Anxiolytic effect blocked by flumazenil, confirming action on benzodiazepine site of GABAA receptor. No role for the vagus nerve. [6]

Mechanism of Action & Autonomic Profile

This table summarizes the evidence regarding its mechanism and autonomic effects, which is crucial for your comparison guide.

Aspect Evidence from Literature Citation
Primary Molecular Target Binds to the benzodiazepine binding site on GABAA receptors, facilitating GABAergic neurotransmission. Effect is blocked by flumazenil. [6]
Brain Modulation Pattern In mice, modulates activity in brain regions key to anxiety regulation: prefrontal cortex, amygdala, nucleus of the tractus solitarius, periaqueductal grey. Pattern differs from diazepam. [4] [5]
ANS & Peripheral Effects In cats, reduced "autonomic signs" associated with fear/anxiety. The vagus nerve is not involved in its anxiolytic action, indicating a primarily central, not peripheral, autonomic mechanism. [2] [6] [3]
Safety & Side Effect Profile No increased aggression or loss of working memory in rodents (side effects sometimes seen with benzodiazepines). No sedation or habituation reported in studies. [2] [6]

The signaling pathway and experimental workflow for validating this compound's effects can be visualized as follows:

G cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_effects Observed Effects AlphaCasozepine This compound (Oral Administration) GABAA_Receptor GABAA Receptor AlphaCasozepine->GABAA_Receptor CentralANS Central ANS Pathways GABAA_Receptor->CentralANS Flumazenil Flumazenil (Antagonist) Flumazenil->GABAA_Receptor Blocks BrainActivity Altered Brain Activity (c-Fos Expression) CentralANS->BrainActivity BehavioralChange Anxiolytic & Behavioral Effects CentralANS->BehavioralChange AutonomicSigns Reduced Autonomic Signs of Fear/Anxiety CentralANS->AutonomicSigns

Key Validation Insights for Researchers

For your comparison guide, these points are critical for an objective evaluation against pharmaceutical alternatives:

  • Distinct Neuromodulation: this compound's brain activity pattern differs from diazepam, particularly in the prefrontal cortex and amygdala [4]. This suggests a potentially different mode of action despite sharing a molecular target, which could be a key differentiator.
  • Central vs. Peripheral Autonomic Effects: The evidence indicates that this compound influences autonomic signs of anxiety (e.g., those observed in fearful cats) through top-down regulation from the brain, not by directly acting on the peripheral vagus nerve [6]. This contrasts with some other bioactive compounds (like certain probiotics) whose effects are vagus-mediated.
  • Favorable Safety Profile: Pre-clinical data consistently notes an absence of classic benzodiazepine side effects such as sedation, memory impairment, tolerance, or dependence [2] [6]. This is a significant advantage for long-term or preventative use in veterinary medicine and potential human applications.
  • Metabolites also Bioactive: The pentapeptide YLGYL, a digestive fragment of this compound, also exhibits anxiolytic properties in mice [4] [5]. This suggests the parent compound may produce multiple active agents, contributing to its overall effect.

Experimental Protocols for Validation

The methodologies from the cited literature provide a blueprint for validating its effects.

  • In Vivo Anxiolytic Efficacy:

    • Common Tests: Conditioned Defensive Burying (rats), Light/Dark Box test (mice), Open-Field test (cats, mice) [1] [2] [4].
    • Key Metrics: Time spent in aversive areas (e.g., light compartment), latency to approach a novel object, general activity levels, and species-specific fear responses [1].
  • Mechanism of Action Elucidation:

    • Receptor Antagonism: Pre-treatment with flumazenil (a benzodiazepine site antagonist) before behavioral testing to see if it blocks the anxiolytic effect [6].
    • Neuronal Activation Mapping: Immunofluorescence staining for c-Fos protein in brain sections after anxiety tests to map activated neural circuits [4] [5].
    • Vagal Involvement: Subdiaphragmatic vagotomy surgery to determine if the vagus nerve is necessary for the effect after oral administration [6].
  • Autonomic Nervous System Measurement:

    • While not a primary effect, ANS parameters can be monitored. Standard quantitative autonomic testing includes Heart Rate Variability (HRV) analysis, electrodermal activity (GSR), and blood pressure responses to tilt or Valsalva maneuver [7] [8]. In clinical settings, observation of "autonomic signs" (e.g., piloerection, pupil dilation) is also relevant [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

1266.6972

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I24KIH8EZS

Sequence

YLGYLEQLLR

Wikipedia

Alpha-casozepine

Dates

Last modified: 06-21-2024
1: Miclo L, Perrin E, Driou A, Papadopoulos V, Boujrad N, Vanderesse R, Boudier JF, Desor D, Linden G, Gaillard JL. Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity. FASEB J. 2001 Aug;15(10):1780-2. PubMed PMID: 11481228.
2: Miyaji K, Kato M, Ohtani N, Ohta M. Experimental Verification of the Effects on Normal Domestic Cats by Feeding Prescription Diet for Decreasing Stress. J Appl Anim Welf Sci. 2015;18(4):355-62. doi: 10.1080/10888705.2015.1005301. Epub 2015 Feb 13. PubMed PMID: 25679747.
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